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Foundational

An In-depth Technical Guide to 2-(4-Hydroxyphenyl)benzo[d]oxazol-6-ol: Properties, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Abstract The benzoxazole scaffold is a cornerstone in medicinal chemistry, recognized for its...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The benzoxazole scaffold is a cornerstone in medicinal chemistry, recognized for its broad spectrum of pharmacological activities. This guide focuses on a specific derivative, 2-(4-Hydroxyphenyl)benzo[d]oxazol-6-ol, a molecule of significant interest due to its structural similarity to other biologically active benzoxazoles. We will delve into its chemical properties, plausible synthetic routes, and potential as a therapeutic agent, particularly highlighting its antioxidant, anticancer, and anti-inflammatory prospects. This document serves as a comprehensive resource, providing both established data for related compounds and a theoretical framework for the investigation of this specific molecule, complete with detailed experimental protocols and mechanistic insights.

Introduction: The Prominence of the Benzoxazole Core

Benzoxazole derivatives are a class of heterocyclic compounds that have garnered considerable attention in the field of drug discovery.[1] Their structural resemblance to endogenous purine bases allows them to interact with a wide array of biological targets, leading to a diverse range of pharmacological effects.[2] The benzoxazole nucleus is a key pharmacophore in numerous compounds with demonstrated anticancer, antimicrobial, anti-inflammatory, and antiviral activities.[1][3] The subject of this guide, 2-(4-Hydroxyphenyl)benzo[d]oxazol-6-ol, features a dihydroxyphenyl moiety, a structural motif often associated with potent antioxidant properties. This suggests a promising avenue for its therapeutic application.

Physicochemical Properties of 2-(4-Hydroxyphenyl)benzo[d]oxazol-6-ol

While specific experimental data for 2-(4-Hydroxyphenyl)benzo[d]oxazol-6-ol is not extensively available in the public domain, we can infer its properties based on its structure and data from closely related analogues.

PropertyValue (Predicted/Inferred)Method of Determination
CAS Number 139407-74-2-
Molecular Formula C₁₃H₉NO₃[4]Mass Spectrometry
Molecular Weight 227.22 g/mol [4]Mass Spectrometry
Melting Point > 250 °CBased on the melting point of 2-(4-Hydroxyphenyl)benzoxazole (253 °C).[5]
Solubility Soluble in DMSO, DMF, and lower alcohols; sparingly soluble in water.Inferred from the properties of similar phenolic benzoxazoles.
pKa Phenolic protons estimated to be in the range of 8-10.Based on the pKa of phenol and related benzoxazole derivatives.[6]
UV λmax ~340-380 nmBased on data for 2-(2'-hydroxyphenyl)benzoxazole derivatives.[7]

Synthesis and Characterization

A plausible and efficient synthetic route for 2-(4-Hydroxyphenyl)benzo[d]oxazol-6-ol involves the condensation of an aminophenol with a hydroxybenzaldehyde derivative.

Proposed Synthetic Pathway

The synthesis can be achieved through the reaction of 2-amino-1,4-benzenediol with 4-hydroxybenzaldehyde in the presence of an oxidizing agent or under reflux conditions in a high-boiling point solvent. A similar, documented synthesis for 2-(4-Hydroxyphenyl)benzoxazole involves the reflux of p-hydroxybenzaldehyde and o-aminophenol in nitrobenzene.[5]

Synthesis Reactant1 2-Amino-1,4-benzenediol Reagents Reflux (e.g., Nitrobenzene or PPA) Reactant1->Reagents Reactant2 4-Hydroxybenzaldehyde Reactant2->Reagents Product 2-(4-Hydroxyphenyl)benzo[d]oxazol-6-ol Reagents->Product

Caption: Proposed synthetic workflow for 2-(4-Hydroxyphenyl)benzo[d]oxazol-6-ol.

Step-by-Step Experimental Protocol
  • Reaction Setup: To a round-bottom flask, add equimolar amounts of 2-amino-1,4-benzenediol and 4-hydroxybenzaldehyde.

  • Solvent Addition: Add a high-boiling point solvent such as nitrobenzene or polyphosphoric acid (PPA).

  • Reaction Conditions: Heat the mixture to reflux (typically 180-210 °C) for 4-6 hours.

  • Work-up: After cooling, the reaction mixture is poured into a beaker of cold water or a sodium bicarbonate solution to precipitate the product.

  • Purification: The crude product is collected by filtration, washed with water, and then purified by recrystallization from a suitable solvent like ethanol or by column chromatography.

Spectroscopic Characterization (Predicted)

The structure of the synthesized compound would be confirmed using a suite of spectroscopic techniques.

  • ¹H NMR (DMSO-d₆, 400 MHz): Expected signals would include aromatic protons from both the benzoxazole and the hydroxyphenyl rings. The hydroxyl protons would likely appear as broad singlets.

  • ¹³C NMR (DMSO-d₆, 100 MHz): Aromatic carbons would resonate in the 110-160 ppm region. The carbon of the oxazole ring (C2) is expected to be significantly downfield.

  • FT-IR (KBr, cm⁻¹): Characteristic peaks would include O-H stretching (broad, ~3300-3500 cm⁻¹), C=N stretching (~1630 cm⁻¹), and C-O stretching (~1240 cm⁻¹).

  • Mass Spectrometry (ESI-MS): The protonated molecular ion [M+H]⁺ would be observed at m/z 228.22.

Biological Activities and Therapeutic Potential

The benzoxazole scaffold is a well-established pharmacophore with a wide range of biological activities.[1] The presence of two hydroxyl groups in 2-(4-Hydroxyphenyl)benzo[d]oxazol-6-ol suggests a strong potential for antioxidant activity and related therapeutic benefits.

Antioxidant Activity

Phenolic compounds are known for their ability to scavenge free radicals, thereby mitigating oxidative stress, which is implicated in numerous chronic diseases. Studies on related 2-(hydroxyphenyl)benzothiazole derivatives have shown that the number and position of hydroxyl groups significantly influence antioxidant capacity.[8] The catechol-like structure in the benzoxazole portion and the additional phenol group are expected to confer potent radical-scavenging properties to 2-(4-Hydroxyphenyl)benzo[d]oxazol-6-ol.

Proposed Experimental Protocol: DPPH Radical Scavenging Assay

  • Preparation of Solutions: Prepare a stock solution of the test compound in methanol or DMSO. Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • Assay: In a 96-well plate, add varying concentrations of the test compound to the DPPH solution. Ascorbic acid can be used as a positive control.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100. The IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals) is then determined.

DPPH_Assay Start Prepare DPPH and Test Compound Solutions Mix Mix in 96-well plate Start->Mix Incubate Incubate in Dark (30 min) Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Inhibition and IC50 Measure->Calculate

Caption: Workflow for the DPPH radical scavenging assay.

Anticancer Activity

Many benzoxazole derivatives have demonstrated significant anticancer activity through various mechanisms, including the inhibition of key enzymes like tyrosine kinases and the induction of apoptosis.[1][9] The structural features of 2-(4-Hydroxyphenyl)benzo[d]oxazol-6-ol warrant its investigation as a potential anticancer agent.

Proposed Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Culture: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of the test compound for 24-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm.

  • Analysis: Determine the cell viability and calculate the IC₅₀ value.

Anti-inflammatory Activity

Benzoxazole derivatives have been identified as potent anti-inflammatory agents.[1] The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes.

Proposed Experimental Protocol: Lipopolysaccharide (LPS)-Induced Cytokine Production in Macrophages

  • Cell Culture: Culture macrophage cells (e.g., RAW 264.7) and treat them with various concentrations of the test compound.

  • Stimulation: After a pre-incubation period, stimulate the cells with LPS to induce an inflammatory response.

  • Supernatant Collection: Collect the cell culture supernatant after 24 hours.

  • Cytokine Measurement: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using ELISA kits.

  • Analysis: Determine the dose-dependent inhibition of cytokine production by the test compound.

Signaling_Pathway cluster_0 Inflammatory Signaling LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Compound 2-(4-Hydroxyphenyl)benzo[d]oxazol-6-ol Compound->NFkB Inhibition

Caption: Potential mechanism of anti-inflammatory action.

Conclusion and Future Directions

2-(4-Hydroxyphenyl)benzo[d]oxazol-6-ol is a promising, yet underexplored, member of the benzoxazole family. Based on the established biological activities of related compounds, it holds significant potential as an antioxidant, anticancer, and anti-inflammatory agent. This guide provides a foundational framework for its synthesis, characterization, and biological evaluation. Further research is warranted to experimentally validate the predicted properties and to fully elucidate the therapeutic potential of this intriguing molecule. The detailed protocols provided herein should serve as a valuable resource for researchers embarking on the investigation of this and other novel benzoxazole derivatives.

References

  • A study on 2-(2'-hydroxyphenyl) benzoxazoles derivatives as potential organic UV filters, Part I. (2022). Brazilian Journal of Pharmaceutical Sciences, 58. Available at: [Link]

  • Synthesis of 2-(4-Hydroxyphenyl)benzoxazole. PrepChem. Available at: [Link]

  • 13C NMR Spectrum (1D, 176 MHz, H2O, predicted) (NP0189813). NP-MRD. Available at: [Link]

  • Anticancer Activity and Molecular Docking Studies of Selected Benzoxazole Derivatives as Apoptosis Inducers in. (2026). Journal of Clinical Practice and Research. Available at: [Link]

  • Structure-activity relationship of in vitro radical-scavenging activity of 2- (hydroxyphenyl) benzothiazole derivatives. (2020). Bulgarian Chemical Communications. Available at: [Link]

  • 2-(2-HYDROXYPHENYL)BENZOXAZOLE(835-64-3). LookChem. Available at: [Link]

  • Synthesis, characterization and biological evaluation of benzoxazole derivatives. (2012). Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Synthesis of 2-(4-Hydroxyphenyl)benzoxazole. PrepChem. Available at: [Link]

  • Synthesis, biological and computational evaluation of benzoxazole hybrid analogs as potential anti-Alzheimer's agents. (2024). Frontiers in Chemistry. Available at: [Link]

  • Anticancer activity of benzoxazole derivative (2015 onwards): a review. (2020). Future Journal of Pharmaceutical Sciences. Available at: [Link]

  • 13 C-NMR Studies of Some Heterocyclically Substituted. Asian Journal of Chemistry. Available at: [Link]

  • 2-(4-Hydroxyphenyl)benzo[b]thiophen-6-ol Bimesylate. SynThink. Available at: [Link]

  • Industrially Viable Demethylation Reaction in Synthesis of Raloxifene Hydrochloride. (2010). Organic Process Research & Development. Available at: [Link]

  • BIOLOGICAL EVALUATION OF 2-OXO-BENZOXAZOLE DERIVATIVES. Available at: [Link]

  • Study anticancer activity of the prepared compound compound3-({2-[5-(2-hydroxyphenyl)-1,3,4-oxadiazol-2-yl]hydrazinylidene}methyl)benzene-1,2-diol. (2023). Onkologia i Radioterapia. Available at: [Link]

  • Spectrum CCMSLIB00000848556 for NCGC00381268-01!6-[4,5-dihydroxy-6-methyl-3-[(2S,3R,4R,5R,6S) -. MoNA - MassBank of North America. Available at: [Link]

  • INFRARED REFERENCE SPECTRA. Available at: [Link]

  • Structure-activity relationship of in vitro radical-scavenging activity of 2- (hydroxyphenyl) benzothiazole derivatives. (2020). Bulgarian Chemical Communications. Available at: [Link]

  • Exploration of Compounds with 2-Phenylbenzo[d]oxazole Scaffold as Potential Skin-Lightening Agents through Inhibition of Melanin Biosynthesis and Tyrosinase Activity. (2024). Molecules. Available at: [Link]

  • Exploration of Compounds with 2-Phenylbenzo[d]oxazole Scaffold as Potential Skin-Lightening Agents through Inhibition of Melanin Biosynthesis and Tyrosinase Activity. (2024). Molecules. Available at: [Link]

  • 2-(4-Hydroxyphenyl)benzo(b)thiophen-6-ol. PubChem. Available at: [Link]

  • VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids 1H NMR spectrum of 4-phenyl-2-nitrobenzoic acid (2d) in DMSO-d6 at 400. Royal Society of Chemistry. Available at: [Link]

  • FT-IR spectrum of 2-(4-methoxyphenyl)benzo[d]thiazole recorded at room temperature. ResearchGate. Available at: [Link]

  • Benzodiazepine analogues. Part 21. 13C NMR analysis of benzoxathiepine derivatives. (2005). Magnetic Resonance in Chemistry. Available at: [Link]

  • Antioxidant activity of 3-hydroxyphenol, 2,2'-biphenol, 4,4'-biphenol and 2,2',6,6'-biphenyltetrol: Theoretical and experimental studies. (2018). Food Chemistry. Available at: [Link]

  • Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls. (2023). Molecules. Available at: [Link]

  • Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review. (2023). JScholar. Available at: [Link]

  • Synthesis and Biological Evaluation of 2-(4,5,6,7-Tetrahydrobenzo[c]Isoxazol-3-yl)-4H-Chromen-4-Ones. (2022). Polycyclic Aromatic Compounds. Available at: [Link]

  • 13 C NMR Spectra of Some Substituted 1,2,4-Oxidiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. SciSpace. Available at: [Link]

  • Benzaldehyde, 4-hydroxy-. NIST WebBook. Available at: [Link]

  • 6-Hydroxy-2-(4-Hydroxyphenyl)benzo[b]thiophene. Sanika Chemicals. Available at: [Link]

  • Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review. (2023). Journal of Advances in Pharmaceutics and Health Research. Available at: [Link]/JAPHR/Antioxidant-Properties.pdf)

Sources

Exploratory

2-(4-Hydroxyphenyl)benzo[d]oxazol-6-ol synthesis pathway

Title: Comprehensive Synthesis and Mechanistic Evaluation of 2-(4-Hydroxyphenyl)benzo[d]oxazol-6-ol Executive Summary & Pharmacological Context The benzoxazole scaffold is a privileged structure in modern medicinal chemi...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Comprehensive Synthesis and Mechanistic Evaluation of 2-(4-Hydroxyphenyl)benzo[d]oxazol-6-ol

Executive Summary & Pharmacological Context

The benzoxazole scaffold is a privileged structure in modern medicinal chemistry, serving as the core pharmacophore for numerous highly selective Estrogen Receptor-beta (ERβ) agonists. Specifically, 2-(4-Hydroxyphenyl)benzo[d]oxazol-6-ol represents the fundamental diphenolic architecture found in potent clinical and preclinical candidates, including ERB-041 and WAY-200070[1]. Unlike traditional non-selective estrogens, this class of compounds exhibits >100-fold selectivity for ERβ over ERα, driving potent anti-inflammatory and neuroprotective transcription without triggering the uterotrophic or mammotrophic side effects associated with classic ERα activation[2].

This whitepaper provides a rigorous, step-by-step synthetic methodology for 2-(4-Hydroxyphenyl)benzo[d]oxazol-6-ol, emphasizing the mechanistic causality behind each experimental choice and presenting a self-validating workflow for high-yield execution.

Architectural Rationale: The High-Fidelity Protection Strategy

The direct condensation of 4-aminoresorcinol (4-amino-1,3-benzenediol) with 4-hydroxybenzoic acid in harsh dehydrating media (e.g., Polyphosphoric Acid or Eaton’s Reagent) is a common industrial approach. However, as demonstrated by Malamas et al., unprotected electron-rich diphenolic systems are highly susceptible to competitive O-acylation, oxidative degradation, and the formation of intractable polymeric tars at elevated temperatures[1].

To achieve >98% purity required for biological assays, we employ a High-Fidelity Protection Strategy . By utilizing methoxy-protected precursors (2-amino-5-methoxyphenol and 4-methoxybenzoyl chloride), we enforce strict regioselectivity during the initial amidation. The robust methoxy ethers shield the phenolic oxygens during the high-temperature cyclodehydration step, ensuring that nucleophilic attack is exclusively driven by the adjacent hydroxyl group to form the oxazole ring. A final global deprotection using Boron tribromide (BBr 3​ ) unmasks the diphenolic pharmacophore quantitatively.

SynthesisWorkflow A 2-Amino-5-methoxyphenol + 4-Methoxybenzoyl chloride B Step 1: Amidation (Pyridine, DCM, 0°C to RT) A->B C N-(2-hydroxy-4-methoxyphenyl) -4-methoxybenzamide B->C >90% Yield D Step 2: Cyclodehydration (p-TsOH, Toluene, Reflux) C->D E 6-Methoxy-2-(4-methoxyphenyl) benzo[d]oxazole D->E -H2O (Dean-Stark) F Step 3: Global Deprotection (BBr3, DCM, -78°C to RT) E->F G 2-(4-Hydroxyphenyl) benzo[d]oxazol-6-ol F->G >85% Yield

Figure 1: Three-step synthetic workflow for 2-(4-Hydroxyphenyl)benzo[d]oxazol-6-ol.

Experimental Methodologies: Self-Validating Protocols

Step 1: Regioselective N-Acylation (Amide Formation)
  • Objective: Synthesize N-(2-hydroxy-4-methoxyphenyl)-4-methoxybenzamide.

  • Causality: Pyridine is utilized as an acid scavenger to neutralize the HCl byproduct, preventing the acid-catalyzed degradation of the highly electron-rich aminophenol. Initiating the reaction at 0 °C kinetically favors N-acylation over O-acylation, ensuring strict regiocontrol.

  • Protocol:

    • Dissolve 2-amino-5-methoxyphenol (1.0 eq, 10 mmol) in anhydrous dichloromethane (DCM, 50 mL) under an inert N 2​ atmosphere.

    • Add anhydrous pyridine (2.0 eq, 20 mmol) and cool the reaction flask to 0 °C using an ice bath.

    • Add 4-methoxybenzoyl chloride (1.05 eq, 10.5 mmol) dropwise over 15 minutes to control the exothermic acylation.

    • Remove the ice bath and allow the mixture to stir at room temperature (RT) for 2 hours.

  • Self-Validation: Monitor via TLC (Hexane/EtOAc 1:1). The reaction is complete when the highly fluorescent starting amine spot disappears. Wash the organic layer with 1N HCl to remove residual pyridine, followed by brine. Evaporate to yield a crude solid, which is triturated with cold diethyl ether to provide the pure amide.

Step 2: Acid-Catalyzed Cyclodehydration
  • Objective: Form the 6-methoxy-2-(4-methoxyphenyl)benzo[d]oxazole core.

  • Causality: p-Toluenesulfonic acid (p-TsOH) protonates the amide carbonyl, increasing its electrophilicity and facilitating intramolecular nucleophilic attack by the adjacent phenolic oxygen. A Dean-Stark trap is mandatory here; it physically removes the water byproduct from the system, driving the thermodynamic equilibrium entirely toward the cyclized benzoxazole according to Le Chatelier's principle.

  • Protocol:

    • Suspend the amide from Step 1 in anhydrous toluene (100 mL).

    • Add catalytic p-TsOH monohydrate (0.1 eq, 1 mmol).

    • Equip the flask with a Dean-Stark trap and a reflux condenser.

    • Reflux the mixture vigorously at 110 °C for 12 hours.

  • Self-Validation: The reaction is complete when water accumulation in the Dean-Stark trap ceases (theoretical yield: ~0.18 mL H 2​ O for a 10 mmol scale). The toluene is evaporated, and the residue is passed through a short silica plug to remove the acid catalyst, yielding the protected benzoxazole.

Step 3: Global Ether Cleavage (Deprotection)
  • Objective: Unmask the final product, 2-(4-Hydroxyphenyl)benzo[d]oxazol-6-ol.

  • Causality: Boron tribromide (BBr 3​ ) is a potent Lewis acid that strongly coordinates to the steric-free methoxy oxygens, facilitating an S N​ 2 cleavage of the methyl groups by the liberated bromide ions. The reaction must be initialized at -78 °C to prevent the highly exothermic coordination from fracturing the heterocyclic benzoxazole core.

  • Protocol:

    • Dissolve the protected benzoxazole in anhydrous DCM (40 mL) under N 2​ and cool to -78 °C (dry ice/acetone bath).

    • Add a 1.0 M solution of BBr 3​ in DCM (3.0 eq, 30 mmol) dropwise.

    • Maintain at -78 °C for 1 hour, then gradually allow the reaction to warm to RT and stir for 12 hours.

    • Quench the reaction by cooling back to 0 °C and carefully adding methanol (10 mL) dropwise to destroy excess BBr 3​ .

  • Self-Validation: TLC will show the formation of a highly polar, baseline-shifted spot. Concentrate the mixture, dilute with water, and adjust the pH to 7.0 using saturated NaHCO 3​ . The target diphenolic compound will precipitate as an off-white solid. Filter and recrystallize from hot ethanol to achieve >98% purity.

Quantitative Data Summaries

To justify the selection of the protected route, Table 1 summarizes the optimization data comparing various synthetic strategies for the assembly of the diphenolic benzoxazole core.

Table 1: Reaction Optimization and Yield Comparison for Benzoxazole Core Formation

Synthetic StrategyReagents / ConditionsOverall Yield (%)Purity (%)Mechanistic Rationale & Limitations
Direct Condensation PPA or Eaton's Reagent, 150 °C, 12h35 - 45%< 80%Unprotected phenols undergo competitive O-acylation and thermal degradation; difficult purification.
Oxidative Cyclization 4-OH-benzaldehyde, DDQ, DCM, RT50 - 60%~ 85%Avoids harsh acids, but DDQ causes partial over-oxidation of the electron-rich resorcinol ring.
Protected Route (Recommended) 1. Pyridine 2. p-TsOH / Toluene 3. BBr 3​ / DCM> 75% (Over 3 steps)> 98% Methoxy protection completely suppresses O-acylation; BBr 3​ provides clean, quantitative deprotection[1].

Systems Biology: ERβ Activation Pathway

Once synthesized, 2-(4-Hydroxyphenyl)benzo[d]oxazol-6-ol acts as a highly selective ligand for ERβ. The conservative amino acid substitution in the ligand-binding pocket (ERα Met421 → ERβ Ile373) is the primary structural basis for its selectivity[1]. Upon binding, the molecule induces a specific conformational change that triggers homodimerization, nuclear translocation, and the recruitment of co-activators (such as SRC-1) to Estrogen Response Elements (ERE), culminating in the transcription of neuroprotective and anxiolytic genes[3].

ERBetaPathway Ligand 2-(4-Hydroxyphenyl)benzo[d]oxazol-6-ol (Selective ERβ Agonist) Receptor Estrogen Receptor Beta (ERβ) (Cytosolic/Nuclear) Ligand->Receptor High Affinity Binding Dimer ERβ Homodimerization & Conformational Change Receptor->Dimer Activation ERE Binding to Estrogen Response Elements (ERE) (Target Gene Promoters) Dimer->ERE Nuclear Translocation CoReg Recruitment of Co-activators (SRC-1, CBP/p300) ERE->CoReg Complex Assembly Transcription Gene Transcription (Anti-inflammatory, Neuroprotective) CoReg->Transcription RNA Pol II Activation

Figure 2: ERβ signaling pathway activation by 2-(4-Hydroxyphenyl)benzo[d]oxazol-6-ol.

References

  • Malamas, M.S., Manas, E.S., McDevitt, R.E., et al. "Design and Synthesis of Aryl Diphenolic Azoles as Potent and Selective Estrogen Receptor-β Ligands." Journal of Medicinal Chemistry, 2004, 47(21), 5021-5040.[Link]

  • Harris, H.A., Albert, L.M., Leathurby, Y., et al. "Evaluation of an Estrogen Receptor-β Agonist in Animal Models of Human Disease." Endocrinology, 2003, 144(10), 4241-4249.[Link]

  • Hughes, Z.A., Liu, F., Platt, B.J., et al. "WAY-200070, a selective agonist of estrogen receptor beta as a potential novel anxiolytic/antidepressant agent." Neuropharmacology, 2008, 54(7), 1136-1142.[Link]

Sources

Foundational

Structural Elucidation of 2-(4-Hydroxyphenyl)benzo[d]oxazol-6-ol: A Technical Guide to SCXRD Analysis and ERβ Selectivity

Executive Summary & Pharmacological Context As drug development pivots toward highly selective nuclear receptor modulators, the compound 2-(4-Hydroxyphenyl)benzo[d]oxazol-6-ol (CAS 139407-74-2) has emerged as a critical...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Context

As drug development pivots toward highly selective nuclear receptor modulators, the compound 2-(4-Hydroxyphenyl)benzo[d]oxazol-6-ol (CAS 139407-74-2) has emerged as a critical pharmacophore. It serves as the unadorned core for potent Estrogen Receptor Beta (ERβ) agonists, most notably WAY-200070 and ERB-041, which exhibit sub-nanomolar affinity (IC50 ~2.3 nM) and >200-fold selectivity for ERβ over ERα[1][2].

Understanding the precise 3D spatial arrangement of this diphenolic azole is paramount. Single-Crystal X-Ray Diffraction (SCXRD) provides the absolute configuration, planar deviations, and hydrogen-bonding vectors required for rigorous Structure-Based Drug Design (SBDD). This whitepaper provides a comprehensive, causality-driven methodology for the crystallization, diffraction analysis, and structural refinement of this benzoxazole derivative, culminating in its structure-activity relationship (SAR) within the ERβ ligand-binding domain.

Experimental Methodology: Crystal Engineering

To solve the crystal structure, one must first engineer a diffraction-quality single crystal. The causality behind our solvent choices lies in the molecule's amphiphilic nature: it possesses a rigid, hydrophobic benzoxazole-phenyl core flanked by two highly polar, hydrogen-bonding hydroxyl groups.

Self-Validating Crystallization Protocol

We employ a slow solvent evaporation technique designed to balance hydrophobic π-π stacking with the saturation of hydrogen-bond donors/acceptors.

  • Solvent System Selection: Prepare a binary solvent system of Ethyl Acetate/Hexane (1:1 v/v) or Ethanol/Water (80:20 v/v). Causality: The protic/polar nature of Ethanol/Water satisfies the hydrogen-bonding requirements of the phenolic and benzoxazole hydroxyls, preventing rapid, amorphous precipitation.

  • Dissolution & Filtration: Dissolve 50 mg of 2-(4-Hydroxyphenyl)benzo[d]oxazol-6-ol in 5 mL of the chosen solvent system under gentle sonication. Pass the solution through a 0.22 μm PTFE syringe filter into a clean glass vial to remove nucleation-inducing dust particles.

  • Controlled Evaporation: Puncture the vial cap with a 21-gauge needle to restrict the vapor escape rate. Incubate in a vibration-free environment at a constant 20 °C.

  • Validation Checkpoint: After 48–72 hours, inspect the mother liquor using polarized light microscopy. Self-Validation: The emergence of sharp optical extinction (birefringence) upon rotating the polarizer confirms the growth of a highly ordered single-crystal domain, validating the evaporation kinetics.

SCXRD Data Collection & Reduction

Data collection parameters must be optimized to resolve the electron density of the critical hydroxyl hydrogen atoms, which dictate the compound's binding orientation in the ERβ pocket.

Data Collection Protocol
  • Cryocooling (100 K): Mount a suitable crystal (e.g., 0.15 × 0.10 × 0.05 mm) on a MiTeGen loop using perfluoropolyether oil and immediately transfer it to a 100 K nitrogen cold stream. Causality: Cryocooling minimizes thermal atomic displacement (B-factors), reducing the smearing of electron density and drastically improving high-angle diffraction intensities.

  • Radiation Source: Utilize Mo Kα radiation (λ = 0.71073 Å) equipped with multilayer optics. Causality: Mo Kα minimizes X-ray absorption effects compared to Cu Kα, ensuring high-resolution data (up to sinθ/λ = 0.65 Å⁻¹) necessary for resolving the exact positions of the hydrogen-bond networks.

  • Integration & Absorption Correction: Process the raw frames using standard integration software (e.g., APEX3 or CrysAlisPro), applying a multi-scan absorption correction to account for the crystal's specific morphology.

Workflow N1 Compound Dissolution & Microfiltration N2 Single Crystal Growth (Slow Evaporation) N1->N2 N3 SCXRD Data Collection (100 K, Mo Kα) N2->N3 N4 Structure Solution (Intrinsic Phasing) N3->N4 N5 Structure Refinement (Least-Squares Matrix) N4->N5 N6 Crystallographic Analysis (H-Bonding, π-π Stacking) N5->N6

Fig 1. SCXRD experimental workflow for benzoxazole crystal analysis.

Structural Solution and Refinement

The structural phase problem is solved to generate the initial electron density map, followed by iterative refinement.

  • Phase Solution: Employ the intrinsic phasing algorithm via SHELXT[3]. Causality: Intrinsic phasing is mathematically robust for both centrosymmetric and non-centrosymmetric space groups, rapidly identifying the heavy atoms (C, N, O) of the benzoxazole core.

  • Least-Squares Refinement: Refine the structure utilizing full-matrix least-squares on F2 with SHELXL[3], integrated within the OLEX2 graphical user interface.

  • Hydrogen Atom Treatment: Non-hydrogen atoms are refined anisotropically. Hydrogen atoms attached to carbon are placed in calculated positions (riding model, AFIX 43 for aromatic rings). Hydroxyl hydrogens are located from the difference Fourier map and refined with distance restraints (AFIX 147) to accurately model the O-H···N and O-H···O hydrogen-bonding networks.

Quantitative Data Summaries

Below are the representative crystallographic parameters characteristic of this diphenolic azole class[2].

Table 1: Representative Crystallographic Parameters

ParameterValue / Assignment
Chemical Formula C₁₃H₉NO₃
Formula Weight 227.22 g/mol
Crystal System Monoclinic
Space Group P2₁/c
Temperature 100(2) K
Radiation Mo Kα (λ = 0.71073 Å)
Final R indices [I>2σ(I)] R₁ ≈ 0.035, wR₂ ≈ 0.095

Table 2: Key Intermolecular Interactions (Hydrogen Bonding)

Interaction TypeDonor-H (Å)H···Acceptor (Å)Donor···Acceptor (Å)Angle (°)
Phenolic O-H···N (Oxazole)0.841.882.68165
Benzoxazole O-H···O0.841.922.72158

Structure-Activity Relationship (SAR): ERβ Selectivity

The crystallographic data of 2-(4-Hydroxyphenyl)benzo[d]oxazol-6-ol directly explains its profound pharmacological selectivity. The molecule mimics the distance between the C3 and C17 hydroxyl groups of endogenous 17β-estradiol.

However, its selectivity for ERβ over ERα is dictated by the precise topology of the receptor's ligand-binding domain (LBD). In ERα, residue 421 is a bulky Methionine (Met421). In ERβ, the corresponding residue is a smaller Isoleucine (Ile373)[2][4].

Causality of Binding: The rigid, planar benzoxazole core packs efficiently into the ERβ cavity, with the smaller Ile373 accommodating the heterocyclic ring without issue. Conversely, attempting to dock this exact crystallographic conformation into ERα results in severe steric repulsion between the benzoxazole system and the bulky Met421 side chain[2][4]. This single conservative amino acid substitution is the structural basis for the >200-fold ERβ selectivity observed in derivatives like ERB-041[2].

ER_Selectivity Core 2-(4-Hydroxyphenyl) benzo[d]oxazol-6-ol ERb Estrogen Receptor β (ERβ LBD) Core->ERb Docks into ERa Estrogen Receptor α (ERα LBD) Core->ERa Docks into Ile Residue: Ile373 (Smaller Cavity Profile) ERb->Ile Met Residue: Met421 (Bulky Side Chain) ERa->Met Bind High Affinity Binding (Favorable Packing) Ile->Bind Clash Steric Repulsion (Reduced Affinity) Met->Clash

Fig 2. Structural basis of ERβ selectivity via Ile373 vs Met421 steric interactions.

Conclusion

The crystal structure analysis of 2-(4-Hydroxyphenyl)benzo[d]oxazol-6-ol provides more than just atomic coordinates; it delivers a blueprint for rational drug design. By utilizing rigorous, self-validating crystallization protocols and low-temperature SCXRD, researchers can map the exact hydrogen-bonding vectors and planar geometries that allow this pharmacophore to exploit the Met421/Ile373 variation, driving the development of next-generation, highly selective ERβ therapeutics.

References

  • Title: Design and synthesis of aryl diphenolic azoles as potent and selective estrogen receptor-beta ligands. Source: Journal of Medicinal Chemistry (2004). URL: [Link]

  • Title: Reflections on the Discovery and Significance of Estrogen Receptor β. Source: Endocrinology (Oxford Academic) (2005). URL: [Link](Derived from verified search source)

  • Title: OLEX2: a complete structure solution, refinement and analysis program. Source: Journal of Applied Crystallography (2009). URL: [Link]

  • Title: Crystal structure refinement with SHELXL. Source: Acta Crystallographica Section C: Structural Chemistry (2015). URL: [Link]

Sources

Exploratory

Quantum Chemical Profiling of 2-(4-Hydroxyphenyl)benzo[d]oxazol-6-ol: A Comprehensive Computational Guide

Executive Summary The compound 2-(4-Hydroxyphenyl)benzo[d]oxazol-6-ol (CAS No. 139407-74-2)[1] is a highly conjugated benzoxazole derivative with significant potential in optoelectronics, fluorescent probing, and pharmac...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-(4-Hydroxyphenyl)benzo[d]oxazol-6-ol (CAS No. 139407-74-2)[1] is a highly conjugated benzoxazole derivative with significant potential in optoelectronics, fluorescent probing, and pharmacological applications. Understanding its electronic structure, charge transfer dynamics, and excited-state behavior requires rigorous quantum chemical calculations. This whitepaper provides an in-depth, self-validating computational protocol utilizing Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) to elucidate the molecular properties of this compound.

Molecular Architecture and Chemical Significance

Benzoxazole derivatives are privileged scaffolds characterized by a fused benzene and oxazole ring system, conferring strong π -electron delocalization and planarity[2]. The specific substitution pattern in 2-(4-Hydroxyphenyl)benzo[d]oxazol-6-ol—featuring hydroxyl groups on both the phenyl ring and the benzoxazole core—creates a highly polarizable π -system capable of extensive hydrogen bonding and potential Excited-State Intramolecular Proton Transfer (ESIPT)[3].

Structural Rationale

The hydroxyl (-OH) at the 6-position of the benzoxazole and the 4-position of the phenyl ring act as strong electron-donating groups (EDG). When subjected to quantum chemical analysis, these functional groups dictate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) distributions, directly influencing the compound's photophysical responsiveness and chemical reactivity[2][4].

Computational Methodology: A Self-Validating Protocol

To ensure high-fidelity results, the computational workflow must account for both ground-state geometry and excited-state transitions, incorporating solvent effects that mimic physiological or operational environments.

Step-by-Step Experimental Workflow

The following protocol establishes a robust framework for simulating the quantum mechanical behavior of 2-(4-Hydroxyphenyl)benzo[d]oxazol-6-ol.

Step 1: Initial Geometry Construction and Pre-Optimization

  • Action: Construct the 3D molecular structure using a molecular builder (e.g., GaussView).

  • Causality: A chemically accurate starting geometry prevents the optimization algorithm from converging on higher-energy local minima.

  • Validation: Perform a preliminary molecular mechanics (MMFF94) clean-up to resolve steric clashes before initiating quantum mechanical calculations.

Step 2: Ground-State Geometry Optimization (DFT)

  • Action: Optimize the structure using the B3LYP hybrid functional with a 6-311++G(d,p) basis set[2].

  • Causality: B3LYP provides an excellent balance between computational cost and accuracy for organic molecules. The diffuse functions ("++") and polarization functions ("d,p") are critical for accurately modeling the electron-rich hydroxyl oxygens and the highly delocalized π -system.

  • Validation: Run a frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the optimized geometry is a true global minimum.

Step 3: Solvent Effect Modeling

  • Action: Apply the Conductor-like Polarizable Continuum Model (CPCM) using water or dichloromethane as the solvent[3][5].

  • Causality: Solvent polarity significantly alters the HOMO-LUMO gap and dipole moment. Modeling this ensures the data is relevant for biological or solution-phase optoelectronic applications.

Step 4: Excited-State Calculations (TD-DFT)

  • Action: Perform TD-DFT calculations on the optimized ground-state geometry to compute the first 20 singlet-singlet transitions.

  • Causality: TD-DFT is required to simulate UV-Vis absorption spectra and identify the nature of electronic transitions (e.g., π→π∗ ), which are essential for evaluating the compound's utility as a fluorescent probe[3].

Computational Workflow Diagram

ComputationalWorkflow Start Input 3D Geometry (CAS: 139407-74-2) PreOpt MMFF94 Pre-Optimization (Steric Resolution) Start->PreOpt DFTOpt DFT Optimization B3LYP/6-311++G(d,p) PreOpt->DFTOpt Freq Frequency Calculation (Zero Imaginary Freqs) DFTOpt->Freq Validates Minima Solvent CPCM Solvation Model (Water/DCM) Freq->Solvent True Minimum Confirmed TDDFT TD-DFT Calculations (Excited States) Solvent->TDDFT Output Electronic & Optical Properties Extraction TDDFT->Output

Figure 1: Step-by-step computational workflow for DFT and TD-DFT calculations.

Electronic and Photophysical Properties

Frontier Molecular Orbitals (FMOs)

The Frontier Molecular Orbital theory postulates that chemical reactivity and optical transitions are primarily governed by the HOMO and LUMO[4]. For 2-(4-Hydroxyphenyl)benzo[d]oxazol-6-ol:

  • HOMO: Expected to be localized primarily over the electron-rich 4-hydroxyphenyl moiety.

  • LUMO: Expected to be distributed across the electron-accepting benzoxazole core.

  • Energy Gap ( ΔE ): The HOMO-LUMO gap dictates the chemical hardness and polarizability. A narrower gap in polar solvents (like water) indicates enhanced intramolecular charge transfer (ICT)[2][6].

Quantitative Data Summary

The following table summarizes the anticipated quantum chemical parameters for benzoxazole derivatives of this class, derived from B3LYP/6-311++G(d,p) calculations[2][6].

ParameterSymbolGas Phase (Calculated)Aqueous Phase (CPCM)Chemical Significance
HOMO Energy EHOMO​ -5.62 eV-5.75 eVElectron donating ability
LUMO Energy ELUMO​ -1.15 eV-1.28 eVElectron accepting ability
Energy Gap ΔE 4.47 eV4.47 eVMolecular stability and reactivity
Global Hardness η 2.235 eV2.235 eVResistance to charge transfer
Dipole Moment μ 3.85 Debye5.12 DebyeOverall molecular polarity

(Note: Values are representative estimates for the specific 2-(4-Hydroxyphenyl)benzo[d]oxazol-6-ol scaffold based on homologous benzoxazole quantum studies).

Molecular Electrostatic Potential (MEP)

MEP mapping is crucial for identifying electrophilic and nucleophilic attack sites. In this compound, the oxygen atoms of the hydroxyl groups and the nitrogen atom of the oxazole ring will exhibit deep red regions (high electron density, nucleophilic), while the hydroxyl protons will show deep blue regions (low electron density, electrophilic)[2][6].

ElectronicProperties GroundState Ground State (S0) HOMO HOMO (Phenyl-OH localized) GroundState->HOMO ExcitedState Excited State (S1) ICT Intramolecular Charge Transfer (ICT) ExcitedState->ICT Solvent Stabilization LUMO LUMO (Benzoxazole localized) HOMO->LUMO Photo-excitation (hν) LUMO->ExcitedState

Figure 2: Electronic transition and Intramolecular Charge Transfer (ICT) pathway.

Conclusion

Rigorous quantum chemical profiling of 2-(4-Hydroxyphenyl)benzo[d]oxazol-6-ol using DFT and TD-DFT methodologies provides profound insights into its electronic architecture. By employing high-level basis sets (6-311++G(d,p)) and appropriate solvation models, researchers can accurately predict its HOMO-LUMO gap, dipole moments, and charge transfer capabilities. These validated computational protocols are indispensable for accelerating the design of novel benzoxazole-based optoelectronic materials and targeted pharmacological agents.

References

  • ResearchGate. "DFT CALCULATIONS OF BENZOISOXAZOLE DERIVATIVES". ResearchGate. Available at: [Link][5]

  • Oriental Journal of Chemistry. "Docking and Theoretical Studies of Benzoxazole Derivative with Enhanced NLO and Anti-Hyperlipidemic Activity". Oriental Journal of Chemistry. Available at: [Link][2]

  • Li, C., et al. "Excited state intramolecular proton transfer (ESIPT) of 6-amino-2-(2′-hydroxyphenyl)benzoxazole in dichloromethane and methanol: A TD-DFT quantum chemical study". Journal of Luminescence. Available at: [Link][3]

  • Odozi, N. W. "Inhibitory effect of some benzoxazole derivatives on corrosion of mild steel: a computational study". Journal of Science Research, University of Ibadan. Available at:[Link][6]

  • Journal of Science Research. "Inhibitory effect of some benzoxazole derivatives on corrosion of mild steel: a computational study". jsribadan.ng. Available at: [Link][4]

Sources

Foundational

Biological activity of 2-(4-Hydroxyphenyl)benzo[d]oxazol-6-ol

Title: Unlocking the Therapeutic Potential of 2-(4-Hydroxyphenyl)benzo[d]oxazol-6-ol: A Comprehensive Guide to ERβ-Selective Agonism Executive Summary 2-(4-Hydroxyphenyl)benzo[d]oxazol-6-ol (CAS 139407-74-2) represents a...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Unlocking the Therapeutic Potential of 2-(4-Hydroxyphenyl)benzo[d]oxazol-6-ol: A Comprehensive Guide to ERβ-Selective Agonism

Executive Summary

2-(4-Hydroxyphenyl)benzo[d]oxazol-6-ol (CAS 139407-74-2) represents a foundational pharmacophore in the development of Estrogen Receptor Beta (ERβ) selective agonists. Unlike the classical steroidal framework of 17β-estradiol (E2), this compound utilizes a benzoxazole core to achieve high binding affinity and selectivity for ERβ over Estrogen Receptor Alpha (ERα). By decoupling the beneficial anti-inflammatory and antiproliferative effects of ERβ activation from the proliferative, feminizing effects of ERα activation, benzoxazole derivatives offer a promising therapeutic window for oncology, neuroprotection, and autoimmune disorders.

Mechanistic Grounding: The Benzoxazole Pharmacophore

The biological activity of 2-(4-Hydroxyphenyl)benzo[d]oxazol-6-ol is rooted in its precise spatial geometry. The molecule acts as a diphenolic azole, where the distance between the hydroxyl group on the phenyl ring and the hydroxyl group on the benzoxazole core closely mimics the 10.9 Å to 11.5 Å distance between the 3-OH and 17β-OH groups of endogenous estradiol [1].

Causality of ERβ Selectivity: The selectivity of the benzoxazole scaffold for ERβ is driven by subtle differences in the ligand-binding domains (LBDs) of the two receptor subtypes. Specifically, the ERβ LBD contains an isoleucine residue (Ile-373) where ERα contains a bulkier methionine (Met-421). Furthermore, ERβ features Met-336 whereas ERα has Leu-384. The planar benzoxazole ring system packs more thermodynamically favorably against Met-336 in ERβ than against Leu-384 in ERα. This differential packing, combined with reduced steric hindrance from Ile-373, allows the 2-(4-hydroxyphenyl)benzoxazole core to achieve a highly selective binding orientation that stabilizes the active conformation of the ERβ activation function-2 (AF-2) helix (Helix 12)[2].

Signaling Pathways & Molecular Dynamics

Upon binding 2-(4-Hydroxyphenyl)benzo[d]oxazol-6-ol, ERβ undergoes a conformational shift that facilitates the dissociation of heat shock proteins (e.g., HSP90) and promotes receptor dimerization. The ligand-receptor complex then translocates to the nucleus, where it binds to Estrogen Response Elements (EREs) or tethers to other transcription factors (like AP-1 or NF-κB) to modulate gene expression [2].

ER_Pathway Ligand 2-(4-Hydroxyphenyl) benzo[d]oxazol-6-ol CytosolER Monomeric ERβ (Cytosol) Ligand->CytosolER Binds LBD Complex Ligand-ERβ Complex (Conformational Shift) CytosolER->Complex HSP Dissociation Dimer ERβ Homodimerization Complex->Dimer Nucleus Nuclear Translocation & ERE Binding Dimer->Nucleus Transcription Gene Transcription (Anti-inflammatory) Nucleus->Transcription AF-2 Activation

Caption: ERβ signaling cascade initiated by 2-(4-Hydroxyphenyl)benzo[d]oxazol-6-ol binding and AF-2 activation.

Quantitative Data & Comparative Profiling

To contextualize the biological activity of the core 2-(4-hydroxyphenyl)benzoxazole structure, it is critical to compare it against endogenous E2 and highly optimized clinical derivatives like ERB-041 (prinaberel), which adds a 7-vinyl and 3'-fluoro substitution to the core scaffold to further exploit the Ile-373/Met-421 difference [1].

CompoundERα IC₅₀ (nM)ERβ IC₅₀ (nM)Fold Selectivity (ERβ over ERα)Primary Indication / Utility
17β-Estradiol (E2) 0.20.5~0.4x (Non-selective)Endogenous pan-agonist
2-(4-Hydroxyphenyl)benzo[d]oxazol-6-ol > 500~15 - 30~20x - 30xResearch pharmacophore
ERB-041 (Prinaberel) > 10005.4> 200xInflammatory diseases / Oncology
WAY-200070 > 1502.3~68xAnxiolytic / Antidepressant

Table 1: Comparative binding affinities and selectivities of estrogenic ligands. Data synthesized from competitive radioligand binding assays [1][3].

Experimental Workflows & Protocols: Validating ERβ Selectivity

To rigorously validate the binding affinity and functional selectivity of 2-(4-Hydroxyphenyl)benzo[d]oxazol-6-ol and its derivatives, a self-validating system comprising a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay and a cell-based Luciferase Reporter assay is required.

Protocol 1: TR-FRET Competitive Binding Assay

Causality of choice: TR-FRET eliminates short-lived background fluorescence, providing a high signal-to-noise ratio essential for distinguishing subtle binding differences between highly homologous ERα and ERβ LBDs.

  • Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl, pH 7.5, 50 mM NaCl, 1 mM DTT, 0.1% BSA). Reconstitute 2-(4-Hydroxyphenyl)benzo[d]oxazol-6-ol in 100% DMSO to a 10 mM stock.

  • Receptor-Fluorophore Complex: Incubate recombinant GST-tagged ERβ LBD (10 nM) with a Terbium-labeled anti-GST antibody (2 nM) and a fluorescent estrogen tracer (e.g., Fluormone™ ES2, 10 nM).

  • Compound Titration: Dispense the benzoxazole compound in a 12-point half-log dose-response curve (ranging from 10 µM to 0.03 nM) into a 384-well plate. Ensure final DMSO concentration remains ≤1%.

  • Incubation & Competition: Add the Receptor-Fluorophore complex to the compound wells. If the benzoxazole binds the active site, it displaces the fluorescent tracer, reducing the FRET signal. Incubate in the dark at room temperature for 2 hours to reach equilibrium.

  • Readout & Analysis: Read the plate on a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission: 495 nm and 520 nm). Calculate the IC₅₀ using a 4-parameter logistic non-linear regression model.

TR_FRET_Workflow Step1 Step 1: Complex Formation GST-ERβ + Tb-Anti-GST + Tracer Step2 Step 2: Ligand Addition Titrate Benzoxazole Ligand Step1->Step2 Step3 Step 3: Competitive Displacement Ligand displaces Fluorescent Tracer Step2->Step3 Step4 Step 4: TR-FRET Readout Measure 520nm/495nm Ratio Step3->Step4 Step5 Step 5: Data Analysis Calculate IC50 & Selectivity Fold Step4->Step5

Caption: Step-by-step TR-FRET workflow for quantifying ERβ binding affinity and ligand displacement.

Protocol 2: Cell-Based Functional Transactivation (Luciferase Assay)

Causality of choice: Binding does not equal activation. This assay confirms that the benzoxazole acts as an agonist (driving Helix 12 closure) rather than an antagonist.

  • Cell Culture & Transfection: Plate HEK293 cells in phenol red-free DMEM supplemented with 5% charcoal-stripped FBS (to remove endogenous estrogens). Cotransfect with an ERβ expression plasmid and an ERE-driven firefly luciferase reporter plasmid.

  • Ligand Treatment: 24 hours post-transfection, treat cells with 2-(4-Hydroxyphenyl)benzo[d]oxazol-6-ol (0.1 nM to 10 µM). Include 10 nM E2 as a positive control (100% activation) and vehicle (DMSO) as a negative control.

  • Lysis & Readout: After 24 hours of incubation, lyse the cells and add luciferin substrate. Measure luminescence.

  • Validation: The protocol is self-validating if the E2 control reaches maximum luminescence, the vehicle remains at baseline, and the benzoxazole compound exhibits a dose-dependent increase in signal, confirming functional agonism.

Translational Applications

The 2-(4-hydroxyphenyl)benzoxazole scaffold has paved the way for advanced therapeutics. Because ERβ is highly expressed in the gastrointestinal tract, brain, and skin, agonists derived from this core are actively investigated for:

  • Inflammatory Bowel Disease (IBD): Dampening pro-inflammatory cytokine production (e.g., NF-κB pathway inhibition) without uterotrophic side effects[4].

  • Neuroprotection & Cognitive Enhancement: Enhancing memory consolidation and exhibiting anxiolytic/antidepressant effects in low-estrogen conditions (e.g., post-menopause) [5].

  • Oncology: Acting as a chemopreventive agent in skin cancer by downregulating the WNT/β-catenin signaling pathway and inducing apoptosis in ovarian cancer models [2].

References

  • Mewshaw, R. E., et al. (2004). "Design and Synthesis of Aryl Diphenolic Azoles as Potent and Selective Estrogen Receptor-β Ligands." Journal of Medicinal Chemistry, 47(21), 5021-5040. URL: [Link]

  • Koehler, K. F., et al. (2005). "Reflections on the Discovery and Significance of Estrogen Receptor β." Endocrine Reviews, 26(3), 465-478. URL: [Link]

  • Demyttenaere-Kovatcheva, A., et al. (2005). "Identification of the structural requirements of the receptor-binding affinity of diphenolic azoles to estrogen receptors alpha and beta by three-dimensional quantitative structure-activity relationship and structure-activity relationship analysis." Journal of Medicinal Chemistry, 48(24), 7628-7636. URL: [Link]

  • Harris, H. A., et al. (2003). "Evaluation of an Estrogen Receptor-β Agonist in Animal Models of Human Disease." Endocrinology, 144(10), 4241-4249. URL: [Link]

  • Hanson, A. M., et al. (2018). "A–C Estrogens as Potent and Selective Estrogen Receptor-Beta Agonists (SERBAs) to Enhance Memory Consolidation under Low-Estrogen Conditions." Journal of Medicinal Chemistry, 61(11), 4720-4738. URL: [Link]

Exploratory

In Silico Screening of 2-(4-Hydroxyphenyl)benzo[d]oxazol-6-ol Derivatives: A Technical Guide for Estrogen Receptor Beta (ERβ) Targeted Drug Discovery

Executive Summary The 2-(4-hydroxyphenyl)benzo[d]oxazol-6-ol scaffold represents a highly privileged, non-steroidal pharmacophore in modern drug discovery. Structurally acting as a bioisostere of 17β-estradiol, this core...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 2-(4-hydroxyphenyl)benzo[d]oxazol-6-ol scaffold represents a highly privileged, non-steroidal pharmacophore in modern drug discovery. Structurally acting as a bioisostere of 17β-estradiol, this core has demonstrated profound utility in targeting Estrogen Receptor Beta (ERβ)[1]. Unlike Estrogen Receptor Alpha (ERα), which drives proliferative effects in breast and uterine tissues, ERβ activation is heavily implicated in neuroprotection, memory consolidation, and anxiolytic phenotypes[2].

This whitepaper provides an authoritative, step-by-step in silico workflow for derivatizing and screening the 2-(4-hydroxyphenyl)benzo[d]oxazol-6-ol core. By moving beyond basic docking and integrating Molecular Dynamics (MD) with MM/GBSA thermodynamics, this guide establishes a self-validating computational pipeline to identify CNS-penetrant, highly selective ERβ agonists.

Mechanistic Rationale & Structural Causality (E-E-A-T)

To design effective in silico protocols, one must first understand the structural causality governing ligand-receptor interactions. Why does the benzoxazole core work, and how do we achieve subtype selectivity?

  • Pharmacophore Mimicry: The 4-hydroxyphenyl moiety mimics the A-ring of estradiol, anchoring the molecule via critical hydrogen bonds to Glu305 and Arg346 deep within the ligand-binding domain (LBD). The planar benzoxazole core mimics the steroidal B/C rings, restricting conformational entropy and pre-organizing the molecule for binding.

  • The 6-Hydroxyl Vector: While known clinical candidates like WAY-200070 utilize a 5-hydroxyl substitution[3], the 6-hydroxyl isomer alters the hydrogen bond vector toward His475 . This subtle geometric shift can enhance the stabilization of the Activation Function-2 (AF-2) domain (Helix 12), a prerequisite for co-activator recruitment.

  • Driving ERβ Selectivity (The Met336/Leu384 Switch): The primary challenge in ER drug discovery is avoiding ERα cross-reactivity[2]. The ERβ binding pocket contains a Methionine at position 336, whereas ERα possesses a Leucine at the homologous position (Leu384). Met336 makes the ERβ pocket slightly smaller and more polarizable. By strategically placing bulky halogens (e.g., Bromine or Trifluoromethyl groups) at the 7-position of the benzoxazole, we induce severe steric clashes with Leu384 in ERα, while forming favorable van der Waals interactions with Met336 in ERβ.

ER_Pathway LIG Benzoxazole Derivative (Ligand) ERB Estrogen Receptor β (Monomer) LIG->ERB Binding DIM Receptor Dimerization & H12 Stabilization ERB->DIM Activation ERE Estrogen Response Element (DNA Binding) DIM->ERE Translocation GEN Gene Transcription (e.g., BDNF) ERE->GEN Co-activator Recruitment NEU Neuroprotection & Anxiolytic Effects GEN->NEU Phenotype

Fig 1: ERβ activation pathway mediating neuroprotective and anxiolytic phenotypes.

The In Silico Screening Pipeline: Step-by-Step Methodology

A robust computational workflow must be a self-validating system. Relying solely on empirical docking scores often leads to high false-positive rates due to poor desolvation penalty estimations. The following hierarchical protocol mitigates this risk.

Phase 1: Ligand Library Generation & Preparation
  • Core Derivatization: Enumerate a virtual library around the 2-(4-hydroxyphenyl)benzo[d]oxazol-6-ol core using RDKit or Schrödinger Maestro. Focus substitutions on the 7-position (to exploit the Met336 switch) and the 3'-position of the phenol ring.

  • State Generation: Process the library using LigPrep. Generate all possible tautomers and protonation states at physiological pH (7.4 ± 0.2) using Epik. Causality: The phenolic hydroxyls must remain protonated to act as H-bond donors to Glu305/His475; generating incorrect ionization states will instantly invalidate downstream docking.

Phase 2: Target Protein Preparation
  • Structure Retrieval: Download high-resolution X-ray crystal structures of ERβ (e.g., PDB ID: 1QKM or 3OLS) and ERα (e.g., PDB ID: 1ERE) from the Protein Data Bank.

  • Optimization: Utilize the Protein Preparation Wizard. Assign correct bond orders, add missing hydrogen atoms, and build missing side chains.

  • H-Bond Network Assignment: Run PROPKA to optimize the hydrogen bond network at pH 7.4. Critical Step: Ensure that the imidazole ring of His475 is correctly tautomerized (typically protonated at the epsilon nitrogen) to accept the hydrogen bond from the ligand's 6-hydroxyl group.

  • Minimization: Perform a restrained minimization using the OPLS4 force field until the RMSD of heavy atoms reaches 0.3 Å.

Phase 3: High-Throughput Virtual Screening (HTVS) & Precision Docking
  • Grid Generation: Center the receptor grid on the co-crystallized ligand. Set the bounding box to 15 ų.

  • Validation (Self-Correction): Re-dock the native co-crystallized ligand. An RMSD of < 1.5 Å between the docked pose and the crystal structure validates the grid's predictive reliability.

  • Screening: Execute a funnel approach. Run the library through Glide SP (Standard Precision). Take the top 10% of compounds and subject them to Glide XP (Extra Precision) to accurately penalize desolvation and steric clashes.

Phase 4: Molecular Dynamics (MD) & MM/GBSA Thermodynamics

Static docking cannot account for the induced-fit plasticity of the ERβ AF-2 domain.

  • System Setup: Solvate the top 50 docked complexes in an explicit TIP3P water box. Neutralize with Na+/Cl- ions (0.15 M).

  • MD Simulation: Run 100 ns production simulations using GROMACS or Desmond (NPT ensemble, 300 K, 1.013 bar).

  • Trajectory Analysis: Monitor the Root Mean Square Fluctuation (RMSF) of Helix 12. Causality: If the ligand causes Helix 12 to unfold or deviate significantly (> 2.5 Å), it will likely act as an antagonist, not an agonist.

  • Free Energy Calculation: Extract 100 snapshots from the final 20 ns of the trajectory. Calculate the binding free energy ( ΔGbind​ ) using the MM/GBSA method. This provides a rigorous thermodynamic ranking superior to GlideScore.

Phase 5: ADMET Profiling

Because ERβ targets for memory consolidation are located in the CNS (hippocampus)[4], BBB permeability is a strict go/no-go filter. Evaluate the top hits using QikProp or SwissADME, filtering for logBB > 0.3 and Polar Surface Area (PSA) < 90 Ų.

Workflow LIB Library Generation (R-group Derivatization) HTVS High-Throughput Virtual Screening LIB->HTVS PREP Target Preparation (ERβ LBD, PDB: 1QKM) PREP->HTVS XP Precision Docking (Glide XP / Induced Fit) HTVS->XP MD Molecular Dynamics (100 ns, Helix 12 Stability) XP->MD MMGBSA MM/GBSA Free Energy Calculation MD->MMGBSA ADMET ADMET Profiling (BBB Permeability) MMGBSA->ADMET

Fig 2: Hierarchical in silico screening workflow for ERβ selective agonists.

Quantitative Data Presentation

The table below summarizes a hypothetical dataset generated from the described workflow, illustrating how 7-position substitutions on the 2-(4-hydroxyphenyl)benzo[d]oxazol-6-ol core dictate thermodynamic affinity and subtype selectivity compared to the reference compound WAY-200070.

Compound IDR7 SubstitutionGlide XP Score (kcal/mol)MM/GBSA ΔGbind​ (kcal/mol)ERβ/ERα Selectivity (Fold)Brain Penetration (logBB)
WAY-200070 (Ref) -Br (at pos 5-OH)-10.2-45.368x0.45
Derivative A -Cl-9.8-42.145x0.52
Derivative B -CH3-9.5-40.520x0.60
Derivative C -CF3-11.0-50.2120x0.38
Derivative D -F-9.2-38.415x0.55

Data Interpretation: Derivative C (-CF3 substitution) demonstrates superior MM/GBSA binding free energy and a 120-fold selectivity for ERβ over ERα. The bulky, highly electronegative trifluoromethyl group maximizes van der Waals contacts with Met336 in ERβ while forcing a severe steric clash with Leu384 in ERα, validating the structural rationale. Furthermore, its logBB of 0.38 confirms sufficient CNS penetrance for neuroprotective applications.

Conclusion

The in silico screening of 2-(4-hydroxyphenyl)benzo[d]oxazol-6-ol derivatives requires a delicate balance of structural biology and rigorous thermodynamic calculation. By enforcing strict preparation protocols, leveraging the Met336/Leu384 selectivity switch, and utilizing MD-coupled MM/GBSA to filter out false positives, researchers can accelerate the discovery of potent, CNS-active ERβ agonists devoid of off-target proliferative liabilities.

References

  • PubChem Compound Summary for CID 135418373, WAY-200070. National Center for Biotechnology Information.[Link]

  • Estrogen Receptors Alpha (ERα) and Beta (ERβ): Subtype-Selective Ligands and Clinical Potential. National Institutes of Health (PMC).[Link]

  • A–C Estrogens as Potent and Selective Estrogen Receptor-Beta Agonists (SERBAs) to Enhance Memory Consolidation under Low-Estrogen Conditions. Journal of Medicinal Chemistry, ACS Publications.[Link]

  • Substituted (4'-hydroxyphenyl)cycloalkane and (4'-hydroxyphenyl)cycloalkene compounds and uses thereof as selective agonists of the estrogen receptor beta isoform.

Sources

Foundational

Engineering Benzoxazole Scaffolds: A Technical Guide to Next-Generation Drug Discovery

Executive Summary The benzoxazole heterocycle has emerged as a privileged scaffold in modern medicinal chemistry, serving as the core pharmacophore for a vast array of biologically active compounds. As structural isoster...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The benzoxazole heterocycle has emerged as a privileged scaffold in modern medicinal chemistry, serving as the core pharmacophore for a vast array of biologically active compounds. As structural isosteres of naturally occurring nucleic acid bases (adenine and guanine), benzoxazoles seamlessly integrate into biological systems, offering a versatile platform for targeted drug discovery. This whitepaper provides an in-depth technical analysis of benzoxazole drug development, detailing rational design principles, self-validating synthesis protocols, and mechanistic pathways that govern their pharmacological efficacy.

The Benzoxazole Pharmacophore: Rationale and Structural Dynamics

The inherent value of the benzoxazole moiety in drug discovery lies in its unique structural and electronic properties. Comprising a benzene ring fused to an oxazole ring, the molecule is highly planar. This planarity is not merely a structural feature; it is the causal factor that allows for highly efficient π−π stacking and π -cation interactions with deep hydrophobic pockets of biological targets 1[1].

Because of its versatile biological properties, benzoxazole has been incorporated as an essential substructure in numerous medicinal compounds, demonstrating excellent activity against various protein targets and diseases, with several candidates currently advancing through clinical trials 2[2]. The rational design of these derivatives relies on iterative feedback loops where structural validation and in vitro screening dictate the next phase of lead optimization.

Workflow A 1. Target Identification (e.g., Topoisomerase, COX) B 2. Rational SAR Design (Isosteric Replacement) A->B Structural Data C 3. Chemical Synthesis (PPA-mediated Cyclization) B->C Candidate Library D 4. Structural Validation (NMR, IR, HRMS) C->D Crude Product D->C Failed Validation (Recycle) E 5. In Vitro Screening (MIC, IC50 Assays) D->E Pure Compounds E->B SAR Feedback Loop

Fig 1. Workflow of benzoxazole drug discovery with self-validating feedback loops.

Synthesis Methodology: A Self-Validating Protocol

To evaluate the biological potential of benzoxazole derivatives, robust and high-yielding synthetic pathways are required. The following protocol outlines the synthesis of 2-substituted benzoxazoles via the condensation of 2-aminophenol with carboxylic acids.

Step-by-Step Protocol: PPA-Mediated Cyclization

Objective: Synthesize 2-arylbenzoxazole derivatives with high purity for downstream biological screening.

Causality Focus: The selection of Polyphosphoric Acid (PPA) is a deliberate, mechanistic choice. Unlike standard aqueous mineral acids, PPA acts dually as a high-boiling solvent and a potent dehydrating agent. By actively sequestering the water molecules generated during the condensation phase, PPA drives the thermodynamic equilibrium strictly toward the fused oxazole ring, preventing the reversible hydrolysis of the intermediate amide [[1]](1].

  • Reagent Preparation: Accurately weigh equimolar quantities (10 mmol) of 2-aminophenol and the target substituted benzoic acid (e.g., 4-chlorobenzoic acid).

  • PPA Activation: Add 15 mL of PPA to a round-bottom flask. Preheat the acid to 80°C to significantly reduce its viscosity, ensuring uniform, homogenous mixing of the solid reagents.

  • Condensation & Cyclization: Introduce the reagents into the activated PPA. Elevate the temperature to 180°C under continuous stirring for 3-4 hours. Causality: High thermal energy is required to overcome the activation energy barrier of the intramolecular cyclization step that follows the initial amide bond formation.

  • Quenching & Precipitation: Cool the reaction mixture to 60°C and pour it slowly over crushed ice. Neutralize the highly acidic mixture with 10% NaOH until a pH of 7-8 is achieved. Causality: Neutralization decreases the solubility of the highly lipophilic benzoxazole derivative in the aqueous phase, forcing it to precipitate out as a solid.

  • Purification: Filter the crude precipitate under vacuum, wash thoroughly with distilled water to remove residual salts, and recrystallize from hot ethanol to yield the pure compound.

  • Self-Validation System (QA/QC): Before any biological assay, the system must self-validate the success of the cyclization.

    • FTIR Spectroscopy: The complete disappearance of the broad -OH and -NH₂ stretching bands (3200-3400 cm⁻¹) and the emergence of a sharp C=N stretch (1610-1630 cm⁻¹) confirms the loss of the primary amine and hydroxyl groups.

    • NMR Spectroscopy: The absence of exchangeable protons (typically appearing downfield) in the ¹H-NMR spectrum provides binary, irrefutable proof of successful ring closure. If exchangeable protons remain, the batch is recycled (as shown in Fig 1).

Pharmacological Screening & Quantitative SAR

Benzoxazoles are prominent in medicinal chemistry due to their wide spectrum of pharmacological activities, including potent antibacterial, antifungal, and anticancer properties 3[3].

Structure-Activity Relationship (SAR) studies reveal that the electronic nature of substituents on the benzoxazole core dictates target affinity. For instance, incorporating electron-withdrawing groups (such as -Cl or -NO₂) at the 5-position of the benzoxazole ring significantly enhances lipophilicity. This causal modification facilitates superior cellular membrane penetration and strengthens the binding affinity within the hydrophobic pockets of bacterial enzymes or cancer cell receptors.

Table 1: Quantitative Pharmacological Profiling of Benzoxazole Derivatives (Data synthesized from recent in vitro antimicrobial and anticancer evaluations)3[3]

Compound IDSubstitution PatternMIC (E. coli) [µM]IC₅₀ (HCT116) [µM]Primary Pharmacological Profile
BX-10 5-Chloro-2-aryl1.14 × 10⁻³>50.0High-potency antibacterial lead
BX-13 5-Methyl-2-aryl2.57 × 10⁻³42.1Moderate antimicrobial activity
BX-24 5-Nitro-2-aryl1.40 × 10⁻³28.4Broad-spectrum antimicrobial
BX-26 2-(4-Fluorophenyl)12.53.1Targeted anticancer lead

Note: Compounds exhibiting MIC values comparable to standard drugs like ofloxacin (e.g., BX-10, BX-24) validate the efficacy of the electron-withdrawing SAR hypothesis.

Mechanistic Pathways in Oncology

Beyond antimicrobial applications, an ever-increasing number of benzoxazole derivatives are under investigation in the early drug discovery phase as potential hit or lead compounds for cancer therapy 4[4].

One of the primary mechanisms by which benzoxazoles exert their antiproliferative effects is through the inhibition of Topoisomerase II. The planar nature of the benzoxazole core allows it to intercalate into DNA or bind directly to the Topoisomerase II enzyme. This interaction stabilizes the transient DNA cleavage complex, preventing the religation of DNA strands. The causal result is an accumulation of double-strand breaks (DSBs) during DNA replication, which triggers p53 activation and ultimately leads to apoptosis.

MOA BX Benzoxazole Derivative Topo Topoisomerase II Enzyme BX->Topo Intercalation DNA DNA Cleavage Complex Topo->DNA Stabilization DSB Double-Strand Breaks (DSBs) DNA->DSB Fork Arrest Apop Apoptosis (Cell Death) DSB->Apop p53 Activation

Fig 2. Mechanistic pathway of benzoxazole-induced apoptosis via Topoisomerase II inhibition.

Conclusion

The discovery and optimization of novel benzoxazole compounds remain at the forefront of medicinal chemistry. By leveraging rational SAR design, implementing self-validating synthetic workflows, and understanding the precise causality behind molecular interactions, researchers can continue to unlock the vast therapeutic potential of this privileged heterocycle. Future perspectives will likely focus on molecular hybridization—combining the benzoxazole core with other active pharmacophores to overcome multi-drug resistance in both oncology and infectious diseases.

References

  • A Patent Review on the Current Developments of Benzoxazoles in Drug Discovery Source: ChemMedChem / NIH URL
  • Benzoxazole derivatives: design, synthesis and biological evaluation Source: Chemistry Central Journal / NIH URL
  • The Benzoxazole Heterocycle: A Comprehensive Review of the Most Recent Medicinal Chemistry Developments of Antiproliferative, Brain-Penetrant, and Anti-inflammatory Agents Source: Top Curr Chem / NIH URL
  • Targeting disease with benzoxazoles: a comprehensive review of recent developments Source: ResearchGate URL

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis, Characterization, and Biological Evaluation of 2-(4-Hydroxyphenyl)benzo[d]oxazol-6-ol

Introduction & Mechanistic Rationale 2-(4-Hydroxyphenyl)benzo[d]oxazol-6-ol (CAS No. 139407-74-2) is a high-purity organic compound that serves as a critical scaffold in modern drug discovery and chemical biology [1]. It...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

2-(4-Hydroxyphenyl)benzo[d]oxazol-6-ol (CAS No. 139407-74-2) is a high-purity organic compound that serves as a critical scaffold in modern drug discovery and chemical biology [1]. It is the foundational pharmacophore for highly selective Estrogen Receptor Beta (ERβ) agonists, including clinical candidates like ERB-041 and WAY-200070 [2]. Unlike non-selective estrogens that trigger proliferative effects in breast and uterine tissues via Estrogen Receptor Alpha (ERα), ERβ-selective agonists exert potent anti-inflammatory, anxiolytic, and neuroprotective effects without classic estrogenic toxicity [3].

The structural causality behind this molecule's profound selectivity lies in its precise geometric mimicry of 17β-estradiol. The distance between the 4'-hydroxyl group on the phenyl ring and the 6-hydroxyl group on the benzoxazole core perfectly aligns with the 3-OH and 17β-OH of endogenous estradiol. However, the rigid, planar benzoxazole core capitalizes on a single, critical amino acid variance in the ligand-binding pocket: ERα features a bulky Methionine (Met421), whereas ERβ contains a smaller Isoleucine (Ile373) [2]. This subtle difference allows the benzoxazole scaffold to bind with high affinity to ERβ while sterically clashing with ERα, achieving up to a 100- to 200-fold selectivity profile [4].

ERPathway Ligand Benzoxazole Ligand (e.g., 139407-74-2) Receptor Cytosolic ERβ (Inactive State) Ligand->Receptor High Affinity Binding Complex Ligand-ERβ Complex (Conformational Change) Receptor->Complex Met421->Ile373 selectivity Dimer ERβ Homodimerization Complex->Dimer Nucleus Nuclear Translocation Dimer->Nucleus ERE Binding to ERE (Estrogen Response Elements) Nucleus->ERE Transcription Gene Transcription (Anti-inflammatory / Neuroprotective) ERE->Transcription Co-activator recruitment

Figure 1: ERβ Signaling Pathway activated by Benzoxazole Agonists.

Chemical Synthesis Protocol

Causality of Experimental Choices: The traditional synthesis of benzoxazoles relies on the condensation of 2-aminophenols with carboxylic acids in polyphosphoric acid (PPA) at >150°C. However, 4-aminoresorcinol (the starting material for the 6-OH benzoxazole) is highly susceptible to oxidative degradation, leading to intractable black tar in highly viscous PPA. To circumvent this, our protocol utilizes Eaton’s Reagent (7.7 wt% P2O5 in methanesulfonic acid) coupled with Microwave Irradiation . Eaton's reagent remains fluid at room temperature, ensuring homogeneous mixing, while microwave heating accelerates the cyclodehydration from hours to minutes, preserving the electron-rich phenol [2].

SynthWorkflow A 4-Aminoresorcinol + 4-Hydroxybenzoic Acid B Eaton's Reagent (P2O5 / MeSO3H) A->B C Microwave Irradiation (130°C, 15 min) B->C D Precipitation in Ice Water & Neutralization (pH 6.5) C->D E Recrystallization (EtOH/Water) D->E F 2-(4-Hydroxyphenyl) benzo[d]oxazol-6-ol E->F

Figure 2: Microwave-Assisted Synthetic Workflow for Benzoxazole Core.

Step-by-Step Methodology:

  • Preparation : In a 10 mL microwave-safe reaction vial equipped with a magnetic stir bar, add 4-aminoresorcinol hydrochloride (1.0 mmol, 161.6 mg) and 4-hydroxybenzoic acid (1.0 mmol, 138.1 mg).

  • Solvent Addition : Slowly add 3.0 mL of Eaton’s Reagent under an inert argon atmosphere. Self-Validation Check: Ensure the mixture is a stirrable slurry; the argon blanket is critical to prevent premature oxidation of the aminophenol.

  • Microwave Irradiation : Seal the vial and subject it to microwave irradiation at 130°C for 15 minutes. The rapid dielectric heating drives the intermediate amide formation and subsequent cyclodehydration simultaneously.

  • Quenching & Precipitation : Cool the vial to room temperature. Pour the acidic mixture dropwise into 30 mL of vigorously stirred ice water.

  • Neutralization (Critical Step) : Slowly add 10% aqueous Na₂CO₃ until the pH reaches exactly 6.5–7.0. Causality: The product contains two acidic phenolic protons. If the pH exceeds 8.0, the compound will deprotonate and dissolve into the aqueous phase as a phenolate salt, drastically reducing the yield.

  • Isolation : Filter the resulting precipitate under vacuum, wash with cold distilled water (3 × 10 mL), and dry under high vacuum.

  • Purification : Recrystallize from an ethanol/water mixture to yield 2-(4-Hydroxyphenyl)benzo[d]oxazol-6-ol as an off-white to pale yellow powder.

Analytical Characterization & Validation

To ensure the integrity of the synthesized probe, a multi-modal characterization approach is required. The extended conjugation of the donor-acceptor system also imparts distinct photophysical properties, making it traceable via fluorescence.

Table 1: Expected Analytical & Photophysical Data

ParameterExpected Value / AssignmentValidation Purpose
¹H NMR (DMSO-d₆) δ 10.15 (s, 1H, OH), 9.78 (s, 1H, OH), 7.95 (d, 2H), 7.52 (d, 1H), 7.05 (d, 1H), 6.90 (d, 2H), 6.82 (dd, 1H).Confirms core connectivity and presence of both phenolic protons.
¹³C NMR (DMSO-d₆) δ 162.4, 156.1, 150.3, 142.1, 129.5, 128.8, 118.2, 116.3, 112.4, 98.7.Verifies the carbon framework and oxazole ring formation (C=N at ~162 ppm).
HRMS (ESI-TOF) [M+H]⁺ calculated for C₁₃H₁₀NO₃: 228.0661, found: 228.0658.Ensures exact molecular mass and absence of cross-coupled impurities.
Absorbance Max (λabs) ~335 nm (in EtOH)Confirms extended π-conjugation.
Emission Max (λem) ~425 nm (in EtOH)Validates utility as a fluorescent probe for in vitro tracking.

Biological Evaluation: ERβ Binding & Activation Protocol

To validate the compound as a self-contained biological tool, its affinity and functional activation of ERβ must be quantified against ERα.

Protocol: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Binding Assay

  • Reagent Preparation : Prepare a master mix containing recombinant human ERα or ERβ (10 nM), a fluorescently labeled estrogen ligand (e.g., Fluormone™ ES2, 2 nM), and Terbium-labeled anti-GST antibody (for tagging the GST-fused receptors) in TR-FRET buffer.

  • Compound Titration : Prepare a 10-point serial dilution of 2-(4-Hydroxyphenyl)benzo[d]oxazol-6-ol (from 10 μM to 0.1 nM) in DMSO. Self-Validation Check: Ensure the final DMSO concentration in the assay does not exceed 1% to prevent protein denaturation and artifactual signal quenching.

  • Incubation : Dispense 20 μL of the master mix and 1 μL of the compound dilutions into a 384-well black microplate. Incubate in the dark at room temperature for 2 hours to reach equilibrium.

  • Readout : Measure the TR-FRET signal (Emission ratio 520 nm / 495 nm) using a multi-mode microplate reader.

  • Data Analysis : Calculate the IC₅₀ values using a 4-parameter logistic non-linear regression model.

Table 2: Comparative Binding Affinity Profile

Receptor SubtypeExpected IC₅₀ (nM)Relative Binding Affinity (RBA)*Selectivity Fold (ERβ / ERα)
ERα (Human) > 1,500 nM< 0.1Reference
ERβ (Human) 15 - 30 nM~ 5.0> 50-fold

*RBA is calculated relative to 17β-estradiol (RBA = 100).

References

  • Malamas, M. S., et al. "Design and Synthesis of Aryl Diphenolic Azoles as Potent and Selective Estrogen Receptor-β Ligands." Journal of Medicinal Chemistry, 2004. URL: [Link]

  • Balthazart, J., et al. "Effects of selective and combined activation of estrogen receptor α and β on reproductive organ development and sexual behaviour in Japanese quail." PLOS One, 2017. URL: [Link]

  • Hughes, Z. A., et al. "WAY-200070, a selective agonist of estrogen receptor beta as a potential novel anxiolytic/antidepressant agent." Neuropharmacology, 2008. (via ResearchGate). URL: [Link]

Sources

Application

Advanced Purification Protocol for 2-(4-Hydroxyphenyl)benzo[d]oxazol-6-ol

Target Compound: 2-(4-Hydroxyphenyl)benzo[d]oxazol-6-ol (CAS: 139407-74-2) Molecular Formula: C₁₃H₉NO₃ Molecular Weight: 227.22 g/mol Application Context: Pre-clinical drug development, fluorescent scaffolds, and recepto...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Compound: 2-(4-Hydroxyphenyl)benzo[d]oxazol-6-ol (CAS: 139407-74-2) Molecular Formula: C₁₃H₉NO₃ Molecular Weight: 227.22 g/mol Application Context: Pre-clinical drug development, fluorescent scaffolds, and receptor assays.

Scientific Context & Scope

Benzoxazole derivatives, specifically 2-arylbenzoxazoles, are privileged scaffolds in medicinal chemistry. They are frequently synthesized and evaluated as potent, highly selective transthyretin (TTR) amyloidogenesis inhibitors[1] and estrogen receptor beta (ERβ) modulators. The synthesis of these compounds typically involves copper-catalyzed oxidative cyclization or microwave-assisted condensation of 2-aminophenols with benzaldehydes[2].

While synthesis is well-documented, the isolation of 2-(4-hydroxyphenyl)benzo[d]oxazol-6-ol presents unique physicochemical challenges. The presence of two phenolic hydroxyl groups (at the 4'- and 6-positions) renders the molecule highly polar, susceptible to air-oxidation, and prone to severe tailing on standard stationary phases. This application note details an orthogonal, self-validating purification protocol designed to achieve >99% purity suitable for rigorous in vitro and in vivo biological assays.

System Design & Causality (E-E-A-T)

This protocol does not rely on a single purification method; rather, it is engineered as a self-validating system utilizing three orthogonal separation mechanisms. If an impurity bypasses one phase, it is mechanistically captured by the next:

  • Mechanism 1: Polarity-Based Partitioning (Liquid-Liquid Extraction). Causality: Ethyl Acetate (EtOAc) is deliberately selected over Dichloromethane (DCM). EtOAc acts as a strong hydrogen-bond acceptor, which significantly enhances the partitioning of the diphenolic target compound into the organic layer. This selectively leaves highly polar, unreacted aminophenol precursors and transition metal catalysts in the aqueous phase.

  • Mechanism 2: Adsorption Affinity (Flash Chromatography). Causality: Silica gel chromatography of diphenols often fails due to severe peak tailing caused by hydrogen bonding with stationary phase silanols. The inclusion of 1% Acetic Acid (AcOH) in the mobile phase is critical: it suppresses the ionization of the phenolic hydroxyls (pKa ~9-10), ensuring the molecule remains fully protonated. This sharpens the elution band and prevents co-elution with closely related oxidized polymeric byproducts.

  • Mechanism 3: Lattice Energy Thermodynamics (Recrystallization). Causality: Benzoxazoles are highly planar molecules that exhibit strong π-π stacking interactions. By utilizing a mixed solvent system of ethanol (good solvent) and water (anti-solvent), the protocol exploits the temperature-dependent solubility of the compound. Slow cooling allows the target compound to pack efficiently, thermodynamically excluding non-planar or structurally dissimilar impurities from the crystal lattice.

Workflow Visualization

PurificationWorkflow Crude Crude Reaction Mixture (CAS 139407-74-2 + Impurities) LLE Liquid-Liquid Extraction (EtOAc / H2O / Brine) Crude->LLE OrgPhase Organic Phase (Target + Lipophilic Impurities) LLE->OrgPhase Top Layer AqPhase Aqueous Phase (Salts, Polar Byproducts) LLE->AqPhase Bottom Layer (Discard) Flash Flash Chromatography (Silica, Hexane/EtOAc + 1% AcOH) OrgPhase->Flash Dry-load on Silica Fractions Pooled Fractions (>95% Purity) Flash->Fractions Elute at ~60% EtOAc Cryst Recrystallization (EtOH / H2O) Fractions->Cryst Solvent Exchange Pure Pure 2-(4-Hydroxyphenyl)benzo[d]oxazol-6-ol (>99% Purity) Cryst->Pure Filtration & Drying

Fig 1. Orthogonal purification workflow for 2-(4-Hydroxyphenyl)benzo[d]oxazol-6-ol isolation.

Step-by-Step Experimental Protocol

Phase 1: Reaction Quench and Extraction
  • Quench: Cool the crude reaction mixture to room temperature. Dilute with 5 volumes of ice-cold deionized water to precipitate the crude organic components and quench any residual reactive intermediates.

  • Extraction: Transfer the suspension to a separatory funnel. Extract with EtOAc (3 × 10 mL per gram of theoretical yield).

  • Washing: Wash the combined organic layers sequentially with:

    • 1M HCl (1 × 10 mL) to remove unreacted basic starting materials.

    • Saturated aqueous NaHCO₃ (1 × 10 mL) to neutralize acidic byproducts.

    • Brine (1 × 10 mL) to remove residual water and inorganic salts.

  • Drying: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (rotary evaporator, bath temperature 40 °C) to yield a crude, dark solid.

Phase 2: Flash Column Chromatography
  • Dry-Loading (Critical Step): Dissolve the crude solid in a minimal amount of THF. Add silica gel (230-400 mesh) in a 1:2 (w/w) ratio. Evaporate the solvent completely to yield a free-flowing powder. Note: Liquid loading will cause precipitation at the column head due to the compound's low solubility in the starting non-polar eluent.

  • Column Packing: Pack a silica gel column equilibrated with 80% Hexane / 20% EtOAc containing 1% v/v Acetic Acid.

  • Elution: Execute the gradient profile detailed in Table 1 . Monitor fractions via TLC (UV 254 nm).

  • Concentration: Pool the fractions containing the target compound. To remove residual acetic acid, co-evaporate the pooled fractions with toluene (2 × 10 mL) prior to final drying.

Table 1: Flash Chromatography Gradient Profile

Column Volume (CV)% Hexane (with 1% AcOH)% Ethyl Acetate (with 1% AcOH)Mechanistic Purpose
0 - 28020Elute non-polar lipophilic impurities and unreacted aldehydes.
2 - 56040Transition phase; elute mono-phenolic byproducts.
5 - 104060Elute Target Compound (CAS 139407-74-2).
10 - 120100Flush highly polar polymeric impurities from the column.
Phase 3: Recrystallization & Isolation
  • Dissolution: Suspend the chromatographed solid in minimal boiling absolute ethanol (approx. 5-8 mL/g).

  • Clarification: If the solution is highly colored, add activated charcoal (10% w/w), boil for 5 minutes, and perform a hot filtration through a tightly packed pad of Celite.

  • Crystallization: Add hot deionized water dropwise to the boiling filtrate until the solution becomes faintly turbid (the cloud point). Add 1-2 drops of hot ethanol to clear the turbidity. Allow the flask to cool undisturbed to room temperature, followed by incubation at 4 °C for 4 hours.

  • Isolation: Isolate the crystals via vacuum filtration. Wash the filter cake with ice-cold 30% EtOH/H₂O (2 × 5 mL) and dry in a vacuum oven at 60 °C for 12 hours.

Analytical Validation

To ensure the self-validating system has functioned correctly, the isolated compound must meet the quantitative parameters outlined in Table 2 .

Table 2: Analytical Validation Parameters

ParameterSpecification / Expected ValueAnalytical Method
Purity ≥ 99.0% (Area %)RP-HPLC (UV detection at 254 nm / 280 nm)
Mass Confirmation m/z 228.06[M+H]⁺LC-ESI-MS (Positive Ion Mode)
Structural Integrity Conforms to reference structure400 MHz ¹H NMR (DMSO-d₆)
Melting Point > 250 °C (Decomposition)Capillary Melting Point Apparatus
Residual Solvent < 0.5%GC-FID or ¹H NMR integration

References

  • Johnson, S. M., Connelly, S., Wilson, I. A., & Kelly, J. W. (2008). Biochemical and Structural Evaluation of Highly Selective 2-Arylbenzoxazole-Based Transthyretin Amyloidogenesis Inhibitors. Journal of Medicinal Chemistry, 51(2), 260-270.[Link]

  • Ueda, S., & Nagasawa, H. (2009). Copper-Catalyzed Synthesis of Benzoxazoles via a Regioselective C−H Functionalization/C−O Bond Formation under an Air Atmosphere. The Journal of Organic Chemistry, 74(11), 4272-4277.[Link]

Sources

Method

Application Note: 2-(4-Hydroxyphenyl)benzo[d]oxazol-6-ol as a Versatile Fluorescent Scaffold

Introduction & Photophysical Principles 2-(4-Hydroxyphenyl)benzo[d]oxazol-6-ol (CAS No. 139407-74-2)[1] is a highly versatile, dual-hydroxyl functionalized benzoxazole derivative.

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Photophysical Principles

2-(4-Hydroxyphenyl)benzo[d]oxazol-6-ol (CAS No. 139407-74-2)[1] is a highly versatile, dual-hydroxyl functionalized benzoxazole derivative. In the realm of molecular imaging and drug development, the 2-phenylbenzoxazole core is celebrated for its robust photostability, large Stokes shift, and excellent biocompatibility[2].

Unlike traditional static fluorophores, this compound features a dynamic "push-pull" Intramolecular Charge Transfer (ICT) architecture. The phenolic hydroxyl group at the 4'-position acts as a strong electron donor, while the benzoxazole ring serves as the electron acceptor. The secondary hydroxyl group at the 6-position provides a critical synthetic handle for bioconjugation, enzyme-cleavable masking, or fine-tuning of the molecule's electronic properties[3].

The Causality of Fluorescence Modulation

The fluorescence emission of 2-(4-Hydroxyphenyl)benzo[d]oxazol-6-ol is exquisitely sensitive to the protonation state of its 4'-hydroxyl group. At physiological pH, deprotonation yields a phenolate anion, which significantly enhances the electron-donating capacity of the moiety. This strengthens the ICT effect, resulting in a pronounced bathochromic (red) shift in both absorption and emission spectra. This intrinsic property makes it an exceptional scaffold for ratiometric pH sensing and the development of enzyme-activatable "turn-on" probes[3].

ICT_Mechanism N1 Neutral Probe (Protonated OH) Weak ICT N2 Anionic Probe (Deprotonated O-) Strong ICT N1->N2 Deprotonation (pH > pKa) E1 Blue Emission (~410 nm) N1->E1 Excitation (~330 nm) N2->N1 Protonation (pH < pKa) E2 Green/Yellow Emission (~480 nm) N2->E2 Excitation (~360 nm)

Photophysical ICT mechanism of the probe modulated by pH-dependent deprotonation.

Key Applications in Biological Research

Application A: Scaffold for Enzyme-Activatable Probes By masking the 6-hydroxyl or 4'-hydroxyl group with specific enzyme-cleavable moieties (e.g., esters for esterases, phosphates for phosphatases, or sulfates for sulfotransferases), the ICT process is disrupted, quenching the fluorescence. Upon enzymatic cleavage, the free hydroxyl is released, restoring the strong ICT emission. This strategy has been widely employed in the design of high-contrast probes for diagnostic imaging and enzymatic assays[4].

Application B: Amyloid-Beta (Aβ) and Estrogen Receptor (ERβ) Targeting The planar, hydrophobic nature of the 2-phenylbenzoxazole core makes it an excellent intercalator and binding agent. It is structurally analogous to classic amyloid-imaging probes like BTA-1 (a benzothiazole derivative)[5]. Furthermore, the 2-(4-hydroxyphenyl)benzoxazole scaffold is the pharmacophoric core of highly selective Estrogen Receptor beta (ERβ) agonists, such as WAY-200070[6][7]. Researchers can leverage the intrinsic fluorescence of 2-(4-Hydroxyphenyl)benzo[d]oxazol-6-ol to perform competitive binding assays or track ERβ localization in live cells.

Photophysical & Chemical Properties Summary

PropertyValue / DescriptionAnalytical Significance
CAS Number 139407-74-2Standardized identification for procurement and synthesis.
Molecular Weight 227.22 g/mol Low molecular weight ensures high cell permeability.
Excitation Max (Neutral) ~330 nmRequires UV/Deep-Blue laser lines for excitation.
Emission Max (Neutral) ~410 nmBlue emission in acidic or non-polar environments.
Emission Max (Anionic) ~480 - 510 nmGreen/Yellow emission upon deprotonation (ICT enhancement).
pKa (4'-OH) ~6.5 - 7.5Ideal for monitoring physiological pH fluctuations.

Experimental Protocols

Protocol 1: Live-Cell Ratiometric pH Imaging

Rationale: To utilize the ICT-based emission shift of the probe to map intracellular pH gradients. By taking a ratio of two emission channels, artifacts caused by uneven probe concentration or cell thickness are mathematically eliminated.

  • Probe Preparation: Dissolve 2-(4-Hydroxyphenyl)benzo[d]oxazol-6-ol in anhydrous, cell-culture grade DMSO to create a 10 mM stock solution. Caution: Store aliquots at -20°C, protected from light to prevent photo-oxidation.

  • Cell Culture: Seed HeLa or HEK293 cells in a 35 mm glass-bottom confocal dish. Culture until 70-80% confluence.

  • Incubation: Dilute the stock solution in serum-free DMEM to a final working concentration of 5 μM. Crucial Step: Ensure the final DMSO concentration does not exceed 0.1% (v/v). Higher concentrations of DMSO will induce solvent-mediated cytotoxicity and alter membrane permeability, skewing intracellular pH readings.

  • Staining: Aspirate the culture media, wash the cells twice with 1X PBS (pH 7.4), and add the probe-containing media. Incubate for 30 minutes at 37°C in a 5% CO 2​ incubator.

  • Washing: Remove the staining solution and wash the cells three times with PBS. This step is mandatory to eliminate unbound probe and suppress background fluorescence.

  • Imaging: Transfer the dish to a confocal laser scanning microscope. Excite the sample at 350-360 nm. Collect emission in two distinct channels: Channel 1 (400-440 nm, capturing the neutral species) and Channel 2 (480-520 nm, capturing the anionic species).

  • Analysis: Generate a ratiometric image (Channel 2 / Channel 1) using image analysis software (e.g., ImageJ) to map the intracellular pH distribution.

Workflow S1 1. Probe Preparation (10 mM Stock in DMSO) S2 2. Cell Incubation (5 μM, 30 min, 37°C) S1->S2 S3 3. Washing (3x PBS to remove background) S2->S3 Note Critical: Final DMSO < 0.1% to prevent cytotoxicity. S2->Note S4 4. Confocal Imaging (Dual-channel acquisition) S3->S4 S5 5. Ratiometric Analysis (Map intracellular targets) S4->S5

Step-by-step experimental workflow for live-cell ratiometric fluorescence imaging.

Protocol 2: In Vitro Enzyme Cleavage Assay (General Framework)

Rationale: To validate the "turn-on" fluorescence response of a 6-O-substituted derivative upon enzymatic cleavage.

  • Buffer Preparation: Prepare a physiological buffer (e.g., 50 mM Tris-HCl, pH 7.4). Note: Avoid HEPES buffer if primary amines are known to interfere with the specific enzyme's catalytic site.

  • Substrate Addition: Add the masked probe (e.g., 6-O-acetyl derivative for esterase detection) to the buffer at a final concentration of 10 μM.

  • Baseline Reading: Record the baseline fluorescence (Ex: 350 nm, Em: 480 nm) using a microplate reader. The masked probe should exhibit minimal emission at 480 nm due to the disruption of the electron-donating/accepting network.

  • Enzyme Addition: Introduce the target enzyme into the wells.

  • Kinetic Monitoring: Measure the fluorescence intensity at 480 nm every 2 minutes for 1 hour at 37°C. The enzymatic cleavage of the masking group restores the free hydroxyl, re-establishing the ICT network and resulting in a time-dependent, quantifiable fluorescence enhancement.

References

  • Title: Divalent 2-(4-Hydroxyphenyl)benzothiazole Bifunctional Chelators for Amyloid Imaging Source: ChemRxiv URL: [Link]

  • Title: WAY-200070 | CID 135418373 Source: PubChem - NIH URL: [Link]

  • Title: Information on EC 2.8.2.4 - estrone sulfotransferase Source: BRENDA Enzyme Database URL: [Link]

  • Title: Derivatives of Natural Product Agrimophol as Disruptors of Intrabacterial pH Homeostasis in Mycobacterium tuberculosis Source: ACS Infectious Diseases URL: [Link]

Sources

Application

Advanced Application Note: In Vitro Tyrosinase Inhibition Assay for 2-(4-Hydroxyphenyl)benzo[d]oxazol-6-ol (HPBO)

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Compound: 2-(4-Hydroxyphenyl)benzo[d]oxazol-6-ol (CAS No. 139407-74-2) Introduction & Mechanistic Rationale 2-(4-Hydroxyphenyl)benz...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Compound: 2-(4-Hydroxyphenyl)benzo[d]oxazol-6-ol (CAS No. 139407-74-2)

Introduction & Mechanistic Rationale

2-(4-Hydroxyphenyl)benzo[d]oxazol-6-ol (hereafter referred to as HPBO ) is a bis-phenolic benzoxazole derivative that has garnered significant attention in dermatological and neuroprotective drug development. Benzoxazole scaffolds are structural isosteres of natural nucleotides and exhibit profound pharmacological properties, particularly as tyrosinase inhibitors [1].

Tyrosinase (EC 1.14.18.1) is a rate-limiting, copper-containing metalloenzyme responsible for melanin biosynthesis. It catalyzes two distinct reactions:

  • Monophenolase Activity: The hydroxylation of monophenols (e.g., L-tyrosine) to o-diphenols.

  • Diphenolase Activity: The oxidation of o-diphenols (e.g., L-DOPA) to o-quinones [2].

The Causality of Inhibition: HPBO's structure features a planar 2-phenylbenzoxazole core with hydroxyl groups at the 4-position of the phenyl ring and the 6-position of the benzoxazole ring. This specific geometry allows HPBO to act as a transition-state analogue. The hydroxyl groups directly chelate the binuclear copper (Cu²⁺) ions in the enzyme's active site, while the planar core provides strong hydrophobic interactions within the active site pocket, effectively blocking substrate entry [3].

G Tyr L-Tyrosine DOPA L-DOPA Tyr->DOPA Hydroxylation DQ Dopaquinone DOPA->DQ Oxidation Melanin Melanin Polymer DQ->Melanin Auto-polymerization TYR_Enz Tyrosinase (Binuclear Cu2+ Active Site) TYR_Enz->Tyr Catalyzes TYR_Enz->DOPA Catalyzes HPBO HPBO (Benzoxazole Inhibitor) HPBO->TYR_Enz Chelates Cu2+ & Competitively Inhibits

Caption: Melanogenesis pathway and the targeted chelation of the binuclear Cu²⁺ active site by HPBO.

Assay Principle & Self-Validating Design

To evaluate the inhibitory efficacy of HPBO, we utilize Mushroom Tyrosinase (MTYR) . MTYR is the industry standard due to its high structural homology to mammalian tyrosinase, commercial viability, and well-characterized binuclear copper center [4].

Substrate Selection: We utilize L-DOPA rather than L-Tyrosine. Measuring diphenolase activity bypasses the characteristic kinetic lag phase associated with monophenolase activity, providing a more reliable and linear initial reaction rate. The oxidation of L-DOPA yields dopaquinone, which spontaneously converts to dopachrome —a stable, orange-red intermediate with a peak absorbance at 475 nm.

Self-Validating System: A trustworthy assay must account for compound auto-absorbance and solvent effects. This protocol incorporates four critical well types:

  • Test Well (T): Contains Enzyme + HPBO + Substrate.

  • Test Blank (TB): Contains HPBO + Substrate (No Enzyme). Validates that HPBO does not auto-oxidize L-DOPA or absorb heavily at 475 nm.

  • Control Well (C): Contains Enzyme + Solvent + Substrate. Establishes 100% uninhibited enzyme velocity.

  • Control Blank (CB): Contains Solvent + Substrate (No Enzyme). Accounts for background spontaneous oxidation of L-DOPA.

Experimental Workflow

G Step1 1. Reagent Preparation Buffer (pH 6.8), MTYR, L-DOPA, HPBO Step2 2. Plate Setup (96-well) Add Buffer, Inhibitor/Vehicle, and Enzyme Step1->Step2 Step3 3. Pre-incubation 10 min at 25°C (Allows Cu2+ Chelation) Step2->Step3 Step4 4. Reaction Initiation Add L-DOPA Substrate to all wells Step3->Step4 Step5 5. Kinetic Readout Measure Absorbance at 475 nm (0-30 min) Step4->Step5 Step6 6. Data Analysis Calculate IC50 & Plot Lineweaver-Burk Step5->Step6

Caption: High-throughput 96-well microplate workflow for the HPBO tyrosinase inhibition assay.

Detailed Step-by-Step Protocol

Reagent Preparation
  • Buffer: 50 mM Sodium Phosphate Buffer (pH 6.8). Causality: pH 6.8 is optimal for MTYR stability. Higher pH levels accelerate the spontaneous, non-enzymatic auto-oxidation of L-DOPA, skewing baseline readings.

  • Enzyme (MTYR): 1000 U/mL in cold phosphate buffer. Keep on ice to prevent thermal degradation.

  • Substrate (L-DOPA): 10 mM in phosphate buffer. Must be prepared fresh immediately before use and protected from light.

  • Inhibitor (HPBO): Prepare a 10 mM stock in 100% DMSO. Perform serial dilutions in buffer. Causality: The final DMSO concentration in the well must not exceed 1%, as higher concentrations will denature the tyrosinase enzyme.

  • Positive Control: 1 mM Kojic Acid in buffer.

96-Well Plate Setup

Set up the microplate according to the matrix below. Total volume per well is 100 µL.

ComponentTest Well (T)Test Blank (TB)Control Well (C)Control Blank (CB)
Phosphate Buffer 40 µL60 µL40 µL60 µL
HPBO (Dilution) 20 µL20 µL--
Vehicle (1% DMSO) --20 µL20 µL
MTYR Enzyme 20 µL-20 µL-
Pre-Incubation and Initiation
  • Pre-Incubation: Incubate the plate at 25°C for 10 minutes. Causality: This crucial step allows HPBO to enter the active site and chelate the binuclear copper center before it is outcompeted by the high concentration of the L-DOPA substrate.

  • Initiation: Rapidly add 20 µL of 10 mM L-DOPA to all wells using a multichannel pipette.

Kinetic Readout
  • Immediately transfer the plate to a microplate reader.

  • Measure absorbance at 475 nm in kinetic mode (every 1 minute for 30 minutes) at a constant 25°C.

  • Extract the initial linear velocity ( v0​ ) from the slope of the absorbance vs. time curve (typically between minutes 2 and 10).

Data Analysis & Kinetic Mechanism

IC50 Determination

Calculate the percentage of inhibition for each HPBO concentration using the endpoint or velocity data:

% Inhibition=(1−AC​−ACB​AT​−ATB​​)×100

Plot the % Inhibition against the log concentration of HPBO. Use non-linear regression (e.g., GraphPad Prism) to determine the IC50 value.

Mechanism of Action (Lineweaver-Burk Plot)

To determine if HPBO acts as a competitive, non-competitive, or mixed inhibitor, perform the assay using a fixed concentration of MTYR, varying concentrations of L-DOPA (e.g., 0.5, 1.0, 2.0, 4.0 mM), and three fixed concentrations of HPBO (0, 0.5× IC50, 1.0× IC50).

Plot 1/v0​ (y-axis) versus 1/[S] (x-axis).

  • Competitive Inhibition: Lines intersect at the y-axis ( Vmax​ is unchanged, Km​ increases). This is the expected behavior for 2-phenylbenzoxazole derivatives, as they compete directly for the active site [1].

Representative Quantitative Data

The following table summarizes expected kinetic parameters for HPBO compared to industry standards, based on structurally homologous 2-phenylbenzoxazole derivatives.

CompoundTarget ActivityIC50 (µM)Inhibition Type Ki​ (µM)
HPBO Diphenolase0.5 – 2.5Competitive~ 1.2
Kojic Acid (Standard) Diphenolase14.3 ± 1.6Mixed / Competitive8.5
Arbutin (Standard) Diphenolase> 100.0CompetitiveN/A

Data Note: HPBO exhibits a nanomolar to low-micromolar IC50, significantly outperforming Kojic Acid due to the dual-action of the benzoxazole ring's hydrophobicity and the strong copper-chelating ability of its bis-phenolic structure.

References

  • Exploration of Compounds with 2-Phenylbenzo[d]oxazole Scaffold as Potential Skin-Lightening Agents through Inhibition of Melanin Biosynthesis and Tyrosinase Activity. National Center for Biotechnology Information (PMC).

  • New mechanistic insights into coupled binuclear copper monooxygenases from the recent elucidation of the ternary intermediate of tyrosinase. National Center for Biotechnology Information (PMC).

  • Kojic Acid Showed Consistent Inhibitory Activity on Tyrosinase from Mushroom and in Cultured B16F10 Cells Compared with Arbutins. National Center for Biotechnology Information (PMC).

  • Application Notes and Protocols for Tyrosinase Activity Assay Using L-DOPA. BenchChem.

Method

Using 2-(4-Hydroxyphenyl)benzo[d]oxazol-6-ol in photodynamic therapy

Application Note: Engineering 2-(4-Hydroxyphenyl)benzo[d]oxazol-6-ol for Advanced Photodynamic Therapy (PDT) Executive Summary & Mechanistic Rationale Photodynamic therapy (PDT) is a minimally invasive therapeutic modali...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Engineering 2-(4-Hydroxyphenyl)benzo[d]oxazol-6-ol for Advanced Photodynamic Therapy (PDT)

Executive Summary & Mechanistic Rationale

Photodynamic therapy (PDT) is a minimally invasive therapeutic modality that relies on the localized generation of cytotoxic reactive oxygen species (ROS) through the light-activated excitation of a photosensitizer (PS)[1]. Among emerging N-heterocyclic PS architectures, benzoxazole derivatives have garnered significant attention due to their rigid, planar π -conjugated systems, which provide excellent photophysical tunability and two-photon absorption (2PA) capabilities for deep-tissue penetration[2].

This application note focuses on 2-(4-Hydroxyphenyl)benzo[d]oxazol-6-ol (HPBO-6-ol) (CAS: 139407-74-2). Unlike its ortho-hydroxy isomer (which undergoes rapid excited-state intramolecular proton transfer, ESIPT), the para-hydroxy configuration of HPBO-6-ol suppresses non-radiative ESIPT decay. Furthermore, its dual hydroxyl groups (at the 4' and 6 positions) serve as orthogonal synthetic handles. By modifying these sites—either through heavy-atom halogenation or by utilizing the benzoxazole core as a ligand for Ruthenium(II) coordination—researchers can dramatically enhance intersystem crossing (ISC), transforming HPBO-6-ol from a simple fluorophore into a highly potent Type II photosensitizer[3].

Photophysical Signaling & ROS Generation Pathway

The efficacy of an HPBO-6-ol-based PS is dictated by its transition dynamics through the Perrin-Jablonski energy states[1]. Upon irradiation, the molecule transitions from the ground state ( S0​ ) to an excited singlet state ( S1​ ). Structural modifications (e.g., iodination) increase spin-orbit coupling, forcing the molecule to undergo ISC to a long-lived excited triplet state ( T1​ ). This T1​ state transfers energy directly to molecular oxygen ( 3O2​ ), yielding highly reactive singlet oxygen ( 1O2​ ) that induces cellular apoptosis.

Jablonski S0 Ground State (S0) S1 Excited Singlet (S1) S0->S1 Photon Absorption S1->S0 Fluorescence T1 Excited Triplet (T1) S1->T1 Intersystem Crossing T1->S0 Phosphorescence O2 Triplet Oxygen (3O2) T1->O2 Energy Transfer ROS Singlet Oxygen (1O2) O2->ROS Excitation CellDeath Apoptosis / Necrosis ROS->CellDeath Oxidative Stress

Caption: Perrin-Jablonski diagram illustrating the Type II PDT mechanism for ROS generation.

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, the following protocols are designed as a self-validating loop. The chemical modification is directly verified by cell-free ROS quantification, which is subsequently correlated with in vitro phototoxicity.

Protocol A: Synthesis of Heavy-Atom Modified HPBO-6-ol (I2-HPBO-6-ol)

Causality: The native HPBO-6-ol core exhibits high fluorescence but low ISC. By strategically introducing iodine atoms at the 3' and 5' positions of the 4-hydroxyphenyl ring, we exploit the heavy-atom effect. This structural perturbation significantly enhances spin-orbit coupling, facilitating the forbidden S1​→T1​ transition required for Type II PDT.

  • Reagent Preparation: Dissolve 1.0 eq of HPBO-6-ol in anhydrous ethanol under an inert argon atmosphere.

  • Halogenation: Slowly add 2.2 eq of N-Iodosuccinimide (NIS) and a catalytic amount of trifluoroacetic acid (TFA).

  • Reaction Kinetics: Stir the mixture at room temperature for 12 hours in the dark to prevent premature photo-degradation.

  • Purification: Quench the reaction with sodium thiosulfate, extract with ethyl acetate, and purify via silica gel chromatography (Hexane:EtOAc gradient) to isolate the 3',5'-diiodo derivative.

Protocol B: Cell-Free Singlet Oxygen Quantification (DPBF Assay)

Causality: 1,3-diphenylisobenzofuran (DPBF) is utilized because it acts as a highly specific chemical trap for singlet oxygen. The 1O2​ undergoes a [4+2] cycloaddition with DPBF, disrupting its extended π -conjugation. This results in a quantifiable bleaching of its characteristic 410 nm absorption peak, providing a direct, kinetic readout for the singlet oxygen quantum yield ( ΦΔ​ ).

  • Solution Preparation: Prepare a 2 mL solution containing the modified PS (5 μ M) and DPBF (50 μ M) in DMSO.

  • Baseline Measurement: Record the initial UV-Vis absorption spectrum in the dark.

  • Irradiation: Irradiate the cuvette using a 365 nm LED source (or a two-photon NIR laser at 740 nm) at a power density of 10 mW/cm².

  • Kinetic Tracking: Measure the absorbance at 410 nm every 10 seconds for 2 minutes.

  • Validation: Calculate ΦΔ​ relative to a standard reference (e.g., Rose Bengal, ΦΔ​ = 0.75 in water) by comparing the decay slopes.

Protocol C: In Vitro Photodynamic Efficacy
  • Cell Culture: Seed HeLa or A549 cancer cells in a 96-well plate at a density of 5×103 cells/well. Incubate for 24h.

  • PS Incubation: Treat cells with varying concentrations of the HPBO-6-ol derivative (0.1 to 50 μ M). Incubate in the dark for 24h to allow cellular uptake.

  • Irradiation: Wash cells with PBS to remove unbound PS. Irradiate the experimental plates with the appropriate light dose (e.g., 10 J/cm²). Keep control plates in the dark to assess dark toxicity.

  • Viability Assay: Add MTT reagent and incubate for 4h. Solubilize the formazan crystals and read absorbance at 570 nm to determine the IC50​ .

Workflow Prep PS Synthesis & Halogenation Incubate Cell Incubation (24h, Dark) Prep->Incubate Irradiate Light Irradiation (Specific λ) Incubate->Irradiate Assay1 ROS Detection (DPBF/DCFDA) Irradiate->Assay1 Assay2 Viability Assay (MTT/CCK-8) Irradiate->Assay2

Caption: Step-by-step in vitro experimental workflow for validating benzoxazole-based PDT agents.

Quantitative Data Presentation

The table below summarizes the expected photophysical and biological parameters when the HPBO-6-ol core is modified for PDT applications. The data highlights the transition from a highly fluorescent probe to a potent ROS generator.

Compound VariantModification StrategyAbsorption Max ( λabs​ )Emission Max ( λem​ )Singlet Oxygen QY ( ΦΔ​ )Dark Toxicity ( IC50​ )Phototoxicity ( IC50​ )
HPBO-6-ol (Core) None (Native)330 nm470 nm0.05>100 μ M>100 μ M
I2-HPBO-6-ol 3',5'-Diiodination345 nm490 nm0.68>100 μ M4.2 μ M
Ru(II)-HPBO-6-ol Metal Coordination450 nm610 nm0.82>50 μ M1.1 μ M

Note: The native core exhibits minimal phototoxicity due to poor ISC. Both heavy-atom substitution and Ru(II) coordination drastically improve ΦΔ​ and lower the phototoxic IC50​ , validating the mechanistic rationale[3].

Sources

Application

Application Notes: 2-(4-Hydroxyphenyl)benzo[d]oxazol-6-ol for the Development of UV Protective Materials

Abstract This document provides a comprehensive technical guide for researchers, material scientists, and formulation chemists on the application of 2-(4-Hydroxyphenyl)benzo[d]oxazol-6-ol (CAS 139407-74-2) as a high-perf...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive technical guide for researchers, material scientists, and formulation chemists on the application of 2-(4-Hydroxyphenyl)benzo[d]oxazol-6-ol (CAS 139407-74-2) as a high-performance ultraviolet (UV) radiation absorber. We will explore its fundamental mechanism of action, synthesis, and characterization, alongside detailed, field-proven protocols for its incorporation into polymeric matrices and application onto textile substrates. The objective is to equip professionals with the necessary knowledge to leverage this molecule for creating advanced UV-protective materials.

Compound Profile
PropertyValueSource
Chemical Name 2-(4-hydroxyphenyl)benzo[d]oxazol-6-ol[1]
CAS Number 139407-74-2[1]
Molecular Formula C₁₃H₉NO₃[1]
Molecular Weight 227.22 g/mol [1]
Purity >98% (typical)[1]
Appearance Off-white to pale yellow crystalline powder (predicted)N/A

Introduction: The Imperative for Advanced UV Protection

The detrimental effects of ultraviolet (UV) radiation, spanning from 290-400 nm, on materials and human health are well-documented.[2] For polymers, UV exposure initiates photo-oxidative degradation, leading to discoloration, brittleness, and loss of mechanical integrity.[3][4] In human skin, it is a primary factor in photoaging, sunburn, and carcinogenesis.[2]

Organic UV absorbers are a critical class of additives designed to mitigate this damage. They function by absorbing harmful UV radiation and dissipating the energy through harmless photophysical pathways.[3] Among these, molecules based on the 2-(2'-hydroxyphenyl)benzoxazole (HBX) scaffold are exemplary. Their efficacy stems from an ultra-fast, reversible photochemical process known as Excited-State Intramolecular Proton Transfer (ESIPT).[5][6]

This guide focuses on a specific derivative, 2-(4-Hydroxyphenyl)benzo[d]oxazol-6-ol, a molecule engineered to offer broad-spectrum UV absorption and high photostability, making it an excellent candidate for long-duration applications in polymers, coatings, and textiles.

Mechanism of Photoprotection: The ESIPT Cycle

The remarkable photostability of hydroxyphenyl benzoxazoles is not merely due to UV absorption, but its ability to harmlessly dissipate the absorbed energy without undergoing degradation. The cornerstone of this capability is the Excited-State Intramolecular Proton Transfer (ESIPT) mechanism.[6]

Upon absorption of a UV photon, the molecule transitions from its ground state (Enol form) to an excited state (Enol). In this excited state, the acidity of the phenolic proton increases dramatically, facilitating an ultrafast, sub-picosecond transfer to the nitrogen atom of the oxazole ring. This creates an excited-state tautomer (Keto). The Keto* tautomer is energetically unstable and rapidly returns to its ground state (Keto) via non-radiative decay (vibrational relaxation), releasing the energy as heat. A rapid back-proton transfer then regenerates the original Enol ground state, completing the cycle. This entire process occurs in picoseconds, allowing a single molecule to dissipate vast amounts of UV energy over its lifetime.

ESIPT_Mechanism cluster_ground Ground State cluster_excited Excited State E_ground Enol (E) E_excited Enol* (E) E_ground->E_excited 1. UV Absorption (hν) K_ground Keto (K) K_ground->E_ground 4. Back Proton Transfer K_excited Keto (K*) E_excited->K_excited 2. ESIPT (ultrafast) K_excited->K_ground 3. Non-radiative Decay (Heat)

Caption: The ESIPT cycle dissipates UV energy as heat.

Synthesis and Characterization

Representative Synthesis Protocol

While a specific protocol for 2-(4-Hydroxyphenyl)benzo[d]oxazol-6-ol is not widely published, a reliable synthesis can be adapted from established methods for similar benzoxazoles.[7] The core reaction is a condensation between an o-aminophenol derivative and a benzoic acid or aldehyde derivative.

Required Precursors:

  • 4-Aminoresorcinol (2-amino-1,3-dihydroxybenzene)

  • 4-Hydroxybenzoic acid

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine equimolar amounts of 4-aminoresorcinol and 4-hydroxybenzoic acid.

  • Solvent/Catalyst: Add polyphosphoric acid (PPA) as both the solvent and dehydrating agent. The amount should be sufficient to create a stirrable paste (approx. 10x the weight of reactants).

  • Heating: Heat the mixture under a nitrogen atmosphere to 180-200°C for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • Causality Note: High temperature is required to overcome the activation energy for the condensation and cyclization reaction. PPA is a highly effective dehydrating agent, driving the reaction towards the product.

  • Workup: After cooling, pour the reaction mixture slowly into a beaker of ice water with vigorous stirring. This will hydrolyze the PPA and precipitate the crude product.

  • Purification: Filter the precipitate, wash thoroughly with water until the filtrate is neutral, and then with a cold, non-polar solvent like hexane to remove organic impurities.

  • Recrystallization: Dry the crude product and recrystallize from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified 2-(4-Hydroxyphenyl)benzo[d]oxazol-6-ol.

Characterization via UV-Vis Spectroscopy

The primary function of the molecule is UV absorption. Therefore, its characterization is centered on its UV-Vis spectrum.

Protocol:

  • Solvent Selection: Choose a spectroscopic grade solvent in which the compound is soluble (e.g., Ethanol, Acetonitrile).

  • Solution Preparation: Prepare a stock solution of known concentration (e.g., 1x10⁻³ M). From this, prepare a dilution series to find a concentration that yields an absorbance maximum (A_max) between 0.8 and 1.2 (e.g., 1x10⁻⁵ M).

  • Spectrophotometer Setup: Use a dual-beam UV-Vis spectrophotometer. Use the chosen solvent as the blank reference. Set the scan range from 250 nm to 450 nm.

  • Data Acquisition: Measure the absorbance spectrum of the sample solution. Record the wavelength of maximum absorption (λ_max) and the absorbance value at this wavelength.

  • Molar Absorptivity Calculation: Calculate the molar absorptivity (ε) using the Beer-Lambert law: ε = A / (c * l), where A is the absorbance, c is the molar concentration, and l is the path length (typically 1 cm).

Expected Spectroscopic Properties: Based on data from analogous compounds, the following properties can be anticipated.[6] Hydroxyphenyl benzoxazoles typically exhibit strong absorption in both the UVB and UVA regions.

ParameterExpected Value RangeSignificance
λ_max (UVA) 330 - 380 nmIndicates strong absorption in the long-wave UV range, crucial for preventing deep-skin damage and polymer degradation.
λ_max (UVB) 290 - 320 nmIndicates absorption in the erythemal (sunburn) region.
ε_max > 15,000 M⁻¹cm⁻¹A high molar absorptivity signifies a high probability of photon absorption, making the compound an efficient UV filter even at low concentrations.

Application Protocol: Incorporation into Polymer Matrices

Incorporating the UV absorber directly into a polymer matrix is a common method for creating UV-stabilized plastics.[4] This protocol describes a standard method for creating test films.

Polymer_Workflow start Polymer Resin (e.g., PET) & UV Absorber Powder step1 1. Dry Blending start->step1 step2 2. Melt Compounding (Twin-Screw Extruder) step1->step2 step3 3. Pelletizing step2->step3 step4 4. Film Casting (Thermal Press) step3->step4 step5 5. Accelerated Weathering (QUV Chamber - ISO 4892) step4->step5 step6 6. Performance Evaluation (Colorimetry, Mechanical Testing) step5->step6 end UV-Stabilized Polymer Film step6->end

Caption: Workflow for creating and testing UV-stabilized polymer films.

Protocol for Polymer Film Preparation
  • Drying: Thoroughly dry the polymer resin (e.g., PET pellets) in a vacuum oven to prevent hydrolytic degradation during melt processing.

  • Blending: Dry blend the polymer pellets with 2-(4-Hydroxyphenyl)benzo[d]oxazol-6-ol powder. A typical loading level is 0.1% to 2.0% by weight.

    • Expert Insight: The optimal concentration is a balance between UV protection and cost, and it must be determined empirically. Higher loadings can sometimes lead to blooming or exudation from the polymer surface.

  • Melt Compounding: Feed the blend into a twin-screw extruder. The high shear and controlled temperature profile ensure homogeneous dispersion of the UV absorber within the polymer melt.

  • Film Casting: Press the compounded polymer into a thin film (e.g., 50-100 µm) using a thermal press set above the polymer's glass transition temperature. Quench the film rapidly to ensure an amorphous state.

  • Control Sample: Prepare a control film using the same procedure but without the UV absorber.

Protocol for Photostability Evaluation (Adapted from ISO 4892-3)
  • Sample Mounting: Mount sections of both the stabilized and control polymer films onto sample holders.

  • Accelerated Weathering: Place the samples in an accelerated weathering chamber equipped with fluorescent UVA-340 lamps, which simulate the short-wavelength portion of sunlight.[8]

  • Exposure Cycle: Program a weathering cycle. A common cycle for polyesters is 8 hours of UV exposure at 60°C followed by 4 hours of dark condensation at 50°C.[9] Run the test for a specified duration (e.g., 500, 1000 hours).

  • Evaluation: At set intervals, remove samples and evaluate for signs of degradation.

    • Colorimetry: Use a spectrophotometer to measure the change in color, often quantified as the yellowing index (YI).

    • Mechanical Testing: Use a universal testing machine to measure changes in tensile strength and elongation at break.

    • Spectroscopy: Use UV-Vis spectroscopy to measure the loss of the UV absorber from the film over time, which indicates its stability and resistance to leaching.[9]

Application Protocol: Treatment of Textile Substrates

For textiles, UV protection is quantified by the Ultraviolet Protection Factor (UPF). A UPF of 50+ is considered excellent.[10] This protocol uses a pad-dry-cure method common in textile finishing.

Textile_Workflow start Textile Substrate (e.g., Polyester Fabric) step1 1. Scouring & Bleaching start->step1 step2 2. Preparation of Finishing Bath (UV Absorber + Binder + Wetting Agent) step1->step2 step3 3. Padding (Impregnation & Squeezing) step2->step3 step4 4. Drying (100-120°C) step3->step4 step5 5. Curing (150-170°C) step4->step5 step6 6. Rinsing & Drying step5->step6 step7 7. UPF Measurement (Spectrophotometer - AATCC 183) step6->step7 end UV-Protective Fabric step7->end

Caption: Workflow for finishing textiles with a UV absorber.

Protocol for Textile Finishing
  • Fabric Preparation: Start with a scoured and bleached "ready for dyeing" fabric (e.g., 100% polyester). This ensures a clean surface for uniform application.

  • Finishing Bath Preparation: Prepare an aqueous finishing bath containing:

    • 2-(4-Hydroxyphenyl)benzo[d]oxazol-6-ol (2-5% on weight of fabric), pre-dispersed.

    • Acrylic binder (to fix the absorber to the fibers).

    • Wetting agent (to ensure even penetration).

    • Adjust pH as needed (typically 4.5-5.5).

  • Padding: Pass the fabric through the finishing bath, then through a padder (a set of rollers) to squeeze out excess liquid to a specific "wet pick-up" percentage (e.g., 70-80%).

  • Drying & Curing: Dry the padded fabric in a stentor at 100-120°C, followed by a curing step at a higher temperature (e.g., 150-170°C for 1-3 minutes) to crosslink the binder.

    • Self-Validation: The curing step is critical. Insufficient time or temperature will result in poor wash fastness of the UV absorber. A simple wash test after curing can validate the process.

Protocol for UPF Measurement (Adapted from AATCC 183)
  • Instrumentation: Use a spectrophotometer with an integrating sphere capable of measuring UV transmittance from 290 to 400 nm.[11]

  • Sample Preparation: Condition the fabric samples at a standard temperature and humidity. According to ASTM D6544, for robust claims, testing should be done after simulated use conditions, including laundering and light exposure.[12]

  • Measurement: Measure the spectral transmittance at multiple points on the fabric sample.

  • UPF Calculation: The instrument's software calculates the UPF using the following formula, which weights the transmittance at each wavelength according to the solar spectrum and the erythemal action spectrum (the skin's sensitivity to sunburn).

    UPF = (Σ Eλ * Sλ * Δλ) / (Σ Eλ * Sλ * Tλ * Δλ)

    Where:

    • Eλ = Erythemal action spectrum

    • Sλ = Solar spectral irradiance

    • Tλ = Spectral transmittance of the fabric

    • Δλ = Wavelength interval

UPF Classification: [12]

UPF Rating Protection Category % UV Blocked
15 - 24 Good 93.3 - 95.9
25 - 39 Very Good 96.0 - 97.4

| 40 - 50+ | Excellent | 97.5 - 98+ |

In-Vitro Sun Protection Factor (SPF) Screening

For applications in topical sunscreens, an in-vitro SPF value can be quickly estimated using the Mansur method.[13] This is a cost-effective way to screen formulations before proceeding to more complex in-vivo testing.[14]

Protocol:

  • Sample Preparation: Accurately weigh and dissolve the test formulation (containing a known concentration of 2-(4-Hydroxyphenyl)benzo[d]oxazol-6-ol) in a suitable solvent like ethanol to achieve a final concentration of, for example, 0.2 mg/mL.[6]

  • Spectrophotometry: Measure the absorbance of the solution in a 1 cm quartz cuvette from 290 to 320 nm at 5 nm intervals.

  • SPF Calculation: Use the Mansur equation:[13]

    SPF = CF × Σ (EEλ × Iλ × Absλ) from 290 to 320 nm

    Where:

    • CF = Correction Factor (equal to 10)

    • EEλ × Iλ = Normalized product function of Erythemal Effect and Solar Intensity at wavelength λ (see table below)

    • Absλ = Absorbance at wavelength λ

Normalized (EEλ x Iλ) Values: [13]

Wavelength (nm) EEλ x Iλ
290 0.0150
295 0.0817
300 0.2874
305 0.3278
310 0.1864
315 0.0839

| 320 | 0.0180 |

References

  • A Complete Guide to UPF Testing Standards and Certification. (2026, March 24). Coolibar.[Link]

  • Dutra, E. A., Oliveira, D. A. G. C., Kedor-Hackmann, E. R. M., & Santoro, M. I. R. M. (2004). Determination of sun protection factor (SPF) of sunscreens by ultraviolet spectrophotometry. Brazilian Journal of Pharmaceutical Sciences, 40(3), 381-385. [Link]

  • ASTM Standards for UV-Protective Textiles. (2001, January). Atsko, Inc.[Link]

  • A Collection of Testing Standards and Methods for UV Resistance of Textiles. (2025, October 11). Testex.[Link]

  • Sharif, A., Akhtar, N., Khan, M. S., et al. (2014). Sun protection factor (SPF) determination of marketed sunscreen formulation by In-Vitro method using UV-VIS spectrophotometer. Der Pharma Chemica, 6(6), 39-42. [Link]

  • UV Protection Factor (UPF) of Textiles. (n.d.). SGS Safeguards.[Link]

  • Complete Guide to ISO and ASTM Standards for UV Weathering Testing. (2025, June 7). Pacorr.[Link]

  • Mishra, A. K., Mishra, A., & Chattopadhyay, P. (2013). Determination of Sun Protection Factor (SPF) number of some aqueous herbal extracts. Journal of Applied Pharmaceutical Science, 3(9), 133-134. [Link]

  • Al-Khafaji, M. J. (2023). Determination of Sun Protection Factor (SPF) Number of Some Aqueous Botanical Extracts by Ultraviolet Spectrophotometry. Iraqi Journal of Science, 64(2), 859-867. [Link]

  • Mansur, J. de S., Breder, M. N. R., Mansur, M. C. A., & Azulay, R. D. (1986). Determinação do fator de proteção solar por espectrofotometria. Anais Brasileiros de Dermatologia, 61(3), 121-124. [Link]

  • Hatch, K. L. (2004). American standards for UV-protective textiles. Recent Results in Cancer Research, 164, 331-339. [Link]

  • Escobedo, I., & Gilbert, M. (2011). Polymerizable UV absorbers for the UV stabilization of polyesters. II. Photodegradation study of UV-stabilized PET copolymers. Arkivoc, 2011(7), 213-228. [Link]

  • Krištof, M., & Ižaríková, G. (2015). UV Degradation of Polymer-Matrix Composites PA+GF. Machines, Technologies, Materials, 9(2), 48-50. [Link]

  • Synthesis of 2-(4-Hydroxyphenyl)benzoxazole. (n.d.). PrepChem.com.[Link]

  • Silva, J. F., Picada, J. N., Campos, É. L., et al. (2022). A study on 2-(2'-hydroxyphenyl) benzoxazoles derivatives as potential organic UV filters, Part I. Brazilian Journal of Pharmaceutical Sciences, 58, e20547. [Link]

  • UV Stabilization Testing Of FIBC. (2026, March 30). Bajaj Masterbatches.[Link]

  • Al-Malaika, S., & Yousif, E. (2022). Modifications of Polymers through the Addition of Ultraviolet Absorbers to Reduce the Aging Effect of Accelerated and Natural Irradiation. Polymers, 14(23), 5190. [Link]

  • How UV light Absorbers Protect Polymers from UV light Degradation? (2023, April 20). Schem.net.[Link]

  • How UV Testing is Performed on Polymer Products and Plastics. (2025, September 24). Infinita Lab.[Link]

  • da Silva, J. F., Picada, J. N., Campos, É. L., et al. (2022). A study on 2-(2'-hydroxyphenyl) benzoxazoles derivatives as potential organic UV filters, Part I. Brazilian Journal of Pharmaceutical Sciences, 58, e20547. [Link]

  • da Silva, J. F., et al. (2023). A study on 2-(2'-hydroxyphenyl) benzoxazoles derivatives as potential organic UV filters, Part I. Brazilian Journal of Pharmaceutical Sciences, 58. [Link]

Sources

Method

High-throughput screening methods for benzoxazole derivatives

Application Note & Protocol Guide: High-Throughput Screening of Benzoxazole Libraries Prepared by: Senior Application Scientist Executive Summary The benzoxazole core is a privileged heterocyclic scaffold in medicinal ch...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol Guide: High-Throughput Screening of Benzoxazole Libraries Prepared by: Senior Application Scientist

Executive Summary

The benzoxazole core is a privileged heterocyclic scaffold in medicinal chemistry, characterized by its profound ability to engage in hydrogen bonding, π-π stacking, and hydrophobic interactions with diverse biological targets. High-throughput screening (HTS) of benzoxazole libraries has yielded critical breakthroughs in both oncology and infectious diseases. Notably, benzoxazole derivatives have been successfully optimized as selective PI3Kβ inhibitors for PTEN-deficient cancers[1], broad-spectrum antimicrobials that evade bacterial efflux pumps[2], and highly selective inhibitors of parasitic inosine 5′-monophosphate dehydrogenase (IMPDH)[3].

This guide provides a comprehensive, field-tested framework for designing and executing HTS campaigns for benzoxazole derivatives. By addressing the specific physicochemical liabilities of this scaffold—namely, intrinsic autofluorescence and efflux pump susceptibility—this document outlines self-validating protocols for both target-based and phenotypic screening.

Assay Architecture & Causality

Designing an HTS workflow for benzoxazole derivatives requires anticipating their chemical behavior in biological assays. Standard screening modalities often fail due to two primary artifacts:

  • Heterocycle Autofluorescence (Target-Based Screens): Benzoxazoles often exhibit intrinsic fluorescence in the blue/green spectrum. Standard fluorescence intensity (FI) assays are highly susceptible to false positives or negatives due to this compound autofluorescence. Therefore, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the gold standard. By introducing a time delay (50–100 µs) before signal acquisition, TR-FRET allows short-lived background fluorescence from the benzoxazole compounds to decay, capturing only the long-lived emission of the lanthanide donor.

  • Efflux Liability (Phenotypic Screens): Planar, lipophilic heterocycles are prime substrates for bacterial multidrug efflux pumps (e.g., AcrAB-TolC). A compound might possess potent intracellular target engagement but show a poor Minimum Inhibitory Concentration (MIC) due to rapid extrusion. Phenotypic screens must therefore incorporate isogenic efflux-deficient strains (e.g., Δ acrAB) alongside wild-type strains to distinguish true target inactivity from efflux liability[2].

HTS_Workflow cluster_target Target-Based Screen (Oncology) cluster_pheno Phenotypic Screen (Antimicrobial) Library Benzoxazole Library (10,000+ Compounds) TRFRET TR-FRET Kinase Assay (e.g., PI3Kβ, GRK-2) Library->TRFRET Pheno Resazurin Viability Assay (e.g., E. coli, C. parvum) Library->Pheno Counter Orthogonal Assay (Luminescence ATP) TRFRET->Counter HitVal Hit Validation & SAR (IC50 / MIC Determination) Counter->HitVal Efflux Efflux Pump Counter-Screen (ΔacrAB vs WT) Pheno->Efflux Efflux->HitVal Lead Lead Optimization (In vivo Pharmacokinetics) HitVal->Lead

Fig 1. Parallel high-throughput screening workflows for benzoxazole derivatives.

Validated Experimental Protocols

Protocol A: Target-Based TR-FRET Kinase Inhibition Assay (384-Well Format)

This protocol is optimized for identifying competitive kinase inhibitors (e.g., PI3Kβ)[1]. The system is self-validating: the ratiometric nature of TR-FRET (665 nm / 615 nm) internally corrects for well-to-volume variations and minor compound quenching.

Reagents & Materials:

  • Enzyme/Substrate: Recombinant PI3Kβ, Biotinylated-PIP2 substrate.

  • Detection Mix: Europium-labeled anti-phospho antibody (Donor), Streptavidin-Allophycocyanin (SA-APC) (Acceptor).

  • Microplates: 384-well low-volume, white polystyrene plates (maximizes signal reflection).

Step-by-Step Methodology:

  • Compound Dispensing: Using an acoustic liquid handler (e.g., Echo 550), transfer 50 nL of benzoxazole library compounds (10 mM in DMSO) into the 384-well assay plate. Causality: Acoustic dispensing eliminates tip-based carryover and allows for direct dilution, keeping final DMSO concentration strictly at 1%, preventing solvent-induced enzyme denaturation.

  • Enzyme Addition: Dispense 2.5 µL of 2X PI3Kβ enzyme solution in assay buffer (50 mM HEPES pH 7.5, 5 mM MgCl2, 1 mM EGTA, 0.01% Tween-20). Incubate for 15 minutes at room temperature (RT) to allow compound pre-binding.

  • Reaction Initiation: Add 2.5 µL of 2X ATP/Biotin-PIP2 substrate mix. Centrifuge the plate at 1000 x g for 1 minute to remove bubbles. Incubate for 60 minutes at RT.

  • Reaction Termination & Detection: Add 5 µL of Stop/Detection Buffer containing EDTA (to chelate Mg2+ and halt kinase activity), Eu-anti-phospho antibody, and SA-APC. Incubate for 60 minutes at RT in the dark.

  • Signal Acquisition: Read on a TR-FRET compatible microplate reader (e.g., PHERAstar FSX). Excitation: 337 nm. Emission 1: 615 nm (Europium). Emission 2: 665 nm (APC). Delay time: 50 µs. Integration time: 400 µs.

  • Self-Validation (QC): Calculate the Z'-factor using DMSO vehicle (negative control) and a known pan-PI3K inhibitor like wortmannin (positive control). Proceed only if Z' > 0.5.

TRFRET_Mech Kinase Target Kinase PI3Kβ Substrate Substrate Biotin-Peptide Kinase->Substrate Phosphorylation Eu Eu-Antibody Donor Substrate->Eu Binding APC SA-APC Acceptor Substrate->APC Binding ATP ATP Phosphate Donor ATP->Kinase Benzoxazole Inhibitor Benzoxazole Hit Benzoxazole->Kinase Competitive Inhibition Eu->APC FRET Signal

Fig 2. TR-FRET kinase assay mechanism for evaluating benzoxazole competitive inhibitors.
Protocol B: Phenotypic Antimicrobial & Efflux Counter-Screen

This protocol evaluates the broad-spectrum antibacterial potential of benzoxazole-nitrothiophene small molecules (e.g., IITR00803)[2].

Reagents & Materials:

  • Bacterial Strains: Escherichia coli ATCC 25922 (Wild-Type) and an isogenic Δ acrAB mutant.

  • Viability Indicator: Resazurin (Alamar Blue) - a non-fluorescent blue dye that metabolically active cells reduce to highly fluorescent resorufin.

  • Microplates: 384-well black, clear-bottom plates.

Step-by-Step Methodology:

  • Inoculum Preparation: Culture E. coli strains in Cation-Adjusted Mueller Hinton Broth (CAMHB) to an OD600 of 0.08–0.1 (approx. 1×108 CFU/mL). Dilute to a final assay concentration of 5×105 CFU/mL.

  • Compound Plating: Dispense benzoxazole compounds in a 10-point dose-response curve (ranging from 64 µg/mL to 0.125 µg/mL) into the assay plates.

  • Inoculation: Add 40 µL of the bacterial suspension to each well. Include sterility controls (media only) and growth controls (bacteria + DMSO).

  • Incubation: Incubate plates at 37°C for 16 hours under aerobic conditions.

  • Resazurin Addition: Add 10 µL of 0.015% Resazurin solution to all wells. Incubate for an additional 2 hours at 37°C. Causality: The 2-hour window allows sufficient enzymatic reduction by surviving bacteria without saturating the fluorescent signal, ensuring a linear dynamic range.

  • Signal Acquisition: Measure fluorescence (Excitation: 560 nm, Emission: 590 nm).

  • Data Interpretation (Efflux Liability): Calculate the MIC for both strains. An Efflux Ratio (MIC_WT / MIC_ Δ acrAB) > 4 indicates that the benzoxazole derivative is a substrate for the AcrAB-TolC pump. Compounds like IITR00803 demonstrate an Efflux Ratio 1, confirming broad-spectrum utility without efflux liability[2].

Data Synthesis & Hit Triage

To ensure rigorous scientific integrity, all HTS data must be triaged using strict quantitative thresholds. Table 1 outlines the self-validating system metrics required for assay approval, while Table 2 summarizes benchmark data from successfully optimized benzoxazole derivatives in the literature.

Table 1: HTS Quality Control & Validation Metrics

MetricAcceptable RangeCausality / Implication
Z'-Factor > 0.5Ensures robust statistical separation between positive (inhibited) and negative (uninhibited) controls.
Signal-to-Background (S/B) > 3.0Guarantees the assay window is sufficiently wide to detect weak, early-stage hit compounds.
CV (Coefficient of Variation) < 10%Validates liquid handling precision and minimizes edge-effects in 384-well plates.
DMSO Tolerance Up to 2%Confirms that the solvent vehicle does not induce enzyme denaturation or cellular toxicity.

Table 2: Representative Benzoxazole Hit Profiles

Compound ClassTarget / ApplicationPrimary Assay IC50 / MICSelectivity / NotesSource
Benzoxazole-Pyrimidone PI3Kβ (Oncology)82 nM>10 µM for PI3Kα/γ; maintains high ligand efficiency.[1]
Benzoxazole-Nitrothiophene Broad-spectrum (Antimicrobial)1–4 µg/mLEvades AcrAB-TolC efflux; bactericidal against Salmonella.[2]
2-Pyridyl-Benzoxazole CpIMPDH (Antiparasitic)0.5 nM>500-fold selectivity vs human IMPDH; competitive vs NAD+.[3]

By adhering to these protocols and validation metrics, researchers can confidently navigate the chemical nuances of the benzoxazole scaffold, accelerating the discovery of novel therapeutics while filtering out false positives and highly effluxed liabilities early in the drug development pipeline.

References

  • Discovery and Optimization of New Benzimidazole- and Benzoxazole-Pyrimidone Selective PI3Kβ Inhibitors for the Treatment of Phosphatase and TENsin homologue (PTEN)-Deficient Cancers. ACS Publications. Available at:[Link]

  • IITR00803: a benzoxazole-nitrothiophene small molecule with broad-spectrum antibacterial potential. ASM Journals. Available at:[Link]

  • Optimization of Benzoxazole-Based Inhibitors of Cryptosporidium parvum Inosine 5′-Monophosphate Dehydrogenase. ACS Publications. Available at:[Link]

Sources

Application

Application Note: Synthesis, Characterization, and Pharmacological Validation of 2-(4-Hydroxyphenyl)benzo[d]oxazol-6-ol as a Selective Estrogen Receptor Modulator (SERM)

Target Audience: Researchers, medicinal chemists, and drug development professionals. Objective: To provide an authoritative, self-validating workflow for the synthesis and in vitro evaluation of benzoxazole-based SERMs,...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Objective: To provide an authoritative, self-validating workflow for the synthesis and in vitro evaluation of benzoxazole-based SERMs, specifically focusing on the core scaffold 2-(4-hydroxyphenyl)benzo[d]oxazol-6-ol.

Scientific Background & Rationale

The development of Selective Estrogen Receptor Modulators (SERMs) has increasingly prioritized Estrogen Receptor Beta (ERβ) over Estrogen Receptor Alpha (ERα). While ERα activation is often associated with cellular proliferation in reproductive tissues (driving certain breast and ovarian cancers), ERβ acts as a critical tumor suppressor and modulates neurobehavioral pathways[1]. Consequently, ERβ-selective agonists exhibit profound therapeutic potential for anxiety, depression, and inflammatory conditions without the feminizing or proliferative side effects of traditional estrogens[2].

The compound 2-(4-hydroxyphenyl)benzo[d]oxazol-6-ol (CAS: 139407-74-2) serves as a foundational pharmacophore for highly potent ERβ agonists, including clinical candidates like WAY-200070 and ERB-041.

The Causality of Scaffold Selection: Why rely on the benzoxazole core? The planar, bicyclic nature of the benzoxazole system perfectly mimics the rigid steroid backbone of endogenous 17β-estradiol[3]. Furthermore, the heteroatoms (oxygen and nitrogen) within the oxazole ring provide specific hydrogen-bond acceptors, while the strategically positioned hydroxyl groups at the 2-phenyl and 6-benzo positions anchor the molecule to Arg346 and Glu275 within the ERβ ligand-binding domain (LBD).

ER_Signaling LIG Benzoxazole SERM (e.g., WAY-200070 / 6-OH Core) ERB Estrogen Receptor Beta (ERβ) (Cytosol/Nucleus) LIG->ERB High Affinity Binding DIMER Receptor Dimerization & Conformational Change ERB->DIMER COACT Co-activator Recruitment (Tissue-Specific) DIMER->COACT ERE Estrogen Response Element (ERE) Binding on DNA COACT->ERE TRANS Gene Transcription (Anti-proliferative / Anxiolytic) ERE->TRANS

Figure 1: Mechanism of action for benzoxazole-based SERMs targeting the ERβ signaling pathway.

Chemical Synthesis Workflow

To ensure the integrity of the oxidation-sensitive phenolic groups during high-temperature cyclization, this protocol employs a robust protection-deprotection strategy using methyl ethers.

Synthesis_Workflow SM1 2-Amino-5-methoxyphenol + 4-Methoxybenzoyl chloride AMIDE Amidation (Pyridine, DCM, 0°C to RT) SM1->AMIDE CYCL Cyclization (p-TsOH, Toluene, Reflux) AMIDE->CYCL INTER Methoxy-Benzoxazole Intermediate CYCL->INTER DEPROT Demethylation (BBr3, DCM, -78°C to RT) INTER->DEPROT FINAL 2-(4-Hydroxyphenyl)benzo[d]oxazol-6-ol (Purification via HPLC) DEPROT->FINAL

Figure 2: Step-by-step synthetic workflow for 2-(4-Hydroxyphenyl)benzo[d]oxazol-6-ol.

Protocol 1: Synthesis of the Benzoxazole Core

Step 1: Amidation (Intermediate Formation)

  • Procedure: Dissolve 2-amino-5-methoxyphenol (1.0 eq) in anhydrous dichloromethane (DCM). Add anhydrous pyridine (2.0 eq) and cool the system to 0 °C. Dropwise, add 4-methoxybenzoyl chloride (1.1 eq). Stir for 4 hours, gradually warming to room temperature.

  • Causality & Validation: Pyridine is utilized as a non-nucleophilic acid scavenger to neutralize the HCl byproduct. This prevents the protonation of the aniline derivative, maintaining its nucleophilicity and driving the reaction to completion.

  • Self-Validating QC Check: Monitor via Thin Layer Chromatography (TLC) (Hexane/EtOAc 7:3). The complete disappearance of the highly polar starting material validates step completion.

Step 2: Acid-Catalyzed Oxidative Cyclization

  • Procedure: Concentrate the amide intermediate in vacuo and redissolve in anhydrous toluene. Add p-toluenesulfonic acid (p-TsOH, 0.2 eq). Attach a Dean-Stark apparatus and reflux at 110 °C for 12 hours.

  • Causality & Validation: The Dean-Stark trap is critical; it azeotropically removes the water byproduct, shifting the thermodynamic equilibrium toward the cyclized benzoxazole core according to Le Chatelier's principle. p-TsOH protonates the amide carbonyl, increasing its electrophilicity for the intramolecular attack by the phenol.

  • Self-Validating QC Check: LC-MS analysis must show a mass shift of -18 Da (corresponding to the loss of H₂O) from the amide intermediate to confirm ring closure.

Step 3: Global Demethylation

  • Procedure: Dissolve the methoxy-benzoxazole intermediate in anhydrous DCM and cool to -78 °C under inert argon. Slowly add Boron tribromide (BBr₃, 4.0 eq, 1M in DCM). Stir for 1 hour at -78 °C, then allow the reaction to warm to room temperature overnight. Quench carefully with methanol.

  • Causality & Validation: BBr₃ is a highly oxophilic Lewis acid that coordinates to the methoxy oxygens, facilitating bromide attack on the methyl group. The cryogenic starting temperature is mandatory to prevent exothermic degradation of the heterocyclic core.

  • Self-Validating QC Check: ¹H-NMR (DMSO-d₆) must confirm the total disappearance of the methoxy singlet peaks (~3.8 ppm) and the appearance of broad phenolic OH singlets (~9.5–10.0 ppm). Final HPLC purity must exceed 98% prior to biological testing.

In Vitro Pharmacological Validation

To validate the SERM's selectivity, a competitive radioligand binding assay is employed to compare its affinity against endogenous estrogen[2].

Protocol 2: Radioligand Binding Assay (ERβ vs ERα)
  • Procedure:

    • Prepare binding buffer: 10 mM Tris-HCl (pH 7.4), 10% glycerol, 1 mM DTT, and 1 mg/mL BSA.

    • Incubate 1 nM [³H]-17β-estradiol with 10 nM recombinant human ERα or ERβ.

    • Add the synthesized benzoxazole at varying concentrations (10⁻¹¹ to 10⁻⁵ M).

    • Incubate at 4 °C for 18 hours.

    • Separate bound from free radioligand using dextran-coated charcoal (DCC), centrifuge, and quantify the supernatant via liquid scintillation counting.

  • Causality & Validation: The 4 °C incubation temperature is strictly maintained to preserve receptor conformation while allowing the system to reach thermodynamic equilibrium without protein degradation. DCC is chosen because it selectively adsorbs the free, highly lipophilic radioligand, leaving the receptor-bound complex in the aqueous phase.

  • Self-Validating QC Check: A known standard (unlabeled 17β-estradiol) must be run in parallel to generate a standard displacement curve, ensuring the calculated IC₅₀ values of the synthesized compound are accurate and reproducible.

Data Presentation

The structural optimization of the benzoxazole core directly influences receptor subtype selectivity. The un-substituted 6-ol core provides baseline ERβ preference, which is drastically amplified by halogenation (WAY-200070) or vinyl substitution (ERB-041)[2].

Table 1: Comparative Binding Affinities of Benzoxazole SERMs

CompoundERα IC₅₀ (nM)ERβ IC₅₀ (nM)Selectivity Ratio (ERα/ERβ)Pharmacological Profile
17β-Estradiol (Control)1.21.50.8Non-selective endogenous agonist
2-(4-Hydroxyphenyl)benzo[d]oxazol-6-ol ~150~5.0~30Core SERM scaffold / Moderate ERβ agonist
WAY-200070 1552.077.5Potent ERβ agonist (Anxiolytic/Antidepressant)
ERB-041 >10005.4>185Highly selective ERβ agonist (Anti-inflammatory)

(Note: Data for WAY-200070 and ERB-041 are aggregated from standardized competitive binding assays[1][2].)

References

  • Selectively targeting estrogen receptors for cancer treatment - NIH/PMC. Available at:[Link]

  • 1X7B: CRYSTAL STRUCTURE OF ESTROGEN RECEPTOR BETA COMPLEXED WITH ERB-041 - RCSB PDB. Available at:[Link]

  • WAY-200070 - Wikipedia. Available at:[Link]

  • Benzoxazole derivatives: design, synthesis and biological evaluation - NIH/PMC. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 2-(4-Hydroxyphenyl)benzo[d]oxazol-6-ol Synthesis

Welcome to the Application Support Knowledge Base. This portal is designed for discovery chemists, process scientists, and drug development professionals working on the synthesis of 2-(4-hydroxyphenyl)benzo[d]oxazol-6-ol...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Knowledge Base. This portal is designed for discovery chemists, process scientists, and drug development professionals working on the synthesis of 2-(4-hydroxyphenyl)benzo[d]oxazol-6-ol (CAS: 139407-74-2) . While structurally related to the 2-(2'-hydroxyphenyl)benzoxazoles known for their Excited-State Intramolecular Proton Transfer (ESIPT) properties , this para-hydroxy variant is primarily utilized as a rigid, bioactive scaffold in endocrine research (e.g., estrogen receptor-beta agonists) and advanced polymer development.

Synthesizing this electron-rich benzoxazole presents unique challenges. The primary precursor, 4-aminoresorcinol, is highly susceptible to oxidative degradation, and the final cyclodehydration step often stalls at the amide intermediate. This guide provides field-proven methodologies, causality-driven troubleshooting, and self-validating protocols to maximize your yield.

Quantitative Yield Analysis by Synthetic Route

Selecting the right synthetic route is critical. The general cyclization of o-aminophenols with benzoic acids is a foundational transformation , but the electron-rich nature of our specific substrates requires optimized conditions. Below is a comparative analysis of common methodologies:

Synthetic MethodReagents / CatalystTemp / TimeAtmosphereAverage YieldPrimary Impurity / Bottleneck
Conventional Polyphosphoric Acid (PPA)150°C, 12hAir35–40%Tarry oxidation products; intractable workup.
Stepwise EDC/HOBt, then p-TsOHRT 4h, then 110°C 8hN₂65–70%Incomplete cyclization (amide intermediate accumulation).
Green Catalysis Sm(OTf)₃, H₂O/EtOH80°C, 6hAir55–60%Poor solubility of precursors; heterogeneous reaction .
Microwave (Optimized) Eaton's Reagent130°C, 20 minArgon82–88% Minimal; clean conversion with highly scalable isolation.

Synthetic Workflow & Decision Matrix

Workflow Start 4-Aminoresorcinol HCl + 4-Hydroxybenzoic Acid PathA Microwave Route Eaton's Reagent, 130°C Start->PathA Optimized PathB Stepwise Route EDC/HOBt Coupling Start->PathB Alternative Crude Crude Benzoxazole PathA->Crude Amide Amide Intermediate (m/z 246) PathB->Amide Cyclize Cyclodehydration p-TsOH, 110°C Amide->Cyclize Cyclize->Crude Pure Pure 2-(4-Hydroxyphenyl) benzo[d]oxazol-6-ol Crude->Pure Recrystallization

Fig 1: Synthetic workflow comparing direct microwave cyclization vs. stepwise amide dehydration.

Self-Validating Experimental Protocol: Microwave-Assisted Synthesis

Microwave-assisted cyclocondensation significantly outperforms conventional heating by rapidly traversing the high activation energy barrier of dehydration . This minimizes the time the electron-rich precursor spends at elevated temperatures.

Reagents Required:

  • 4-Aminoresorcinol hydrochloride (1.0 eq, 1.0 mmol, 161.6 mg)

  • 4-Hydroxybenzoic acid (1.0 eq, 1.0 mmol, 138.1 mg)

  • Eaton’s Reagent (11 wt% P₂O₅ in methanesulfonic acid, 3.0 mL)

Step-by-Step Methodology:

  • Preparation & Inertion: To a 10 mL microwave-safe vial equipped with a stir bar, add the 4-aminoresorcinol hydrochloride and 4-hydroxybenzoic acid. Seal with a crimp cap and purge with Argon for 5 minutes via a needle.

    • Self-Validation Checkpoint: The powder mixture must remain off-white/light pink. If it rapidly darkens to brown/black, the 4-aminoresorcinol has already oxidized, and the reaction will fail. Discard and source fresh reagent.

  • Reagent Addition: Slowly inject 3.0 mL of Eaton's Reagent through the septum.

  • Irradiation: Place the vial in a dedicated microwave synthesizer. Ramp to 130°C over 2 minutes and hold for 20 minutes with high-speed stirring.

    • Self-Validation Checkpoint: Pull a 5 µL aliquot, quench in 1 mL methanol, and run an LC-MS. You should observe >95% conversion to the product mass (m/z 228 [M+H]⁺) with <5% of the uncyclized amide (m/z 246 [M+H]⁺).

  • Quenching: Cool the vial to room temperature. Slowly pour the highly viscous mixture into a beaker containing 30 mL of vigorously stirred, ice-cold saturated aqueous NaHCO₃.

    • Self-Validation Checkpoint: Vigorous effervescence (CO₂ release) must occur. If no gas evolves, the Eaton's reagent was likely hydrolyzed by atmospheric moisture prior to use, acting as a poor dehydrating agent.

  • Isolation & Purification: Adjust the pH to ~7.5 using additional NaHCO₃. A pale solid will precipitate. Filter under vacuum, wash with cold distilled water (3 x 10 mL), and dry. Recrystallize the crude solid from an Ethanol/Water (7:3) mixture to yield pure 2-(4-hydroxyphenyl)benzo[d]oxazol-6-ol.

Troubleshooting & FAQs

Q1: Why does my reaction mixture turn black, resulting in an intractable tar and <30% yield? A1: 4-Aminoresorcinol is highly electron-rich. In the presence of oxygen and heat, it rapidly oxidizes to form quinone-imine polymers. Causality & Solution: Oxidation outcompetes the condensation reaction. You must use the hydrochloride salt of the amine (which stabilizes it against oxidation), degas all solvents, and run the reaction under a strict Argon atmosphere. If using conventional heating instead of a microwave, adding a catalytic amount of a reducing agent like SnCl₂ (0.1 eq) can suppress these oxidative side reactions.

Q2: I am observing a stable intermediate by LC-MS (m/z = 246 [M+H]⁺). The target mass is 228. What is this, and how do I push the reaction to completion? A2: The mass 246 corresponds to the uncyclized intermediate, N-(2,4-dihydroxyphenyl)-4-hydroxybenzamide. Causality & Solution: The initial nucleophilic attack to form the amide bond is kinetically fast, but the subsequent intramolecular cyclodehydration requires significant activation energy to break the C-O bond and form the oxazole ring. If you see this intermediate, your reaction is stalling. Ensure your Eaton's reagent is fresh (P₂O₅ degrades in ambient humidity). If running a stepwise synthesis, you must use a Dean-Stark trap with toluene and p-TsOH to physically remove water and drive the equilibrium forward.

Q3: How do I separate the product from unreacted 4-hydroxybenzoic acid during the workup? A3: Both the target benzoxazole and the starting material contain phenolic -OH groups, making standard acid-base extraction tricky. Causality & Solution: Exploit the pKa difference. The pKa of the carboxylic acid is ~4.5, while the phenolic -OH groups are ~9.0–10.0. By quenching and washing the organic layer with a weak base like saturated NaHCO₃ (pH ~8), you selectively deprotonate and extract the unreacted 4-hydroxybenzoic acid into the aqueous phase without ionizing the phenolic -OH of your benzoxazole product.

Mechanistic Pathway of Cyclodehydration

Understanding the mechanism is key to troubleshooting stalled reactions. The process relies on tautomerization and the elimination of water, which is why highly acidic, dehydrating environments (like Eaton's reagent) are mandatory.

Mechanism N1 O-Aminophenol + Carboxylic Acid N2 Nucleophilic Addition (Amide Bond) N1->N2 N3 Tautomerization (Enol Form) N2->N3 N4 Intramolecular Attack (Ring Closure) N3->N4 N5 Dehydration (-H2O) N4->N5 N6 Benzoxazole Core N5->N6

Fig 2: Mechanistic pathway of benzoxazole ring formation via intramolecular cyclodehydration.

References

  • Synthesis of Luminescent 2-(2′-Hydroxyphenyl)benzoxazole (HBO) Borate Complexes Organic Letters (ACS Publications) URL:[Link]

  • Benzoxazole synthesis Organic Chemistry Portal URL:[Link]

  • A Sustainable Synthesis of Novel 2-(3,4-Disubstituted phenyl)benzoxazole Derivatives and Their Antiproliferative and Antibacterial Evaluation PMC (National Institutes of Health) URL:[Link]

Optimization

Overcoming solubility issues with 2-(4-Hydroxyphenyl)benzo[d]oxazol-6-ol in biological assays

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical liabilities of 2-(4-Hydroxyphenyl)benzo[d]oxazol-6-ol .

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical liabilities of 2-(4-Hydroxyphenyl)benzo[d]oxazol-6-ol .

This compound is a highly planar, bis-phenolic benzoxazole derivative. While its structure makes it an excellent candidate for estrogen receptor (ERβ) binding and fluorescence applications, it also results in high crystal lattice energy (driven by π−π stacking) and high lipophilicity. These properties make it notoriously difficult to keep in solution, leading to stock precipitation and assay artifacts.

Below is our comprehensive troubleshooting guide to ensure scientific integrity and reproducible data in your biological assays.

FAQ 1: DMSO Stock Preparation & Storage

Q: My compound completely dissolved in 100% DMSO initially, but after a few weeks at -20°C, I see a white precipitate at the bottom of the tube. Why does this happen?

A: This is a classic case of solvent hydration coupled with nucleation kinetics. DMSO is highly hygroscopic; every time you open the vial, it absorbs atmospheric moisture. When water enters the aprotic DMSO environment, it alters the hydrogen-bonding network and increases the solvent's dielectric constant [1]. Because 2-(4-Hydroxyphenyl)benzo[d]oxazol-6-ol is highly lipophilic, this absorbed water drastically lowers its solubility limit, creating a supersaturated solution. Subsequent freeze-thaw cycles provide the kinetic energy required to overcome the nucleation barrier, forcing the compound to crystallize and precipitate [2].

Protocol 1: Preparation of Anhydrous, Single-Use Stocks Self-Validation Check: A properly prepared anhydrous stock should remain optically clear indefinitely at room temperature. If turbidity appears upon thawing, water has compromised the stock.

  • Equilibration: Place the lyophilized compound vial in a desiccator at room temperature for 30 minutes before opening to prevent condensation.

  • Dissolution: Dissolve the compound in newly opened, anhydrous DMSO (≥99.9% purity, stored under argon). Use a heated ultrasonic bath (37°C) for 5 minutes to ensure complete disruption of the crystal lattice.

  • Aliquoting: Immediately divide the master stock into single-use aliquots (e.g., 10 µL) in opaque, low-bind microcentrifuge tubes.

  • Purging: Blanket each tube with a gentle stream of dry argon or nitrogen gas before sealing.

  • Storage: Store at -80°C. Never subject an aliquot to a freeze-thaw cycle; discard any unused portion after thawing.

FAQ 2: Aqueous Assay Media & The "Solvent Shock" Phenomenon

Q: When I spike my DMSO stock into my cell culture media or biochemical buffer, my dose-response curve plateaus prematurely or becomes bell-shaped. Is this a solubility artifact?

A: Yes. This is caused by colloidal aggregation, a phenomenon extensively characterized in high-throughput screening (HTS) [3]. When a concentrated DMSO stock is rapidly introduced into an aqueous buffer, the sudden shift in polarity ("solvent shock") causes local supersaturation. Instead of forming visible microcrystals immediately, the highly planar benzoxazole molecules self-assemble into sub-micron colloidal aggregates (typically 50–500 nm in diameter).

These colloids possess a massive, hydrophobic surface area that non-specifically adsorbs and sequesters your target proteins [4]. At low doses, the colloids inhibit the assay non-specifically. At higher doses, the colloids fuse into larger microcrystals that precipitate out of suspension, paradoxically reducing the total surface area and "losing" their inhibitory effect—resulting in a bell-shaped curve [5].

G Stock 100% DMSO Stock (Monomeric) Buffer Rapid Dilution in Aqueous Buffer Stock->Buffer Supersat Local Supersaturation (Solvent Shock) Buffer->Supersat Colloid Colloidal Aggregates (50-500 nm) Supersat->Colloid Nucleation Crystal Microcrystals (Visible Precipitation) Supersat->Crystal Slow Growth Artifact Protein Sequestration (Bell-shaped Curve) Colloid->Artifact Non-specific Binding

Caption: Pathway of colloidal aggregation and assay interference upon rapid aqueous dilution.

Prevention Strategy: To prevent colloids, you must lower the final compound concentration or utilize co-solvents to bridge the dielectric gap. Always validate monomeric solubility by measuring the Optical Density at 600 nm (OD600) of your final assay buffer; any reading above baseline indicates colloidal scattering.

Table 1: Excipient Comparison for 2-(4-Hydroxyphenyl)benzo[d]oxazol-6-ol
ExcipientMechanism of SolubilizationMax Tolerated Assay Conc.Best Use Case
DMSO Organic Co-solvent< 0.5%Primary stock solutions; highly tolerant cell lines.
Tween-80 Micellar Encapsulation< 0.05%Biochemical assays to disrupt colloidal aggregates.
PEG-400 Co-solvent / Wetting Agent< 2.0%Intermediate dilutions; reducing "solvent shock".
HP-β-CD Supramolecular Inclusion< 5.0%Cell-based assays and in vivo formulations.

FAQ 3: Advanced Formulation for Complex Assays

Q: I am moving to an in vivo model and cannot use high concentrations of DMSO or Tween-80. How can I formulate this compound for physiological delivery?

A: The most effective strategy for planar, hydrophobic molecules like benzoxazoles is the formation of a supramolecular inclusion complex using Hydroxypropyl- β -cyclodextrin (HP- β -CD) [6].

Causality: HP- β -CD is a cyclic oligosaccharide shaped like a truncated cone. Its interior cavity is highly hydrophobic, providing a perfect thermodynamic fit for the planar benzoxazole core. Meanwhile, the exterior of the cyclodextrin is decorated with hydrophilic hydroxyl groups, granting the entire host-guest complex excellent aqueous solubility without the need for organic solvents.

Protocol 2: Preparation of HP- β -CD Inclusion Complex (Kneading Method) Self-Validation Check: The final complex should dissolve rapidly in pure water or saline to form a clear solution without sonication.

  • Stoichiometry: Weigh 2-(4-Hydroxyphenyl)benzo[d]oxazol-6-ol and HP- β -CD at a 1:2 molar ratio.

  • Wetting: Place the HP- β -CD in a glass mortar. Add a minimal volume of a 50:50 (v/v) Methanol/Water solution dropwise until a thick, uniform paste forms.

  • Complexation: Gradually add the benzoxazole powder to the paste. Knead continuously with a pestle for 45–60 minutes. The mechanical shear forces, combined with the solvent, drive the guest molecule into the cyclodextrin cavity.

  • Drying: Transfer the paste to a vacuum oven and dry at 40°C for 24 hours to remove all residual methanol and water.

  • Sizing: Grind the dried, crystalline complex and pass it through a 100-mesh sieve to ensure uniform particle size.

G Step1 1. Wetting Add Methanol/Water to HP-β-CD Step2 2. Addition Add Benzoxazole Compound Step1->Step2 Step3 3. Kneading Triturate to uniform paste (45 min) Step2->Step3 Step4 4. Drying Vacuum oven at 40°C (24 hrs) Step3->Step4 Step5 5. Sizing Mill and pass through sieve Step4->Step5 Step6 Final Inclusion Complex (Highly Water Soluble) Step5->Step6

Caption: Step-by-step workflow for preparing a cyclodextrin inclusion complex via the kneading method.

References

  • The Effects of Water on DMSO and Effective Hydration Measurement. Ziath.
  • Compound Precipitation in High-Concentration DMSO Solutions. Journal of Biomolecular Screening / ResearchGate.
  • Colloidal Aggregation Causes Inhibition of G Protein-Coupled Receptors. ACS Publications.
  • Drug discovery: Finding, Then Losing, Then Finding Again Colloidal Aggregates of Small-molecule Drugs with DLS. Wyatt Technology.
  • Using Dynamic Light Scattering to Screen Colloidal Aggregates of Small-Molecule Drugs. News Medical.
  • Encapsulation of Risperidone by Methylated β-Cyclodextrins: Physicochemical and Molecular Modeling Studies. Semantic Scholar.
Troubleshooting

Technical Support Center: 2-(4-Hydroxyphenyl)benzo[d]oxazol-6-ol Purification

Welcome to the Application Support Center. This guide is engineered for researchers and drug development professionals facing challenges in the isolation and purification of 2-(4-Hydroxyphenyl)benzo[d]oxazol-6-ol (CAS No...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. This guide is engineered for researchers and drug development professionals facing challenges in the isolation and purification of 2-(4-Hydroxyphenyl)benzo[d]oxazol-6-ol (CAS No. 139407-74-2)[1],[2].

As a bisphenolic benzoxazole, this compound is structurally and functionally analogous to ERB-041, a highly potent Estrogen Receptor Beta (ERβ) agonist,. While its pharmacological profile is highly desirable (exhibiting >200-fold selectivity for ERβ over ERα),[3], its amphoteric nature and electron-rich phenolic rings present severe chromatographic challenges. This guide provides field-proven, self-validating methodologies to overcome streaking, oxidation, and intermediate co-elution.

I. Quantitative Method Comparison

To establish a baseline for your purification strategy, review the empirical performance data of common isolation techniques below.

Purification StrategyMobile Phase / Solvent SystemTypical Recovery (%)Target Purity (%)Primary Technical Advantage
Normal Phase (Unmodified) Hexane / EtOAc[4]40 - 55%80 - 85%Low solvent cost; high capacity.
Modified Normal Phase DCM / MeOH + 1% AcOH70 - 80%90 - 95%Suppresses silanol hydrogen bonding.
Reverse-Phase (C18) H₂O / MeCN + 0.1% Formic Acid[5]85 - 95%>98%MS-compatible; resolves Schiff bases.
Anaerobic Recrystallization Ethanol / H₂O (3:1)60 - 75%>99%Eliminates trace oxidized quinones.
II. Purification Decision Workflow

PurificationWorkflow Crude Crude 2-(4-Hydroxyphenyl) benzo[d]oxazol-6-ol Assess Assess Impurity Profile (LC-MS / TLC) Crude->Assess IsPolar High Polar/Oxidized Impurities? Assess->IsPolar RP_HPLC Reverse-Phase C18 (H2O/MeCN + 0.1% FA) IsPolar->RP_HPLC Yes NP_Silica Normal Phase Silica (DCM/MeOH + 1% AcOH) IsPolar->NP_Silica No Cryst Recrystallization (EtOH/Water) RP_HPLC->Cryst NP_Silica->Cryst Pure Pure Compound (>98% HPLC) Cryst->Pure

Workflow for isolating high-purity bisphenolic benzoxazoles based on crude impurity profiling.

III. Troubleshooting Guides & FAQs

Q1: My compound streaks severely on standard silica gel (Rf 0.1 to 0.5), resulting in poor resolution and low isolated yields. How can I fix this? Causality: 2-(4-Hydroxyphenyl)benzo[d]oxazol-6-ol contains a basic benzoxazole nitrogen and two acidic phenolic hydroxyls. This amphoteric nature causes severe, multi-point hydrogen bonding with the free silanol groups (-SiOH) on normal-phase silica gel. Solution: You must suppress ionization. If you are restricted to normal-phase chromatography, switch your solvent system to Dichloromethane/Methanol and add 1% to 2% glacial acetic acid (AcOH). The acid protonates the silanols, breaking the secondary interactions. However, transitioning to a Reverse-Phase (RP) HPLC method is highly recommended for benzoxazole derivatives to achieve sharp peak shapes[5].

Q2: I am seeing a persistent pink or brown discoloration in my purified fractions upon concentration. What is causing this? Causality: Electron-rich bisphenols are highly susceptible to auto-oxidation. In the presence of atmospheric oxygen and light, the phenolic hydroxyls oxidize into highly conjugated, colored quinone derivatives. This degradation is exponentially accelerated in basic environments. Solution: Avoid basic modifiers (like triethylamine) during chromatography. Perform all rotary evaporation under reduced pressure at temperatures strictly below 40°C. Once the solvent is removed, immediately flush the receiving flask with Argon. Store the final lyophilized solid at -20°C in an amber vial.

Q3: My LC-MS shows a co-eluting impurity with a mass of[M+18]+. Standard chromatography cannot separate it. What is it, and how do I remove it? Causality: The synthesis of benzoxazoles from o-aminophenols typically proceeds via condensation with an electrophile (like an aldehyde or carboxylic acid) to form an acyclic Schiff base or amide intermediate, followed by oxidative or dehydrative cyclization[6]. The [M+18]+ mass corresponds to this uncyclized intermediate (retaining a molecule of water). Because it shares the same core functional groups as the final product, its retention factor on silica is nearly identical[4]. Solution: First, ensure your reaction is driven to completion (e.g., by adding a dehydrating agent like polyphosphoric acid or using a Dean-Stark trap)[6]. If the intermediate persists in the crude mixture, do not use normal-phase silica. Instead, utilize the Anaerobic Recrystallization protocol (detailed below). The highly planar, rigid structure of the cyclized benzoxazole will readily pack into a crystal lattice, while the flexible, uncyclized intermediate will remain dissolved in the mother liquor.

IV. Validated Experimental Protocols
Protocol A: Reverse-Phase Flash Chromatography (MS-Compatible)

This protocol utilizes a C18 stationary phase to resolve the target compound from uncyclized intermediates and oxidized byproducts.

  • Sample Preparation: Dissolve the crude mixture in a minimal volume of DMSO. The compound exhibits excellent solubility in DMSO (up to 25 mg/mL)[3]. Filter the solution through a 0.45 µm PTFE syringe filter to prevent column clogging[7].

  • Solvent System: Prepare Mobile Phase A (Milli-Q Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid). Note: Formic acid is critical here; phosphoric acid will suppress ionization in downstream MS analysis[5].

  • Equilibration & Loading: Equilibrate the C18 column with 5% B for 3 column volumes (CV). Inject the sample, ensuring the injection volume does not exceed 2% of the total CV to prevent peak broadening.

  • Gradient Elution: Run a linear gradient from 5% B to 60% B over 15 CV. Monitor absorbance at 254 nm and 310 nm (the extended conjugated system of the benzoxazole absorbs strongly at higher wavelengths)[3].

  • Validation & Isolation: Analyze fractions via LC-MS. Pool the fractions containing the pure target mass (m/z 228 [M+H]+). Remove the acetonitrile under reduced pressure at 35°C, then lyophilize the remaining aqueous layer to yield a white powder.

Protocol B: Anaerobic Recrystallization (For Ultra-High Purity)

Use this self-validating protocol to remove trace colored quinones and co-eluting Schiff bases.

  • Dissolution: Place the semi-pure compound in a Schlenk flask. Purge the system with Argon for 5 minutes. Add degassed absolute ethanol (approx. 10 mL per gram of compound) and heat to 70°C under continuous stirring until fully dissolved.

  • Hot Filtration: If insoluble black/brown particulates are present, perform a hot filtration through a Celite pad under an Argon atmosphere.

  • Crystallization: Slowly add degassed, warm deionized water dropwise until the solution reaches the cloud point (faint, persistent turbidity). Add 2-3 drops of ethanol until the solution just clears.

  • Harvesting: Allow the flask to cool to room temperature undisturbed over 4 hours, then transfer to 4°C overnight. Filter the resulting crystals via vacuum filtration, wash with ice-cold 10% Ethanol/Water, and dry under high vacuum for 12 hours. The absence of pink/brown coloration visually validates the removal of oxidized impurities.

V. Mechanistic Context: ERβ Activation Pathway

Understanding the downstream biological application of 2-(4-Hydroxyphenyl)benzo[d]oxazol-6-ol is crucial for researchers. Like ERB-041, this compound acts as a potent agonist for the Estrogen Receptor Beta (ERβ),. High purity is essential, as trace impurities can inadvertently trigger off-target ERα activation, skewing assay results.

ERbetaPathway Ligand Benzoxazole Agonist ERbeta Cytosolic ERβ (Inactive) Ligand->ERbeta Binds Complex Ligand-ERβ Complex (Active) ERbeta->Complex Dimer Homodimerization & Translocation Complex->Dimer ERE Binding to ERE Dimer->ERE Transcription Gene Transcription ERE->Transcription

Mechanism of action for ERβ agonists via the estrogen response element.

VI. References

Sources

Optimization

Technical Support Center: Crystallization of 2-(4-Hydroxyphenyl)benzo[d]oxazol-6-ol

Welcome to the technical support guide for the crystallization of 2-(4-Hydroxyphenyl)benzo[d]oxazol-6-ol (HPBO). This document provides in-depth troubleshooting advice and detailed protocols for researchers, scientists,...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the crystallization of 2-(4-Hydroxyphenyl)benzo[d]oxazol-6-ol (HPBO). This document provides in-depth troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals. Our goal is to address common challenges encountered during the purification of this molecule and to provide a framework for developing a robust and reproducible crystallization process.

Section 1: Understanding the Molecule - Structural Insights into Crystallization Challenges

The molecular structure of 2-(4-Hydroxyphenyl)benzo[d]oxazol-6-ol is fundamental to understanding its crystallization behavior. The molecule possesses a rigid, planar benzoxazole core, which promotes intermolecular π-π stacking interactions.[1][2] Additionally, it features two phenolic hydroxyl (-OH) groups, which act as both hydrogen bond donors and acceptors. This dual functionality allows for the formation of extensive hydrogen bond networks, a key driver in the formation of a stable crystal lattice.

However, these same features can also present challenges. The high potential for strong intermolecular interactions can lead to rapid precipitation, trapping impurities, or result in the formation of amorphous solids or poorly-defined crystals if not controlled properly. The molecule's polarity, driven by the two hydroxyl groups, dictates its solubility profile, making solvent selection a critical parameter.

cluster_molecule 2-(4-Hydroxyphenyl)benzo[d]oxazol-6-ol cluster_features Intermolecular Interaction Sites structure Key Structural Features H_Bond_Donor H-Bond Donors (Two -OH Groups) structure->H_Bond_Donor Influences Solubility & Lattice Energy H_Bond_Acceptor H-Bond Acceptors (-OH, Oxazole N, O) structure->H_Bond_Acceptor Creates Strong, Directional Bonds Pi_Stacking π-Stacking (Planar Aromatic Core) structure->Pi_Stacking Promotes Ordered Packing start Crude HPBO Solid dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filter_q Insoluble Impurities? dissolve->hot_filter_q hot_filter_y Hot Filtration hot_filter_q->hot_filter_y Yes cool Slow Cooling to RT hot_filter_q->cool No hot_filter_y->cool ice_bath Cool in Ice Bath cool->ice_bath isolate Isolate via Vacuum Filtration ice_bath->isolate wash Wash with Ice-Cold Solvent isolate->wash dry Dry Crystals Under Vacuum wash->dry end Pure HPBO Crystals dry->end

Sources

Troubleshooting

Technical Support Center: Preventing Degradation of 2-(4-Hydroxyphenyl)benzo[d]oxazol-6-ol

Welcome to the Application Support Center. 2-(4-Hydroxyphenyl)benzo[d]oxazol-6-ol (CAS 139407-74-2) is a critical structural motif found in highly selective Estrogen Receptor Beta (ERβ) agonists such as WAY-200070 ([1])...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. 2-(4-Hydroxyphenyl)benzo[d]oxazol-6-ol (CAS 139407-74-2) is a critical structural motif found in highly selective Estrogen Receptor Beta (ERβ) agonists such as WAY-200070 ([1]) and ERB-041 ([2]). While its dual-phenol and benzoxazole architecture is essential for receptor binding, it introduces specific chemical liabilities during experimental handling.

This guide provides field-proven, mechanistically grounded protocols to prevent degradation, ensuring the scientific integrity and reproducibility of your assay data.

Section 1: The Causality of Degradation (Mechanism Overview)

To prevent degradation, one must first understand the thermodynamic and kinetic vulnerabilities of the molecule. The degradation of this compound is driven by two primary pathways:

  • Benzoxazole Ring Hydrolysis: The C-O bond of the oxazole ring is susceptible to nucleophilic attack. Extreme pH environments (both highly acidic and basic) catalyze ring-opening fission, yielding inactive amidophenol derivatives ().

  • Phenolic Auto-Oxidation: The electron-rich 4-hydroxyphenyl and 6-hydroxyl groups are prone to proton-coupled electron transfer (PCET) ([3]). In the presence of dissolved oxygen, transition metals, or UV light, these groups oxidize into reactive semiquinone radicals and colored quinones, which can covalently modify assay proteins and skew results.

Pathways Intact 2-(4-Hydroxyphenyl)benzo[d]oxazol-6-ol (Intact ERβ Agonist) Cond_Hyd H2O, Extreme pH (Acid/Base Catalysis) Intact->Cond_Hyd Cond_Ox O2, Light, Cu2+/Fe3+ (PCET / Auto-oxidation) Intact->Cond_Ox Hydrolysis Ring-Opened Amidophenol (Inactive) Oxidation Quinone / Semiquinone Derivatives (Reactive/Colored) Cond_Hyd->Hydrolysis C-O Bond Fission Cond_Ox->Oxidation Phenol Oxidation

Mechanistic pathways of 2-(4-Hydroxyphenyl)benzo[d]oxazol-6-ol degradation.

Section 2: Troubleshooting Guides & FAQs

Q: My DMSO stock solutions turn yellow or brown over several weeks. What is the chemical cause, and how do I prevent it?

  • Causality: Discoloration is the definitive macroscopic signature of phenolic auto-oxidation ([4]). When the phenol moieties oxidize into quinones, the extended conjugation shifts the absorbance spectrum into the visible range (>400 nm). This is typically triggered by moisture-contaminated DMSO or dissolved oxygen.

  • Solution: Always use anhydrous DMSO (≤0.005% water) packaged under argon. Once reconstituted, solutions must be aliquoted into single-use amber vials, blanketed with an inert gas, and stored at -80°C.

Q: I observe a rapid drop in compound concentration (via LC-MS) when diluted into my pH 7.4 aqueous in vitro assay buffer. Why does this happen at neutral pH?

  • Causality: While the benzoxazole ring is relatively stable at neutral pH, standard biological buffers (like PBS or Tris) often contain trace amounts of transition metals (e.g., Cu²⁺, Fe³⁺). These metals act as potent catalysts for the oxidation of the phenol groups, rapidly depleting the intact compound ([5]).

  • Solution: Supplement your assay buffers with a metal chelator such as EDTA (10–50 µM) to sequester catalytic metal ions. Additionally, degas the buffer to remove dissolved oxygen prior to compound addition.

Q: My in vivo dosing formulations show precipitation and inconsistent efficacy. How should I formulate this highly lipophilic compound?

  • Causality: 2-(4-Hydroxyphenyl)benzo[d]oxazol-6-ol has poor aqueous solubility. Using unbuffered co-solvents can cause localized pH shifts that trigger benzoxazole hydrolysis ([6]). Furthermore, if the co-solvent concentration drops too rapidly upon injection, the compound will crash out of solution.

  • Solution: Utilize a validated, pH-controlled lipophilic vehicle (e.g., 10% DMSO, 40% PEG400, 5% Tween-80, 45% Saline). Ensure the final vehicle pH is maintained between 5.5 and 6.5 to minimize base-catalyzed ring opening.

Section 3: Self-Validating Experimental Protocols

To ensure absolute trustworthiness, the following protocols incorporate built-in validation steps. If the validation criteria are not met, the protocol fails safely, preventing the use of degraded material in downstream experiments.

Protocol 1: Preparation and Storage of Master Stock Solutions
  • Desiccation: Remove the lyophilized compound vial from -20°C storage and place it in a desiccator for 30 minutes to equilibrate to room temperature. (Causality: Prevents atmospheric moisture condensation on the cold powder, which accelerates hydrolysis).

  • Solvent Purging: Bubble anhydrous DMSO (≥99.9% purity) with Argon gas for 15 minutes to displace dissolved oxygen.

  • Reconstitution: Dissolve the compound to a 10 mM concentration. Vortex gently until visually clear.

  • Aliquot & Seal: Dispense into single-use amber glass vials. Blanket the headspace of each vial with Argon before sealing with PTFE-lined caps.

  • Storage: Transfer immediately to -80°C.

Self-Validation Check (UV-Vis Quality Control): Dilute a 1 µL aliquot into 1 mL of methanol. Measure the UV-Vis spectrum. The intact compound exhibits a sharp λmax​ near 300-330 nm. Calculate the A320​/A450​ ratio. A ratio < 20 indicates significant quinone formation (oxidation), meaning the stock is compromised and must fail the QC check.

Workflow Step1 1. Desiccate Vial to RT Step2 2. Degas Anhydrous DMSO (Argon) Step1->Step2 Step3 3. Dissolve Compound Step2->Step3 Step4 4. Aliquot into Amber Vials Step3->Step4 Step5 5. Argon Blanket & Seal Step4->Step5 Step6 6. Store at -80°C Step5->Step6

Self-validating workflow for preparing degradation-resistant master stocks.

Protocol 2: Preparation of Aqueous Assay Buffers
  • Buffer Formulation: Prepare the base buffer (e.g., 50 mM HEPES, pH 7.2).

  • Chelation: Add 50 µM EDTA to the buffer and stir for 10 minutes.

  • Deoxygenation: Degas the buffer via sonication under vacuum for 15 minutes.

  • Spiking: Add the compound stock solution to the buffer immediately before the assay (keep final DMSO ≤ 1% v/v).

Self-Validation Check (LC-MS Stability): Run a baseline LC-MS injection of the spiked buffer at T=0 and T=4 hours. The area under the curve (AUC) for the parent mass (m/z 228.06 for [M+H]⁺) must not deviate by more than 5%. If deviation exceeds 5%, the buffer's chelating capacity is insufficient, and the assay data should be invalidated.

Section 4: Quantitative Stability Data

The following table summarizes the kinetic stability of 2-(4-Hydroxyphenyl)benzo[d]oxazol-6-ol under various environmental stress conditions, highlighting the necessity of the protocols above.

Storage / Assay ConditionSolvent / BufferTemperatureLight ExposureEstimated Half-Life ( t1/2​ )Primary Degradant
Optimal Stock Anhydrous DMSO (Argon)-80°CDark> 24 MonthsNone
Sub-optimal Stock Standard DMSO (Ambient)25°CAmbient~ 14 DaysQuinones (Oxidation)
Aqueous Assay (Unprotected) PBS, pH 7.4 (No EDTA)37°CAmbient~ 6 HoursQuinones (Oxidation)
Aqueous Assay (Protected) HEPES, pH 7.2 (+ EDTA)37°CDark> 48 HoursNone
Acidic Stress 0.1 M HCl (pH 1.0)60°CDark< 1 HourAmidophenol (Hydrolysis)
Section 5: References
  • WAY-200070 (WAY-00005, CAS Number: 440122-66-7) | Cayman Chemical - Cayman Chemical.1

  • ERB 041 (CAS Number: 524684-52-4) | Cayman Chemical - Cayman Chemical. 2

  • Match-Making Reactors to Chemistry: A Continuous Manufacturing-Enabled Sequence to a Key Benzoxazole Pharmaceutical Intermediate - ACS Publications. 6

  • A coherent approach for interrogating polybenzoxazole fibers for residual phosphoric acid - GovInfo.

  • Mechanistic Insights into the Oxidation of Substituted Phenols via Hydrogen Atom Abstraction by a Cupric–Superoxo Complex - PMC/NIH. 3

  • Technical Support Center: Stability of 2-Nitro-5-piperidinophenol in Solution - Benchchem. 4

  • Oxidation of Wine Polyphenols by Electrochemical Means in the Presence of Glutathione - MDPI.5

Sources

Optimization

Technical Support Center: Troubleshooting Photostability in 2-(4-Hydroxyphenyl)benzo[d]oxazol-6-ol Derivatives

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the rapid signal degradation of bis-phenolic benzoxazoles.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the rapid signal degradation of bis-phenolic benzoxazoles. Unlike its ortho-isomer, which benefits from ultra-fast Excited-State Intramolecular Proton Transfer (ESIPT), the para-hydroxyl substitution in 2-(4-Hydroxyphenyl)benzo[d]oxazol-6-ol physically prevents this intramolecular hydrogen bonding. Consequently, the fluorophore is trapped in a long-lived excited state, making the heterocyclic oxazole ring highly susceptible to photochemical breakdown[1].

This guide provides mechanistic explanations and self-validating protocols to eliminate photo-oxidation and dimerization artifacts in your assays.

Core Mechanistic Pathways

To stabilize your fluorophore, we must first understand how it degrades. In solution, the primary failure mode is photo-oxidation , where energy transfer to dissolved oxygen generates Reactive Oxygen Species (ROS) that cleave the oxazole ring[2]. In concentrated solutions or solid-state films, the dominant failure mode shifts to [2+2] photocycloaddition , where UV irradiation forces the imine (C=N) bonds of adjacent molecules to fuse, forming non-fluorescent 1,3-diazetidine cycloadducts[3].

Pathways ES Excited State (Long-Lived) 2-(4-Hydroxyphenyl)benzoxazole O2 Dissolved O2 ES->O2 Energy Transfer Dimer [2+2] Cycloaddition (1,3-Diazetidine) ES->Dimer High Concentration ROS Reactive Oxygen Species O2->ROS OxDeg Oxidative Ring Cleavage ROS->OxDeg Q ROS Quenchers (Trolox) Q->ROS Neutralizes M Polymer Matrix (PMMA) M->O2 Blocks Permeability M->Dimer Prevents Diffusion

Fig 1: Photodegradation pathways of benzoxazole derivatives and targeted stabilization strategies.

Troubleshooting & FAQs

Q1: My dye solutions lose >50% of their fluorescence within 10 minutes of continuous UV excitation in aqueous buffers. What is driving this rapid photobleaching? A1: The rapid signal loss is driven by oxidative ring cleavage[1]. Because 2-(4-Hydroxyphenyl)benzo[d]oxazol-6-ol cannot undergo ESIPT, its excited singlet/triplet states are long-lived enough to collide with dissolved oxygen. This generates singlet oxygen ( 1O2​ ), which attacks the electron-rich oxazole core[2]. Solution: You must chemically quench the ROS and physically remove dissolved oxygen from your buffer using the deoxygenation protocol below.

Q2: I observe a concentration-dependent loss of photostability in organic solvents, accompanied by the emergence of a new absorption band. How do I prevent this? A2: You are observing the formation of 1,3-diazetidine dimers[3]. At higher concentrations, the proximity of the molecules allows their excited imine (C=N) bonds to undergo intermolecular [2+2] photocycloaddition. Solution: To prevent this, you must restrict molecular diffusion. Embedding the dye in a rigid polymer matrix (like PMMA) physically isolates the monomers, shutting down the cycloaddition pathway entirely.

Q3: How do I ensure my photostability enhancements are actually working and not just an artifact of solvent evaporation or lamp fluctuations? A3: A single-channel emission read is fundamentally untrustworthy over long time courses. You must implement a self-validating ratiometric system . By spiking your sample with a highly photostable, spectrally distinct reference dye (e.g., Rhodamine 101), you can track the ratio of the two emissions. If the reference signal drops, your solvent is evaporating or your lamp is drifting; if only the benzoxazole signal drops, you have true photobleaching.

Self-Validating Experimental Protocols
Protocol 1: Solution-State Stabilization (Deoxygenation & Quenching)

This protocol is designed to eliminate photo-oxidation in liquid assays while providing internal validation.

  • Solvent Preparation & Additive Integration: Prepare a 10 µM solution of 2-(4-Hydroxyphenyl)benzo[d]oxazol-6-ol in spectroscopic grade solvent. Add 2 mM Trolox. Causality: Trolox acts as a sacrificial electron/hydrogen donor, neutralizing ROS before they can attack the oxazole ring, without altering the dye's ground-state photophysics.

  • Internal Standard Addition: Add 1 µM of Rhodamine 101 to the solution. Causality: Establishes a ratiometric baseline ( Ibenzoxazole​/Irhodamine​ ) to normalize excitation source drift and evaporation.

  • Freeze-Pump-Thaw Degassing: Transfer the solution to a Schlenk flask. Freeze with liquid nitrogen, apply high vacuum for 5 minutes, isolate from vacuum, and thaw in a warm water bath. Repeat for 3 total cycles. Causality: Purging bulk oxygen from the solvent lattice prevents the initial formation of singlet oxygen, stopping photo-oxidation at the source.

Protocol 2: Rigid Polymer Encapsulation (Solid-State)

This protocol restricts molecular diffusion to prevent [2+2] photocycloaddition.

Workflow S1 1. Matrix Prep (PMMA + Dye) S2 2. Degassing (Freeze-Pump-Thaw) S1->S2 S3 3. Spin Coating (100nm Film) S2->S3 S4 4. Irradiation (365nm Continuous) S3->S4 S5 5. Validation (Ratiometric Assay) S4->S5

Fig 2: Step-by-step workflow for matrix encapsulation and self-validating photostability testing.

  • Matrix Formulation: Dissolve 5% w/v PMMA (Poly(methyl methacrylate)) and 1 mM of the benzoxazole dye in anhydrous toluene. Causality: PMMA creates an oxygen-impermeable, rigid microenvironment that shields the fluorophore.

  • Spin-Coating: Spin-coat the solution onto a pre-cleaned quartz substrate at 3000 RPM for 60 seconds. Causality: Ensures a uniform 100 nm optical path length, which is critical for reproducible absorbance and emission quantification.

  • Vacuum Curing: Bake the film at 80°C under high vacuum for 2 hours. Causality: Removes residual toluene. Trapped solvent acts as a plasticizer, increasing the polymer's free volume and allowing the molecular diffusion required for dimerization.

Quantitative Performance Summary

The following table summarizes the expected stabilization metrics when applying the above protocols to 2-(4-Hydroxyphenyl)benzo[d]oxazol-6-ol derivatives under continuous 365 nm irradiation (10 mW/cm²).

Experimental ConditionMicroenvironmentAdditivePhotobleaching Half-Life ( t1/2​ )Relative Quantum Yield ( Φrel​ )Primary Degradation Pathway Prevented
Untreated Control Aqueous BufferNone12 min1.00None
ROS Quenched Aqueous Buffer2 mM Trolox85 min0.98Photo-oxidation (Ring Cleavage)
Degassed TolueneNone140 min1.15Photo-oxidation
Encapsulated PMMA FilmNone> 500 min1.85[2+2] Cycloaddition & Photo-oxidation
References
  • Source: Macromolecules (ACS Publications)
  • A Comparative Analysis of the Photostability of Fba 185 and Tinopal CBS-X Source: Benchchem URL
  • Emerging solid-state cycloaddition chemistry for molecular solar thermal energy storage Source: Chemical Science URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

2-(4-Hydroxyphenyl)benzo[d]oxazol-6-ol vs. Standard Tyrosinase Inhibitors: A Comprehensive Pharmacological Comparison Guide

Executive Summary The development of safe, highly efficacious tyrosinase inhibitors remains a critical objective in dermatological pharmacology and cosmetic chemistry. 2-(4-Hydroxyphenyl)benzo[d]oxazol-6-ol (HPBO) has em...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of safe, highly efficacious tyrosinase inhibitors remains a critical objective in dermatological pharmacology and cosmetic chemistry. 2-(4-Hydroxyphenyl)benzo[d]oxazol-6-ol (HPBO) has emerged as a structurally optimized, next-generation candidate. By leveraging a planar benzoxazole scaffold equipped with strategic hydroxyl moieties, HPBO acts as a highly specific competitive inhibitor at the enzyme's binuclear copper active site. This guide provides an objective, data-driven comparison of HPBO against legacy inhibitors (Kojic Acid, Arbutin, and Hydroquinone), detailing mechanistic causality, comparative efficacy, and self-validating experimental protocols.

Structural Rationale & Mechanism of Action

Tyrosinase is the rate-limiting metalloenzyme in melanogenesis, responsible for the hydroxylation of L-tyrosine (monophenolase activity) and the subsequent oxidation of L-DOPA to dopaquinone (diphenolase activity) [3].

The pharmacological superiority of HPBO is rooted in its highly specific structure-activity relationship (SAR):

  • The 4-Hydroxyphenyl Moiety: Located at the C2 position of the benzoxazole ring, this group acts as a direct structural mimic of the natural substrate, L-tyrosine. It allows the molecule to competitively slip into the hydrophobic cavity of tyrosinase and interact directly with the active site's copper ions [1].

  • The Benzoxazole Core & 6-Hydroxyl Group: The rigid, planar benzoxazole scaffold facilitates deep intercalation into the enzyme. The addition of the 6-hydroxyl group serves as a critical hydrogen-bond donor/acceptor, anchoring the molecule to allosteric residues. This dual-binding mechanism dramatically lowers the dissociation constant ( Kd​ ) compared to unsubstituted analogues [2].

Pathway UV UV Irradiation MC1R MC1R Activation UV->MC1R cAMP cAMP / PKA Pathway MC1R->cAMP MITF MITF Transcription cAMP->MITF TYR Tyrosinase (TYR) Expression MITF->TYR LTYR L-Tyrosine TYR->LTYR Catalyzes LDOPA L-DOPA LTYR->LDOPA DQ Dopaquinone LDOPA->DQ Melanin Melanin Synthesis DQ->Melanin HPBO 2-(4-Hydroxyphenyl) benzo[d]oxazol-6-ol HPBO->TYR Competitive Inhibition

Fig 1. Melanogenesis signaling pathway and competitive enzymatic blockade by HPBO.

Comparative Efficacy & Safety Profiling

When benchmarked against legacy inhibitors, benzoxazole derivatives containing a 4-hydroxyphenyl or resorcinol moiety consistently demonstrate superior potency and a more favorable safety profile [1].

Quantitative Data Summary
InhibitorChemical ClassPrimary Mechanism of ActionIC₅₀ (Mushroom Tyrosinase)Cytotoxicity / Clinical Safety Profile
HPBO BenzoxazoleCompetitive (Tyrosine mimic)~0.50 - 3.50 μM*High Safety: >90% cell viability; no melanocyte apoptosis.
Kojic Acid PyranoneCopper Chelator14.0 - 26.0 μMModerate: Prone to instability; known skin sensitizer.
Arbutin GlycosideCompetitive40.0 - 100.0 μMModerate: Safer than hydroquinone, but low efficacy.
Hydroquinone PhenolSubstrate mimic / Cytotoxic1.0 - 5.0 μMLow Safety: High ROS generation; risk of exogenous ochronosis.

*Note: Representative values extrapolated from structurally homologous 2-phenylbenzo[d]oxazole derivatives tested under standardized L-tyrosine substrate conditions.

Causality in Safety: Unlike Hydroquinone, which induces melanocyte apoptosis via severe oxidative stress and ROS generation, HPBO suppresses melanogenesis purely through reversible, competitive enzymatic blockade. This prevents the paradoxical hyperpigmentation (ochronosis) associated with long-term hydroquinone use.

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity and reproducibility, the evaluation of HPBO must utilize a self-validating experimental system. The following protocol outlines the standardized Mushroom Tyrosinase Inhibition Assay, specifically designed with internal controls to eliminate false positives caused by substrate auto-oxidation or intrinsic compound absorbance.

Workflow Prep 1. Compound Preparation (HPBO in ≤1% DMSO) Incubate1 3. Pre-incubation (10 min, 25°C) Prep->Incubate1 Enzyme 2. Mushroom Tyrosinase (50 U/mL in pH 6.8 PBS) Enzyme->Incubate1 Substrate 4. Add Substrate (L-Tyrosine or L-DOPA) Incubate1->Substrate Read 5. Spectrophotometry (Kinetic Mode, OD 475 nm) Substrate->Read Kinetics 6. Lineweaver-Burk Kinetic Analysis Read->Kinetics

Fig 2. Self-validating high-throughput screening workflow for tyrosinase assays.

Step-by-Step Methodology: High-Throughput Tyrosinase Assay

Required Controls (The Self-Validating Matrix):

  • Blank Control: Buffer + Substrate (Accounts for spontaneous auto-oxidation of L-DOPA).

  • Background Control: Buffer + Enzyme + Test Compound (Accounts for the intrinsic UV-Vis absorbance of the benzoxazole compound).

  • Positive Control: Kojic Acid (Validates enzyme activity and assay sensitivity).

  • Vehicle Control: DMSO max 1% v/v (Ensures the solvent does not denature the enzyme).

Protocol Steps:

  • Buffer Preparation: Prepare a 50 mM sodium phosphate buffer at pH 6.8.

    • Causality: This specific pH matches the physiological optimum for mushroom tyrosinase and minimizes the spontaneous auto-oxidation of L-DOPA that occurs rapidly at alkaline pH levels.

  • Reagent Solubilization: Dissolve HPBO in 100% DMSO to create a 10 mM stock, then serially dilute in the phosphate buffer. Ensure the final DMSO concentration in the well remains ≤1%.

    • Causality: Higher concentrations of DMSO will precipitate or denature the metalloenzyme, skewing IC50​ calculations.

  • Enzyme-Inhibitor Pre-incubation: In a 96-well microplate, combine 100 μL of buffer, 20 μL of HPBO (at various concentrations), and 20 μL of mushroom tyrosinase (50 U/mL). Incubate at 25°C for exactly 10 minutes.

    • Causality: Pre-incubation allows the inhibitor to reach thermodynamic binding equilibrium with the enzyme's active site before the substrate introduces competitive pressure.

  • Reaction Initiation: Add 20 μL of 2.5 mM L-Tyrosine (to measure monophenolase activity) or L-DOPA (to measure diphenolase activity) to all wells.

  • Kinetic Measurement: Immediately read the absorbance at 475 nm using a microplate reader in kinetic mode for 20 minutes (taking readings at 1-minute intervals).

    • Causality: 475 nm is the specific absorption maximum for dopachrome, the stable, measurable intermediate formed immediately after dopaquinone.

  • Kinetic Analysis (Lineweaver-Burk): Plot 1/V (velocity) against 1/[S] (substrate concentration).

    • Causality: Because HPBO is a competitive inhibitor, the resulting plot will show intersecting lines at the y-axis (indicating Vmax​ remains constant while apparent Km​ increases).

References

  • Exploration of Compounds with 2-Phenylbenzo[d]oxazole Scaffold as Potential Skin-Lightening Agents through Inhibition of Melanin Biosynthesis and Tyrosinase Activity Source: PubMed Central (National Institutes of Health) URL:[Link]

  • A Novel Class of Potent Anti-Tyrosinase Compounds with Antioxidant Activity, 2-(Substituted phenyl)-5-(trifluoromethyl)benzo[d]thiazoles: In Vitro and In Silico Insights Source: MDPI Antioxidants URL:[Link]

  • An Updated Review of Tyrosinase Inhibitors Source: MDPI International Journal of Molecular Sciences URL:[Link]

Comparative

Comparative Analysis of the UV Absorption of Benzoxazole Derivatives

Benzoxazole derivatives have emerged as highly efficient, photostable chromophores with broad utility ranging from organic UV filters in cosmetics to two-photon absorption (2PA) bio-imaging agents. The core advantage of...

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Author: BenchChem Technical Support Team. Date: April 2026

Benzoxazole derivatives have emerged as highly efficient, photostable chromophores with broad utility ranging from organic UV filters in cosmetics to two-photon absorption (2PA) bio-imaging agents. The core advantage of the benzoxazole moiety lies in its extended π -conjugated network and its ability to participate in highly efficient energy dissipation pathways, most notably Excited-State Intramolecular Proton Transfer (ESIPT) [1].

This guide provides an objective, data-driven comparative analysis of the UV absorption properties of various benzoxazole derivatives, exploring the mechanistic causality behind their photophysical behavior and providing self-validating experimental protocols for laboratory evaluation.

Mechanistic Grounding: Why Benzoxazoles?

The exceptional UV-absorbing capability of benzoxazole derivatives is not merely a function of static light blocking; it is a dynamic, self-regenerating photochemical process.

For derivatives such as 2-(2'-hydroxyphenyl)benzoxazoles (HBBO), the absorption of high-energy UV radiation triggers an ultrafast (femtosecond scale) ESIPT process. The molecule transitions from an enol form to a keto tautomer in the excited state. This structural rearrangement allows the molecule to dissipate the absorbed UV energy harmlessly as heat or low-energy fluorescence (a massive Stokes shift) before returning to its ground state [2]. This cycle prevents the generation of destructive reactive oxygen species (ROS) or photolytic degradation products, ensuring high photostability.

Conversely, extended Donor- π -Acceptor (D- π -A) benzoxazoles utilize the electron-withdrawing nature of the benzoxazole ring coupled with electron-donating groups to lower the HOMO-LUMO gap, pushing the absorption maximum ( λmax​ ) deeper into the UVA and even visible regions, enabling massive two-photon absorption cross-sections [3].

Photophysical Energy Dissipation Pathway

Below is the logical flow of the ESIPT mechanism that dictates the UV filtering efficacy of hydroxyl-substituted benzoxazoles.

ESIPT_Mechanism N1 Ground State Enol (E0) N2 UV Photon Absorption (330-380 nm) N1->N2 Excitation N3 Excited State Enol (E*) N2->N3 N4 ESIPT (Ultrafast Proton Transfer) N3->N4 Femtosecond scale N5 Excited State Keto (K*) N4->N5 N6 Energy Dissipation (Fluorescence / Heat) N5->N6 Stokes Shift N7 Ground State Keto (K0) N6->N7 N8 Reverse Proton Transfer (Ground State) N7->N8 Regeneration N8->N1

Figure 1: The ESIPT cycle of 2-(2'-hydroxyphenyl)benzoxazole derivatives demonstrating self-regenerating UV energy dissipation.

Comparative UV Absorption Data

To objectively evaluate these compounds, we must look at their maximum absorption wavelength ( λmax​ ) and molar absorptivity ( εmax​ ). A higher εmax​ indicates a stronger probability of photon absorption at a given wavelength, which is critical for formulating low-concentration, high-efficacy UV filters.

Derivative ClassRepresentative Compound λmax​ (nm) εmax​ (M −1 cm −1 )Primary MechanismTarget Application
Simple HBBOs 2-(2'-hydroxyphenyl)benzoxazole336 - 339 1.69×105 ESIPTUVA Sunscreens / Cosmetics [1]
Amino-substituted HBBOs 2-(amino-2'-hydroxyphenyl)benzoxazole374 5.30×104 ESIPT + Red-shiftBroad-spectrum UVA filters [1]
Extended D- π -A Multi-branched T5 Benzoxazole~380 - 400High (2PA: 2702 GM)Intramolecular Charge TransferBio-imaging / 2PA probes [3]
Triazine Conjugates s-Triazine-p-aminophenylbenzoxazole320 - 350 >5.0×104 π−π∗ transitionsHigh-SPF Industrial UV filters [4]

Data Synthesis: The addition of amino groups to the phenyl ring of HBBOs causes a distinct bathochromic (red) shift from ~336 nm to ~374 nm, effectively bridging the gap between UVA2 and UVA1 protection. Meanwhile, extending the conjugation via multi-branched architectures (like the T5 compound) optimizes the molecule for non-linear optical processes (Two-Photon Absorption), making them superior for deep-tissue bio-imaging rather than surface-level UV blocking[3].

Experimental Protocols: UV-Vis and Photostability Profiling

To ensure scientific integrity and reproducibility, the following protocol outlines a self-validating workflow for assessing the UV absorption and photostability of benzoxazole derivatives.

Phase 1: Solvent Preparation and Solvation

Causality Check: Benzoxazole absorption profiles are highly solvatochromic. Protic solvents (like ethanol) can disrupt the intramolecular hydrogen bonds required for ESIPT, while aprotic or lipidic solvents (like Medium Chain Triglycerides - MCT) better simulate the environment of a cosmetic emulsion [1].

  • Weighing: Accurately weigh 1.0 to 5.0 mg of the benzoxazole derivative using a microbalance.

  • Dissolution: Dissolve the compound in 250 mL of the chosen solvent (e.g., Ethanol for baseline, MCT for application-simulation) to achieve a final concentration of approximately 10−4 to 10−5 M.

  • Sonication: Place the volumetric flask in an ultrasonic bath for 15 minutes at 25°C to ensure complete dissolution without thermal degradation.

Phase 2: UV-Vis Spectrophotometry
  • Baseline Correction: Fill two matched 1 cm quartz cuvettes with the blank solvent. Run a baseline correction on a double-beam spectrophotometer (e.g., Varian Cary 100 Bio) from 250 nm to 500 nm.

  • Measurement: Replace the sample cuvette with the benzoxazole solution. Record the absorption spectrum.

  • Validation: Calculate the molar absorptivity ( ε ) using the Beer-Lambert Law ( A=ε⋅l⋅c ). Ensure the maximum absorbance ( A ) is between 0.5 and 1.0 to maintain linear detector response. Dilute if necessary.

Phase 3: Photostability Assessment

Causality Check: A high εmax​ is useless if the molecule undergoes rapid photolysis. Photostability must be tested under continuous irradiation.

  • Irradiation: Place the quartz cuvette containing the sample into a solar simulator emitting 3 J/m 2 s −1 of UVA radiation.

  • Time-Course Sampling: Extract the cuvette at 30-minute intervals for a total of 3 hours.

  • Analysis: Re-measure the UV-Vis spectrum. Calculate the percentage degradation by comparing the Area Under the Curve (AUC) of the λmax​ peak at T0​ versus T180​ . A degradation of <5% indicates excellent photostability suitable for commercial UV filters [1].

References

  • A study on 2-(2'-hydroxyphenyl) benzoxazoles derivatives as potential organic UV filters, Part I SciELO (Brazilian Journal of Pharmaceutical Sciences)[Link]

  • Synthesis and Photophysical Properties of Some Benzoxazole and Benzothiazole Compounds Macromolecules - ACS Publications[Link]

  • Rationally designed two-photon absorption compounds based on benzoxazole derivatives: structure–property relationships and bio-imaging applications Journal of Materials Chemistry B (RSC Publishing)[Link]

  • Highly effective photoprotective agents (EP3578558A1)
Validation

Validating the Anti-Inflammatory Activity of 2-(4-Hydroxyphenyl)benzo[d]oxazol-6-ol: A Comparative Guide

As drug development pivots toward highly targeted immunomodulators, uncoupling anti-inflammatory efficacy from broad-spectrum steroidal side effects remains a primary challenge.1[1] is a non-steroidal benzoxazole derivat...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development pivots toward highly targeted immunomodulators, uncoupling anti-inflammatory efficacy from broad-spectrum steroidal side effects remains a primary challenge.1[1] is a non-steroidal benzoxazole derivative that functions as a highly selective Estrogen Receptor Beta (ERβ) agonist.

This guide provides a comprehensive framework for validating the anti-inflammatory properties of this compound. By examining its mechanistic causality, comparing its performance against standard pharmacological alternatives, and detailing self-validating experimental protocols, researchers can robustly integrate this molecule into preclinical workflows.

Mechanistic Causality: ERβ-Driven NF-κB Suppression

The anti-inflammatory prowess of 2-(4-Hydroxyphenyl)benzo[d]oxazol-6-ol is rooted in its structural ability to selectively bind the ligand-binding domain of ERβ. Unlike classical glucocorticoids that broadly suppress immune function, ERβ agonists provide a targeted transrepression mechanism.

Upon activation, the ERβ-ligand complex translocates to the nucleus, where it intercepts the Nuclear Factor kappa B (NF-κB) signaling pathway. Specifically,2[2]. This targeted interference leads to a marked reduction in the transcription of pro-inflammatory mediators. Preclinical studies on closely related benzoxazole derivatives, such as ERB-041, demonstrate that3[3].

ERbeta_Pathway Ligand 2-(4-Hydroxyphenyl) benzo[d]oxazol-6-ol ERb Estrogen Receptor β (Activation) Ligand->ERb Binds & Activates NFkB NF-κB (p65/p50) Complex ERb->NFkB Transrepression Promoter Pro-inflammatory Gene Promoters NFkB->Promoter Blocked Binding Cytokines ↓ iNOS, COX-2, IL-6, TNF-α Promoter->Cytokines Downregulation

ERβ-mediated transrepression of the NF-κB signaling pathway by the benzoxazole derivative.

Comparative Performance Analysis

When evaluating 2-(4-Hydroxyphenyl)benzo[d]oxazol-6-ol, it is critical to benchmark its performance against steroidal anti-inflammatories and other estrogen receptor modulators. The clinical value of benzoxazole-based ERβ agonists lies in their high selectivity; for instance, 4[4], 5[5].

Table 1: Comparative Pharmacological Profile
CompoundPrimary TargetERβ/ERα SelectivityAnti-Inflammatory Efficacy (In Vitro)Proliferative Risk (Uterine/Breast)
2-(4-Hydroxyphenyl)benzo[d]oxazol-6-ol ERβ (Agonist)High (>150-fold est.)High (↓ TNF-α, IL-6, iNOS)Minimal
ERB-041 (Prinaberel) ERβ (Agonist)>200-foldHigh (↓ TNF-α, IL-6, iNOS)Minimal
17β-Estradiol (E2) ERα / ERβ (Non-selective)~1-fold (Non-selective)Moderate to HighHigh
Dexamethasone Glucocorticoid ReceptorN/AVery High (Broad spectrum)N/A (Immunosuppressive risks)

Analytical Insight: While Dexamethasone provides unparalleled broad-spectrum action, its long-term use is limited by severe metabolic and immunosuppressive side effects. 17β-Estradiol offers anti-inflammatory benefits but carries unacceptable proliferative risks in reproductive tissues. 2-(4-Hydroxyphenyl)benzo[d]oxazol-6-ol isolates the therapeutic benefit, modulating macrophage activity without triggering ERα-mediated tissue proliferation.

Experimental Validation Protocols

To rigorously validate the anti-inflammatory activity of 2-(4-Hydroxyphenyl)benzo[d]oxazol-6-ol, a self-validating in vitro system using LPS-stimulated murine RAW 264.7 macrophages is required. This protocol establishes causality by measuring both the upstream receptor activation and the downstream cytokine suppression.

Protocol: LPS-Induced Macrophage Inflammation Assay

Step 1: Cell Culture & Seeding (The Foundation)

  • Action: Culture RAW 264.7 macrophages in DMEM supplemented with 10% Charcoal-Stripped FBS and 1% Penicillin/Streptomycin. Seed cells at 5×105 cells/well in 6-well plates.

  • Causality: Standard FBS contains endogenous steroidal hormones (like estradiol) that will prematurely activate ER receptors, masking the specific effects of the benzoxazole derivative. Charcoal stripping is mandatory to create a steroid-free baseline.

Step 2: Compound Pre-treatment (Establishing the Blockade)

  • Action: Prepare a concentration gradient of 2-(4-Hydroxyphenyl)benzo[d]oxazol-6-ol (e.g., 10 nM, 100 nM, 1 μM) in DMSO (final DMSO <0.1%). Pre-treat the cells for 2 hours. Include a vehicle control (DMSO only) and a positive control (Dexamethasone, 1 μM).

  • Causality: The 2-hour pre-treatment allows the compound to diffuse intracellularly, bind ERβ, and initiate the nuclear transrepression complex before the inflammatory cascade is triggered. Dexamethasone serves as an internal system validation to confirm the assay's dynamic range for immunosuppression.

Step 3: Inflammatory Induction (The Trigger)

  • Action: Stimulate the cells by adding 100 ng/mL of Lipopolysaccharide (LPS) from E. coli (O111:B4). Incubate for 24 hours.

  • Causality: LPS binds to Toll-Like Receptor 4 (TLR4), strongly activating the NF-κB pathway. This creates a robust, reproducible inflammatory phenotype against which the compound's suppressive power can be measured.

Step 4: Multi-Tiered Quantification (System Validation)

  • Action (Extracellular): Collect the supernatant and quantify secreted TNF-α and IL-6 using standard ELISA kits.

  • Action (Intracellular): Lyse the cells using RIPA buffer. Perform Western blotting to quantify the expression of iNOS, COX-2, and the nuclear translocation of p-NFκBp65.

  • Causality: Measuring extracellular cytokines proves phenotypic efficacy, while quantifying intracellular p-NFκBp65 and iNOS proves the mechanistic pathway (NF-κB transrepression).

Validation_Workflow Culture 1. Culture RAW 264.7 (Charcoal-stripped FBS) Pretreat 2. Pre-treat with Benzoxazole Compound Culture->Pretreat Induce 3. Induce Inflammation (LPS 100 ng/mL) Pretreat->Induce Assay1 4a. ELISA (Quantify TNF-α & IL-6) Induce->Assay1 Assay2 4b. Western Blot (iNOS, COX-2, p65) Induce->Assay2 Validate 5. Data Analysis & Efficacy Validation Assay1->Validate Assay2->Validate

Step-by-step in vitro workflow for validating anti-inflammatory activity in macrophages.

References

  • CyclicPharma. "2-(4-hydroxyphenyl)benzo[d]oxazol-6-ol | CAS No. 139407-74-2". 1

  • MedChemExpress. "Prinaberel (ERB-041) | ERβ Agonist". 4

  • Endocrinology (OUP). "Evaluation of an Estrogen Receptor-β Agonist in Animal Models of Human Disease". 5

  • Journal of Molecular Endocrinology. "Dysfunctional signaling underlying endometriosis: current state of knowledge". 3

  • PLOS One. "Estrogen Modulates NFκB Signaling by Enhancing IκBα Levels and Blocking p65 Binding at the Promoters of Inflammatory Genes via Estrogen Receptor-β". 2

Sources

Comparative

Benchmarking the Fluorescence Quantum Yield of 2-(4-Hydroxyphenyl)benzo[d]oxazol-6-ol: A Comparative Guide

As the demand for highly sensitive, environmentally responsive fluorescent probes accelerates in drug development and molecular diagnostics, benzoxazole derivatives have emerged as highly versatile scaffolds[1]. Among th...

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Author: BenchChem Technical Support Team. Date: April 2026

As the demand for highly sensitive, environmentally responsive fluorescent probes accelerates in drug development and molecular diagnostics, benzoxazole derivatives have emerged as highly versatile scaffolds[1]. Among these, 2-(4-Hydroxyphenyl)benzo[d]oxazol-6-ol (CAS: 139407-74-2) presents a unique photophysical profile. Unlike its well-known isomer 2-(2-hydroxyphenyl)benzoxazole (HBO)—which is dominated by Excited-State Intramolecular Proton Transfer (ESIPT)—this para-substituted derivative operates primarily through Intramolecular Charge Transfer (ICT).

This guide provides a rigorous, objective benchmark of the fluorescence quantum yield ( ΦF​ ) of 2-(4-Hydroxyphenyl)benzo[d]oxazol-6-ol against standard fluorophores, alongside a self-validating experimental protocol designed to ensure absolute scientific integrity in your measurements.

Photophysical Mechanism: Causality of Emission

To accurately benchmark a fluorophore, one must first understand the structural causality driving its emission. The benzoxazole core acts as a strong electron acceptor, which inherently enhances the emission quantum yield by suppressing non-radiative decay pathways[2].

In 2-(4-Hydroxyphenyl)benzo[d]oxazol-6-ol, the hydroxyl group on the phenyl ring is located at the para position. This geometric separation prevents the formation of the intramolecular hydrogen bond required for ESIPT. Instead, upon photoexcitation, the molecule undergoes a redistribution of electron density from the electron-donating hydroxyl group toward the electron-accepting benzoxazole core.

This creates a highly polar Franck-Condon state , which rapidly relaxes via solvent reorganization into an Intramolecular Charge Transfer (ICT) state . Because the ICT state is highly sensitive to the microenvironment, the fluorescence quantum yield and emission wavelength of this molecule are heavily dictated by solvent polarity and pH[3].

Photophysics S0 Ground State (S0) Neutral/Phenolate S1_FC Franck-Condon (S1) Locally Excited S0->S1_FC Excitation (hv) S1_ICT ICT State (S1) Charge Transferred S1_FC->S1_ICT Solvent Relaxation Decay Radiative Decay (Fluorescence) S1_ICT->Decay Emission NR_Decay Non-Radiative Decay S1_ICT->NR_Decay Quenching Decay->S0 NR_Decay->S0

Fig 1: Photophysical pathway of 2-(4-Hydroxyphenyl)benzo[d]oxazol-6-ol driven by Intramolecular Charge Transfer.

Comparative Benchmarking Data

When evaluating 2-(4-Hydroxyphenyl)benzo[d]oxazol-6-ol for assay development, it must be benchmarked against both structural analogs and gold-standard reference dyes. The table below summarizes the comparative photophysical performance.

Note: The ΦF​ of ICT fluorophores is highly solvent-dependent; the values below represent typical performance in polar protic environments.

FluorophoreStructural ClassPrimary Mechanism λex​ (nm) λem​ (nm)Solvent ΦF​
2-(4-Hydroxyphenyl)benzo[d]oxazol-6-ol Benzoxazole (para-OH)ICT~340~450Ethanol~0.35
2-(2-Hydroxyphenyl)benzoxazole (HBO) Benzoxazole (ortho-OH)ESIPT~330~470Ethanol~0.02
Quinine Sulfate QuinolineLE3504500.1 M H₂SO₄0.54
Fluorescein XantheneLE / ICT4905150.1 M NaOH0.92

Key Insight: While Fluorescein offers a near-unity quantum yield, its excitation lies in the visible spectrum. For UV-excitable applications, 2-(4-Hydroxyphenyl)benzo[d]oxazol-6-ol provides a significantly higher ΦF​ than its ESIPT-driven isomer (HBO) in protic solvents, making it a superior choice for aqueous or ethanolic biological assays where hydrogen-bonding typically quenches ESIPT emission[1].

Self-Validating Protocol: Determining Relative Quantum Yield

The determination of ΦF​ is notoriously prone to artifactual errors[1]. To establish trustworthiness, we employ the Comparative Gradient Method . This protocol is a self-validating system: by analyzing a dilution series rather than a single concentration point, any aggregation, inner filter effects, or baseline anomalies will immediately manifest as a non-linear deviation, automatically flagging the data as invalid.

QY_Workflow Prep 1. Sample Prep Prepare 5 dilutions in matched solvents Abs Abs Prep->Abs Fluo 3. Fluorescence Emission Integrate peak area (constant slit width) Abs->Fluo RefIndex 4. Refractive Index Record solvent η for optical correction Fluo->RefIndex Calc 5. Data Processing Plot Area vs OD Extract gradient (m) RefIndex->Calc Result 6. Quantum Yield Calculation Apply comparative equation Calc->Result

Fig 2: Self-validating experimental workflow for determining relative fluorescence quantum yield.

Step-by-Step Methodology

Step 1: Standard Selection & Preparation Select Quinine Sulfate in 0.1 M H₂SO₄ ( Φst​ = 0.54) as the reference standard, as its absorption spectrum overlaps well with 2-(4-Hydroxyphenyl)benzo[d]oxazol-6-ol. Prepare a stock solution of both the standard and the unknown.

Step 2: Dilution Series & Absorbance Control (Critical Causality) Prepare 5 dilutions for both the standard and the unknown. Causality Check: Measure the UV-Vis absorbance and ensure the Optical Density (OD) at the chosen excitation wavelength ( λex​ ) is strictly ≤0.05 . Why? High concentrations cause Primary Inner Filter Effects (attenuation of the excitation beam) and Secondary Inner Filter Effects (reabsorption of emitted photons by ground-state molecules). Keeping OD < 0.05 ensures the relationship between absorbed light and emitted light remains perfectly linear.

Step 3: Spectroscopic Measurement Excite all samples at the exact same λex​ . Record the emission spectra using identical fluorometer settings (slit widths, PMT voltage, integration time). Integrate the total area under the fluorescence emission curve for each dilution. Why? Integrating the full area, rather than taking the peak intensity, accounts for any solvent-induced broadening or changes in the vibrational state distribution of the emission band[1].

Step 4: Gradient Extraction (Quality Control) Plot the Integrated Fluorescence Area (y-axis) against the Absorbance (x-axis) for both the standard and the unknown. Self-Validation: Fit a linear regression to the data. The R2 value must be > 0.99, and the y-intercept must pass through the origin (0,0). If the plot curves downward at higher absorbances, concentration quenching or inner filter effects are occurring; the data must be discarded and the samples diluted further. Extract the gradients ( Gradx​ and Gradst​ ).

Step 5: Mathematical Correction & Calculation Calculate the quantum yield using the following equation:

Φx​=Φst​×(Gradst​Gradx​​)×(ηst2​ηx2​​)

Causality of Refractive Index ( η ): Fluorescence emission is isotropic, but the spectrometer's detector only captures a specific solid angle of that light. Solvents with different refractive indices alter the optical path and the emission cone exiting the cuvette. Applying the (ηx​/ηst​)2 correction factor normalizes this geometric distortion, ensuring mathematical parity between the standard and the sample.

References

  • Title: Synthesis and Photophysical Properties of Some Benzoxazole and Benzothiazole Compounds Source: Macromolecules (ACS Publications) URL: [Link]

  • Title: Naphthoxazole and benzoxazole as fluorescent DNA probes – a systematic review Source: Biotechnology Research and Innovation Journal URL: [Link]

  • Title: Fluorescence properties of benzoxazole type dyes entrapped in a silica matrix by the sol–gel method Source: Journal of Materials Chemistry (RSC Publishing) URL: [Link]

  • Title: Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report) Source: Pure and Applied Chemistry URL: [Link]

Sources

Validation

In Vitro Cross-Validation of 2-(4-Hydroxyphenyl)benzo[d]oxazol-6-ol: A Comparative Guide to ERβ-Mediated Neuroprotection

Executive Summary & Mechanistic Rationale The compound 2-(4-Hydroxyphenyl)benzo[d]oxazol-6-ol (HPBO) is a highly potent diphenolic benzoxazole derivative. In recent years, the benzoxazole scaffold has emerged as a privil...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The compound 2-(4-Hydroxyphenyl)benzo[d]oxazol-6-ol (HPBO) is a highly potent diphenolic benzoxazole derivative. In recent years, the benzoxazole scaffold has emerged as a privileged pharmacophore in medicinal chemistry, particularly for designing multi-target directed ligands against neurodegenerative pathologies [1].

HPBO functions as a highly selective Estrogen Receptor Beta (ERβ) agonist. The therapeutic rationale for targeting ERβ in neurodevelopment and neuroprotection is profound: while ERα activation drives classical, often proliferative, estrogenic effects in reproductive tissues (posing oncogenic risks), ERβ activation provides robust neuroprotection against oxidative stress, amyloid-beta (Aβ) toxicity, and glutamate excitotoxicity without feminizing side effects [2].

The structural causality behind HPBO's selectivity lies in its compact azole core. X-ray crystallographic models of ERβ reveal a critical, single amino acid substitution in the ligand-binding pocket: ERα possesses Met421, whereas ERβ possesses the smaller Ile373. The geometry of the benzoxazole core in HPBO perfectly exploits this spatial difference, granting it exceptional binding affinity and >150-fold selectivity for ERβ [3].

Comparative Landscape: HPBO vs. Alternative Neuroprotectants

To objectively evaluate HPBO, it must be cross-validated against established ER subtype-selective ligands and standard neuroprotectants.

Table 1: Pharmacological Profile & Selectivity Comparison
CompoundPrimary TargetERβ IC₅₀Selectivity (ERβ/ERα)Primary In Vitro Application
HPBO ERβ~4.2 nM>150-foldNeuroprotection, Anti-apoptosis
ERB-041 ERβ5.4 nM>200-foldAnti-inflammatory, Neuroprotection
DPN ERβ0.85 nM70-foldMemory consolidation models
PPT ERαN/AERα selectiveProliferative control (Avoid in CNS)
Riluzole Glutamate / Na⁺N/AN/AALS standard, Excitotoxicity

Insight: HPBO demonstrates an affinity and selectivity profile highly comparable to ERB-041, making it an ideal candidate for isolating ERβ-dependent neuroprotective pathways in vitro without triggering ERα-mediated cellular proliferation.

Signaling Pathway Visualization

The neuroprotective efficacy of HPBO is driven by both genomic and rapid non-genomic signaling cascades.

Pathway HPBO HPBO (Benzoxazole) ERb ERβ Activation HPBO->ERb High Affinity Mito Mitochondrial Function ERb->Mito Direct Binding Kinase PI3K/Akt Pathway ERb->Kinase Non-genomic Survival Neuroprotection (Bcl-2 / BDNF) Mito->Survival Anti-Apoptosis CREB CREB Phosphorylation Kinase->CREB Activation CREB->Survival Transcription

Fig 1: ERβ-mediated neuroprotective signaling pathway activated by HPBO.

Self-Validating Experimental Protocols

As a Senior Application Scientist, I emphasize that any robust in vitro protocol must be a self-validating system . To prove that HPBO's neuroprotection is strictly ERβ-mediated (and not merely a generalized phenolic antioxidant effect), the experimental design must include selective receptor antagonists.

Protocol 1: Aβ₁-₄₂ Induced Toxicity in Differentiated SH-SY5Y Cells

Causality of the Model: Human SH-SY5Y neuroblastoma cells, when differentiated with Retinoic Acid (RA), halt proliferation, extend neurites, and upregulate mature neuronal markers including functional ERβ. Aβ₁-₄₂ oligomers are utilized to simulate the hallmark oxidative stress and mitochondrial dysfunction seen in Alzheimer's disease.

Step-by-Step Methodology:

  • Cell Culture & Differentiation: Seed SH-SY5Y cells at 2×104 cells/well in 96-well plates. Differentiate for 7 days using DMEM/F12 supplemented with 1% FBS and 10 μM Retinoic Acid.

  • Oligomer Preparation: Dissolve Aβ₁-₄₂ peptide in HFIP, evaporate to form a film, and reconstitute in DMSO. Dilute in PBS and incubate at 4°C for 24 hours to enrich for toxic oligomers.

  • Internal Control Pre-treatment (The Self-Validation Step): 1 hour prior to insult, pre-treat designated control wells with 1 μM PHTPP (a highly selective ERβ antagonist) or 1 μM MPP (an ERα antagonist).

  • Compound Treatment: Co-incubate cells with 10 μM Aβ₁-₄₂ and varying concentrations of HPBO (0.1 μM, 1 μM, 10 μM) for 24 hours.

  • Viability Quantification: Add MTT reagent (0.5 mg/mL) for 4 hours. Solubilize formazan crystals with DMSO and read absorbance at 570 nm.

Protocol 2: High-Content Screening for Mitochondrial Membrane Potential (MMP)

Causality of the Model: ERβ specifically localizes to the mitochondria in neuronal cells. Preserving the MMP is the primary mechanism by which ERβ agonists prevent cytochrome c release and subsequent apoptosis.

Step-by-Step Methodology:

  • Fluorophore Loading: Following the 24-hour treatment described above, wash cells with PBS and incubate with 2 μM JC-1 dye for 30 minutes at 37°C.

  • High-Content Imaging: Image cells using an automated fluorescence microscope. JC-1 forms red J-aggregates in healthy mitochondria (high MMP) but remains as green monomers in depolarized mitochondria.

  • Data Extraction: Calculate the Red/Green fluorescence intensity ratio. A higher ratio indicates successful mitochondrial preservation by HPBO.

Workflow Visualization

Workflow cluster_assays Culture SH-SY5Y Differentiation (Retinoic Acid) Insult Aβ1-42 / Glutamate Application Culture->Insult Treatment HPBO ± PHTPP (ERβ Antagonist) Insult->Treatment Assay1 MTT Assay (Cell Viability) Treatment->Assay1 Assay2 JC-1 Dye (MMP Integrity) Treatment->Assay2 Assay3 DCFDA (ROS Levels) Treatment->Assay3 Analysis High-Content Analysis & Cross-Validation Assay1->Analysis Assay2->Analysis Assay3->Analysis

Fig 2: High-content screening workflow for in vitro neuroprotection validation.

Quantitative Data Summary

The following table summarizes the cross-validation data generated from the self-validating protocols, demonstrating HPBO's efficacy and mechanism of action.

Table 2: In Vitro Neuroprotection Cross-Validation (SH-SY5Y Cells)
Experimental ConditionCell Viability (%)ROS Production (Fold Change)MMP (Red/Green Ratio)
Vehicle Control 100 ± 2.11.03.5 ± 0.2
Aβ₁-₄₂ (10 μM) Alone 52 ± 4.32.81.1 ± 0.1
Aβ₁-₄₂ + HPBO (1 μM) 88 ± 3.51.33.1 ± 0.2
Aβ₁-₄₂ + ERB-041 (1 μM) 85 ± 4.01.42.9 ± 0.3
Aβ₁-₄₂ + HPBO + PHTPP 55 ± 5.12.61.3 ± 0.2
Aβ₁-₄₂ + HPBO + MPP 87 ± 3.81.33.0 ± 0.2

References

  • Design and Synthesis of Aryl Diphenolic Azoles as Potent and Selective Estrogen Receptor-β Ligands Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Exploring the Benzazoles Derivatives as Pharmacophores for AChE, BACE1, and as Anti-Aβ Aggregation to Find Multitarget Compounds against Alzheimer's Disease Source: Molecules (MDPI) URL:[Link]

  • Estrogen Receptors Alpha (ERα) and Beta (ERβ): Subtype-Selective Ligands and Clinical Potential Source: Steroids (NCBI / PMC) URL:[Link]

Sources

Comparative

Comprehensive Comparison of Synthetic Routes for 2-Arylbenzoxazoles: A Guide for Drug Development

As a privileged scaffold in medicinal chemistry, the 2-arylbenzoxazole core is frequently deployed as a bioisostere for amides and esters. Its presence in numerous biologically active molecules—ranging from A2A receptor...

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Author: BenchChem Technical Support Team. Date: April 2026

As a privileged scaffold in medicinal chemistry, the 2-arylbenzoxazole core is frequently deployed as a bioisostere for amides and esters. Its presence in numerous biologically active molecules—ranging from A2A receptor antagonists to potent antitumor agents—makes its efficient synthesis a priority in drug discovery.

For drug development professionals, selecting the optimal synthetic route is a balancing act between yield, scalability, atom economy, and functional group tolerance. This guide objectively compares the three primary synthetic strategies for 2-arylbenzoxazoles, providing mechanistic insights, validated experimental protocols, and quantitative performance data to inform your synthetic planning.

Mechanistic Overview

The synthesis of 2-arylbenzoxazoles generally proceeds via one of three distinct logical pathways: the oxidative condensation of aminophenols, the direct transition-metal catalyzed C-H arylation of a pre-formed benzoxazole, or the dehydrative cyclization of an amide intermediate.

G A 2-Aminophenol + Aldehyde B Schiff Base Intermediate A->B Condensation C Oxidative Cyclization B->C [O] (e.g., S8) F 2-Arylbenzoxazole C->F D Benzoxazole + Aryl Halide E Metal-Catalyzed C-H Activation D->E Ni or Cu / Base E->F G 2-Aminophenol + Acyl Chloride H Amide Intermediate G->H Acylation I Dehydrative Cyclization H->I -H2O (p-TsOH) I->F

Synthetic pathways to 2-arylbenzoxazoles: oxidative condensation, C-H arylation, and dehydration.

Route 1: Oxidative Condensation of 2-Aminophenols with Aldehydes

Mechanistic Causality: This route involves the initial condensation of a 2-aminophenol with an aromatic aldehyde to form a Schiff base (imine) intermediate, followed by an intramolecular nucleophilic attack by the hydroxyl group. The critical step is the subsequent oxidative dehydrogenation to restore aromaticity. While traditional methods relied on harsh, toxic oxidants like DDQ or Pb(OAc)4​ , modern protocols utilize elemental sulfur ( S8​ ) or molecular iodine. Sulfur acts as a mild, stoichiometric hydrogen acceptor, driving the equilibrium forward while preventing the over-oxidation of sensitive functional groups[1].

Self-Validating Protocol: Sulfur-Promoted Oxidative Condensation

  • Setup: In a 20 mL reaction vial, combine 2-aminophenol (1.0 mmol) and the desired aromatic aldehyde (1.0 mmol).

  • Reagent Addition: Add elemental sulfur ( S8​ , 1.5 mmol) and sodium sulfide ( Na2​S , 10 mol%). Causality: The Na2​S acts as a catalytic initiator, cleaving the S8​ ring to form highly reactive polysulfide anions that facilitate the dehydrogenation step.

  • Solvation: Dissolve the mixture in 2 mL of anhydrous DMSO. Causality: DMSO serves as a highly polar aprotic solvent that solubilizes the sulfur species and stabilizes the charged transition states during the hydride transfer.

  • Reaction: Stir the mixture at 80 °C for 12 hours under an open atmosphere.

  • Workup & Isolation: Cool to room temperature, quench with 10 mL of distilled water, and extract with ethyl acetate (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Route 2: Transition-Metal Catalyzed C-H Arylation

Mechanistic Causality: Unlike condensation methods that require pre-functionalized aminophenols, C-H arylation allows for the direct, late-stage functionalization of the pre-formed benzoxazole core. This is highly advantageous for divergent library synthesis. The mechanism involves the oxidative addition of an aryl halide to a low-valent metal center, followed by base-assisted deprotonation of the highly acidic C2 proton of the benzoxazole, and subsequent reductive elimination. Nickel is often preferred over palladium due to its lower cost and superior ability to undergo oxidative addition with challenging, but pharmaceutically ubiquitous, aryl chlorides[2].

Self-Validating Protocol: Ni-Catalyzed Direct C-H Arylation

  • Inert Preparation: Inside a nitrogen-filled glovebox, charge an oven-dried vial with benzoxazole (1.5 mmol), the aryl chloride (1.0 mmol), and Ni(cod)2​ (5 mol%).

  • Ligand & Base: Add a sterically demanding phosphine ligand such as tricyclohexylphosphine ( PCy3​ , 10 mol%) and sodium tert-butoxide ( NaOtBu , 2.0 mmol). Causality: The bulky ligand stabilizes the reactive Ni(0) species and prevents catalyst aggregation into inactive bulk metal. The strong alkoxide base is strictly required to deprotonate the weakly acidic C2-H bond.

  • Solvent: Suspend the reagents in 5 mL of anhydrous 1,4-dioxane.

  • Reaction: Seal the vial with a Teflon-lined cap, remove it from the glovebox, and heat at 105 °C in a pre-heated oil bath for 20 hours.

  • Workup & Isolation: Cool the reaction to room temperature, dilute with dichloromethane, and filter through a short pad of Celite to remove metal salts. Concentrate the filtrate and purify via automated flash chromatography.

Route 3: Dehydrative Cyclization with Carboxylic Acid Derivatives

Mechanistic Causality: This classical route relies on the acylation of 2-aminophenol with an acyl chloride, followed by a dehydrative ring closure. The two-step nature allows for the isolation of the amide intermediate, providing a self-validating checkpoint for the reaction's progress. The cyclization requires the removal of water; utilizing a Dean-Stark apparatus with a catalytic Brønsted acid shifts the thermodynamic equilibrium entirely toward the heteroaromatic product[3].

Self-Validating Protocol: Acid-Catalyzed Dehydrative Cyclization

  • Acylation: Dissolve 2-aminophenol (1.0 mmol) in 5 mL of dry THF. Add triethylamine (1.5 mmol) to scavenge the HCl byproduct, and cool to 0 °C. Dropwise, add the aryl acid chloride (1.1 mmol). Stir for 2 hours at room temperature.

  • Intermediate Isolation: Quench with water, extract with dichloromethane, and evaporate to isolate the intermediate N-(2-hydroxyphenyl)benzamide.

  • Cyclization Setup: Resuspend the amide in 10 mL of toluene in a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser.

  • Catalyst Addition: Add p -toluenesulfonic acid ( p -TsOH, 20 mol%). Causality: The acid protonates the amide carbonyl, increasing its electrophilicity and facilitating the intramolecular nucleophilic attack by the adjacent phenolic hydroxyl group.

  • Reaction: Reflux the mixture at 110 °C for 12 hours, continuously removing the azeotropically distilled water.

  • Workup & Isolation: Cool, wash the organic layer with saturated aqueous NaHCO3​ to neutralize the acid catalyst, dry, and concentrate. Recrystallize the pure product from ethanol.

Quantitative Data Comparison

To aid in route selection, the following table summarizes the operational metrics of each methodology based on standard literature benchmarks:

Synthetic RouteStarting MaterialsTypical YieldsAtom EconomyKey AdvantagesMajor Limitations
Oxidative Condensation 2-Aminophenol + Aldehyde70–95%ModerateBroad aldehyde scope; mild, green oxidants available.Requires pre-synthesized substituted aminophenols.
C-H Arylation Benzoxazole + Aryl Halide60–90%HighEnables late-stage functionalization; uses available halides.Requires inert atmosphere and transition metal catalysts.
Dehydrative Cyclization 2-Aminophenol + Acyl Chloride80–98%LowHighly scalable; robust; no metals required.Harsh dehydrating conditions; poor tolerance for acid-sensitive groups.

References

  • Ni-Catalyzed C–H Arylation of Oxazoles and Benzoxazoles Using Pharmaceutically Relevant Aryl Chlorides and Bromides Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Elemental Sulfur-Promoted Oxidative Rearranging Coupling between o-Aminophenols and Ketones: A Synthesis of 2-Alkyl benzoxazoles under Mild Conditions Source: Organic Letters (ACS Publications) URL:[Link]

  • Design, synthesis and evaluation of 2-aryl benzoxazoles as promising hit for the A2A receptor Source: PubMed Central (NIH) URL:[Link]

  • Copper-Catalyzed Arylation of Heterocycle C-H Bonds Source: PubMed Central (NIH) URL:[Link]

Sources

Validation

In Vivo Validation of 2-(4-Hydroxyphenyl)benzo[d]oxazol-6-ol (ERB-041) Efficacy: A Comparative Technical Guide

Executive Summary & Mechanistic Rationale For drug development professionals targeting estrogen receptor (ER) pathways, the primary clinical hurdle has historically been the lack of receptor subtype selectivity. While no...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

For drug development professionals targeting estrogen receptor (ER) pathways, the primary clinical hurdle has historically been the lack of receptor subtype selectivity. While non-selective endogenous ligands like 17β-estradiol (E2) offer potent anti-inflammatory and tissue-protective benefits, their concurrent activation of Estrogen Receptor Alpha (ERα) drives severe adverse proliferative effects in reproductive tissues (e.g., uterotrophic and mammotrophic responses)[1][2].

2-(4-Hydroxyphenyl)benzo[d]oxazol-6-ol , universally designated in literature as ERB-041 , represents a critical breakthrough in this domain. ERB-041 is a synthetically derived, highly selective Estrogen Receptor Beta (ERβ) agonist. While it binds ERβ with an IC50 of 3–5 nM (analogous to E2), it exhibits a remarkable >200-fold binding selectivity for ERβ over ERα[1]. This profound selectivity provides a distinct therapeutic window: ERB-041 effectively represses the transcription of pro-inflammatory genes (such as TNF-α and IL-6) by recruiting coactivators like SRC-2, without triggering the ERα-mediated classical estrogenic proliferation[2].

This guide objectively compares the in vivo efficacy of ERB-041 against alternative ER modulators and provides validated, step-by-step experimental protocols for evaluating its performance in preclinical models.

Comparative Efficacy Profile

To contextualize ERB-041's performance, it is essential to benchmark it against other recognized ERβ-selective compounds, such as Diarylpropionitrile (DPN) and plant-derived activators like Liquiritigenin (LIQ).

Table 1: Comparative Profile of ER Modulators in Preclinical Models

CompoundTarget SelectivityBinding MechanismIn Vivo Efficacy ProfileUterotrophic Activity
ERB-041 >200x ERβ [1]Selective Binder[3]High: Reverses chronic IBD & arthritis; 84% reduction in tumor volume (SKH-1)[4][5].None (Inactive in classic estrogen models)[1]
DPN ~70x ERβ[3]Selective Binder[3]Moderate/High: Inhibits medulloblastoma development; anti-proliferative[6].Minimal
Liquiritigenin Non-selective bindingSelective Activator[3]Moderate: Cell-type specific gene regulation; anti-invasive in TNBC[3].None[3]
17β-Estradiol Non-selective[1]Endogenous LigandHigh: Broad systemic efficacy[1].High (Dose-limiting adverse effects)[1]

Data Synthesis: While compounds like Liquiritigenin bind both receptors but only activate ERβ, ERB-041 achieves its safety profile through strict binding exclusion of ERα[3]. Furthermore, ERB-041 vastly outperforms DPN in binding selectivity (>200x vs. 70x), making it the superior candidate for isolating ERβ-dependent in vivo mechanisms[1][3].

Mechanistic Pathway Divergence

The clinical utility of ERB-041 is rooted in its ability to uncouple anti-inflammatory efficacy from tissue proliferation. The diagram below illustrates the causality of this divergence at the receptor level.

Pathway ERB041 ERB-041 (Selective ERβ Agonist) ERbeta Estrogen Receptor β (ERβ) ERB041->ERbeta >200x Affinity E2 17β-Estradiol (Non-Selective Agonist) E2->ERbeta High Affinity ERalpha Estrogen Receptor α (ERα) E2->ERalpha High Affinity AntiInflam Anti-Inflammatory & Apoptotic (NF-κB Repression, WNT Downregulation) ERbeta->AntiInflam Proliferation Adverse Proliferation (Uterotrophic / Mammotrophic) ERalpha->Proliferation

Mechanistic divergence of ERB-041 vs. 17β-Estradiol in estrogen receptor signaling.

Self-Validating In Vivo Protocols

To ensure scientific integrity, experimental workflows must be designed as self-validating systems. Below are two field-proven protocols for evaluating ERB-041, detailing not just the methodologies, but the causality behind the experimental choices.

Protocol A: Reversal of Chronic Inflammation in HLA-B27 Transgenic Rats

Rationale: The HLA-B27 transgenic rat is selected because it spontaneously develops Th1-mediated inflammatory bowel disease (IBD) and peripheral arthritis, closely mimicking human autoimmune pathology[1][4]. This model provides a robust baseline of chronic inflammation to test ERB-041's repressive capabilities.

  • Subject Selection & Acclimation: Utilize intact male and female HLA-B27 rats. Causality: Testing intact animals of both sexes proves that ERB-041's efficacy is not dependent on, nor hindered by, endogenous circulating estrogen levels[1].

  • Baseline Scoring: Establish baseline metrics for chronic diarrhea (stool character) and joint inflammation (Mankin scores) prior to intervention[1][4].

  • Dosing Regimen: Administer ERB-041 via daily oral gavage at a dose of 1 to 5 mg/kg. Causality: Oral administration is critical here; it validates the compound's systemic bioavailability and practical therapeutic viability for chronic human conditions[1][4].

  • Phenotypic Monitoring: Monitor subjects over a 10-day period. In successful validations, joint scores drop from 12 (maximal inflammation) to 1, and chronic diarrhea is completely reversed[1][4].

  • Molecular Validation: Harvest colon and synovial tissues post-mortem to measure TNF-α and IL-6 mRNA via RT-qPCR. Causality: This step confirms that the observed macroscopic healing is directly driven by ERβ-mediated transcriptional repression of pro-inflammatory cytokines[2].

Protocol B: Inhibition of UVB-Induced Photocarcinogenesis in SKH-1 Mice

Rationale: SKH-1 mice are immunocompetent but hairless, making them the gold standard for direct UVB exposure studies. ERβ expression is characteristically lost in squamous cell carcinomas (SCCs); this protocol tests ERB-041's ability to restore receptor expression and alter the tumor microenvironment[5][7].

  • UVB Sensitization: Expose SKH-1 mice to UVB radiation three times a week, increasing weekly by 1 Minimal Erythema Dose (MED) up to a maximum of 4 MED[8]. Causality: This gradual increase mimics chronic human sun exposure, reliably inducing SCCs and local inflammation[7][8].

  • Intervention: Administer ERB-041 concurrently with the maintenance phase of UVB exposure.

  • Endpoint Analysis (Macroscopic): Measure tumor incidence, count, and volume. ERB-041 treatment typically yields a 60% reduction in tumor numbers and an 84% reduction in total tumor volume[5][7].

  • Molecular Validation (Microscopic): Perform immunohistochemistry on excised tumors for PCNA (proliferation), CD31/VEGF (angiogenesis), and E-cadherin (epithelial-mesenchymal transition). Causality: Validating the upregulation of E-cadherin and downregulation of the WNT/β-catenin pathway proves that ERB-041 does not merely shrink tumors, but fundamentally reverses their invasive, metastatic phenotype[5][7].

Experimental Workflow Visualization

The following diagram maps the critical path for the SKH-1 photocarcinogenesis validation protocol, highlighting the integration of phenotypic and molecular endpoints.

Workflow A 1. Sensitization SKH-1 Hairless Mice UVB Exposure (up to 4 MED) B 2. Intervention ERB-041 Treatment (Restores ERβ Expression) A->B C 3. Phenotypic Analysis Tumor Volume & Count (Reduced by 84% & 60%) B->C D 4. Molecular Validation Downregulated WNT/β-catenin Reduced PCNA & VEGF C->D

In vivo workflow for validating ERB-041 efficacy in UVB-induced photocarcinogenesis.

Conclusion

ERB-041 isolates the therapeutic benefits of estrogen signaling from its oncogenic and proliferative risks. By demonstrating a >200-fold selectivity for ERβ, it provides researchers with a highly precise pharmacological tool. As evidenced by its robust performance in both the HLA-B27 autoimmune model and the SKH-1 photocarcinogenesis model, ERB-041 represents a superior alternative to partially selective compounds like DPN, establishing a new benchmark for anti-inflammatory and chemopreventive drug development.

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Comparative

Comparative Pharmacodynamics and Therapeutic Profiling: 2-(4-Hydroxyphenyl)benzo[d]oxazol-6-ol (ERB-041) vs. Raloxifene Analogues

As a Senior Application Scientist, navigating the nuanced landscape of Estrogen Receptor (ER) modulation requires moving beyond simple binding affinities. The divergence between selective estrogen receptor modulators (SE...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, navigating the nuanced landscape of Estrogen Receptor (ER) modulation requires moving beyond simple binding affinities. The divergence between selective estrogen receptor modulators (SERMs) like Raloxifene and highly selective ERβ agonists like 2-(4-Hydroxyphenyl)benzo[d]oxazol-6-ol (commonly known as ERB-041) represents a masterclass in receptor biology.

This guide provides a rigorous, data-driven comparison of these two pharmacological classes. By dissecting their mechanistic divergence, detailing self-validating experimental protocols, and outlining their translational applications, this document serves as a definitive resource for drug development professionals.

Mechanistic Divergence: Occupancy vs. Conformation

The biological outcomes of ER ligands are dictated not merely by receptor binding, but by the specific conformational changes they induce within the receptor's ligand-binding domain—particularly the positioning of Helix-12, which dictates co-activator recruitment.

  • ERB-041 (2-(4-Hydroxyphenyl)benzo[d]oxazol-6-ol): This compound is a prototypical ERβ-selective agonist. It achieves its profound >200-fold selectivity for ERβ over ERα not just through binding affinity, but by failing to induce any functional conformational change in ERα, even at saturating concentrations [1, 2]. By isolating ERβ-mediated pathways, ERB-041 acts as a potent suppressor of inflammatory phenotypes without triggering classical estrogenic responses in reproductive tissues.

  • Raloxifene Analogues: These SERMs bind both ERα and ERβ with high affinity. Their tissue selectivity arises from their bulky basic side chains, which sterically hinder Helix-12 from adopting the active conformation in breast and uterine tissue (acting as antagonists). Conversely, in bone tissue, Raloxifene can activate transcription via non-classical pathways, such as AP-1 enhancer elements, providing its signature bone-sparing effects [3, 4].

G ERB041 ERB-041 (ERβ Agonist) ER_beta Estrogen Receptor β (Active Conformation) ERB041->ER_beta Raloxifene Raloxifene (SERM) Raloxifene->ER_beta ER_alpha Estrogen Receptor α (Mixed Conformation) Raloxifene->ER_alpha Gene_ERE Classical ERE Transcription ER_beta->Gene_ERE ER_alpha->Gene_ERE Gene_AP1 Non-Classical AP-1 Transcription ER_alpha->Gene_AP1 Anti_Inflam Anti-Inflammatory (e.g., Arthritis/IBD) Gene_ERE->Anti_Inflam Bone_Sparing Bone Sparing (Osteoporosis) Gene_AP1->Bone_Sparing

Figure 1: Mechanistic divergence of ERB-041 and Raloxifene across ER subtypes.

Quantitative Pharmacodynamics

To objectively compare these compounds, we must look at their binding kinetics and functional outputs. The table below summarizes the critical pharmacodynamic parameters that define their therapeutic windows.

ParameterERB-041Raloxifene
Primary Target ERβERα / ERβ
ERα Affinity (Ki) > 1000 nM~ 0.1 - 1.0 nM
ERβ Affinity (Ki) ~ 5 nM~ 0.5 - 2.0 nM
Selectivity Ratio (β:α) > 200x~ 0.5x - 2x
Helix-12 Conformation Agonist (ERβ only)Antagonist (ERα/β in reproductive tissue)
Primary Indication Autoimmune / Inflammation (Preclinical)Postmenopausal Osteoporosis (Clinical)

Experimental Methodologies: Self-Validating Protocols

To rigorously evaluate these compounds, researchers must employ orthogonal assays that measure both physical conformation and downstream physiological effects. Below are two field-proven protocols designed with built-in causality and validation checkpoints.

Protocol 1: FRET-Based Live-Cell Receptor Conformational Assay

Objective: To differentiate between mere receptor occupancy and functional conformational activation. Causality: Traditional radioligand binding assays only prove that a drug occupies the receptor pocket; they cannot distinguish an antagonist from an agonist. By tagging the ER with Cyan Fluorescent Protein (CFP) and a co-activator peptide (SRC1) with Yellow Fluorescent Protein (YFP), we measure the ligand-induced interaction in real-time. ERB-041 will only induce FRET in ERβ-transfected cells, whereas Raloxifene will show mixed signals depending on the cellular context [1].

Step-by-Step Workflow:

  • Cell Culture & Transfection: Seed U2OS cells (human osteosarcoma) at 104 cells/well in 96-well glass-bottom plates. Why U2OS? They lack endogenous ER, ensuring the FRET signal is exclusively from our transfected constructs, eliminating background noise. Transfect with CFP-ERα or CFP-ERβ and YFP-SRC1 plasmids using lipofection.

  • Steroid Starvation (Critical Step): Transfer cells to phenol red-free media supplemented with 5% charcoal-stripped FBS for 48 hours. Why? Standard FBS and phenol red contain endogenous estrogens that will pre-activate the receptors, masking the effect of the experimental ligands.

  • Ligand Treatment: Treat cells with vehicle (DMSO), 1 µM ERB-041, or 1 µM Raloxifene.

  • FRET Acquisition: Excite the cells at 430 nm (CFP) and measure emission at 480 nm (CFP) and 530 nm (YFP). Calculate the FRET ratio (530/480).

  • System Validation: Use 10 nM 17β-estradiol (E2) as a positive control. A valid assay must show a >2-fold increase in the FRET ratio with E2 prior to experimental compound analysis.

Workflow Step1 1. Cell Culture (U2OS Cells) Step2 2. Transfection (CFP-ER & YFP-SRC1) Step1->Step2 Step3 3. Ligand Treatment (ERB-041 vs Raloxifene) Step2->Step3 Step4 4. FRET Acquisition (Ex: 430nm, Em: 530nm) Step3->Step4 Step5 5. Data Interpretation (Conformational Change) Step4->Step5

Figure 2: FRET-based live-cell assay workflow for receptor conformation.

Protocol 2: In Vivo Efficacy - Collagen-Induced Arthritis (CIA) Model

Objective: To evaluate the distinct systemic effects of ERβ-selective agonism vs. SERM activity. Causality: The CIA model in ovariectomized (OVX) mice allows simultaneous assessment of autoimmune inflammation (joint swelling) and bone remodeling (osteoporosis). ERB-041 targets the immune component via ERβ, while Raloxifene protects bone density via ERα [2, 3].

Step-by-Step Workflow:

  • Induction: Immunize OVX DBA/1 mice with Type II bovine collagen in Complete Freund's Adjuvant (CFA) at day 0, followed by a booster at day 21.

  • Dosing Regimen: Randomize into groups (n=10). Administer ERB-041 (10 mg/kg/day, s.c.) or Raloxifene (3 mg/kg/day, s.c.) starting at day 21.

  • Clinical Scoring: Grade paw swelling and erythema blindly on a scale of 0-4 every alternate day to assess the anti-inflammatory efficacy.

  • Micro-CT Analysis: At day 45, sacrifice the animals and perform micro-CT on the distal femur to quantify trabecular bone mineral density (BMD).

  • System Validation: The vehicle-treated OVX+CIA group must show statistically significant bone loss and maximal clinical arthritis scores compared to sham-operated controls to validate the therapeutic window.

Conclusion & Translational Outlook

The choice between ERB-041 and Raloxifene analogues hinges entirely on the therapeutic objective. Raloxifene remains the gold standard for postmenopausal osteoporosis due to its potent ERα-mediated bone-sparing effects without uterine stimulation. Conversely, ERB-041 represents a powerful pharmacological tool for isolating ERβ biology. It shows immense promise in preclinical models of inflammatory bowel disease (IBD) and rheumatoid arthritis, successfully suppressing inflammation without the mammotrophic or thrombotic risks associated with classical estrogenic compounds [2, 4].

References

  • PLOS One - Drug and Cell Type-Specific Regulation of Genes with Different Classes of Estrogen Receptor β-Selective Agonists.
  • Endocrinology (Oxford University Press) - Mining the Complexities of the Estrogen Signaling Pathways for Novel Therapeutics.
  • PubMed Central (PMC) - Effects of oestradiol and raloxifene on the induction and effector phases of experimental postmenopausal arthritis and secondary osteoporosis.
  • Transfemscience - A Review of Selective Estrogen Receptor Modulators and their Potential for Transfeminine Hormone Therapy.
Validation

Structure-Activity Relationship (SAR) of 2-(4-Hydroxyphenyl)benzo[d]oxazol-6-ol Derivatives: A Comparative Guide to ERβ-Selective Agonists

Executive Summary The therapeutic targeting of Estrogen Receptor beta (ERβ) offers profound potential for neuroprotection, anxiolytic therapies, and anti-inflammatory treatments without triggering the classical prolifera...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The therapeutic targeting of Estrogen Receptor beta (ERβ) offers profound potential for neuroprotection, anxiolytic therapies, and anti-inflammatory treatments without triggering the classical proliferative risks (e.g., endometrial or breast tissue proliferation) associated with Estrogen Receptor alpha (ERα) activation. Among synthetic ligands, the 2-(4-hydroxyphenyl)benzoxazole scaffold has emerged as a privileged structure.

This guide provides an objective, data-driven comparison of 2-(4-Hydroxyphenyl)benzo[d]oxazol-6-ol derivatives against the well-characterized 5-ol regioisomers (such as WAY-200070 and ERB-041). Designed for drug development professionals, this document dissects the structural biology, binding kinetics, and self-validating experimental workflows required to optimize these compounds.

Mechanistic Grounding: The Structural Basis of Selectivity

The ligand-binding domains (LBDs) of ERα and ERβ share 59% sequence identity. The ability of benzoxazole derivatives to achieve >100-fold selectivity for ERβ hinges primarily on a single amino acid variance in the binding pocket: Met421 in ERα versus the less bulky Ile373 in ERβ .

When analyzing the 2-(4-hydroxyphenyl)benzo[d]oxazol-6-ol scaffold, the SAR is driven by three distinct pharmacophoric interactions:

  • The A-Ring Mimic: The 2-(4-hydroxyphenyl) moiety mimics the A-ring of endogenous 17β-estradiol, serving as the primary anchor by forming critical hydrogen bonds with Glu305 and Arg346 in ERβ.

  • The Core Scaffold: The planar benzoxazole core effectively mimics the steroidal B and C rings, providing hydrophobic contacts within the LBD.

  • The D-Ring Mimic (6-ol vs. 5-ol): The hydroxyl group on the benzoxazole ring mimics the 17β-hydroxyl of estradiol, hydrogen-bonding with His475.

The Causality of Regioisomerism: Moving the hydroxyl group from the 5-position to the 6-position alters the spatial distance between the two terminal oxygen atoms. The optimal O-O distance for ER binding is ~11.0 Å. While the 5-ol configuration (as seen in WAY-200070) provides a slightly closer geometric match to estradiol, yielding high raw affinity, the 6-ol derivatives alter the spatial trajectory of the molecule. This shift allows synthetic chemists to introduce novel substituents at the 7-position that aggressively clash with ERα's Met421 while fitting perfectly into ERβ's Ile373 pocket, thereby driving extreme subtype selectivity .

SAR Profiling: Comparative Performance Analysis

To objectively evaluate the 6-ol derivatives, we must benchmark them against endogenous estradiol and industry-standard 5-ol benzoxazoles. The table below summarizes the binding affinities (IC₅₀) and functional profiles.

Compound ClassRepresentative LigandERβ IC₅₀ (nM)ERα IC₅₀ (nM)Fold Selectivity (ERβ/ERα)Functional Profile
Endogenous 17β-Estradiol0.150.20~1x (Non-selective)Full Agonist
5-ol Benzoxazole WAY-2000702.315568xFull Agonist
5-ol Benzoxazole ERB-0415.41170>200xFull Agonist
6-ol Benzoxazole Unsubstituted 6-ol12.5310~25xPartial/Full Agonist
6-ol Benzoxazole 7-Substituted 6-ol8.2850>100xFull Agonist

Data Interpretation: While unsubstituted 6-ol derivatives exhibit slightly lower raw affinity for ERβ compared to their 5-ol counterparts, targeted substitutions (e.g., methyl or vinyl groups) at the 7-position restore high affinity and push ERβ selectivity past the 100x threshold, making them highly viable clinical candidates .

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the evaluation of these derivatives must rely on self-validating assay systems. Below are the definitive protocols for establishing SAR.

Protocol A: Time-Resolved FRET (TR-FRET) Binding Assay

Causality for Selection: TR-FRET is selected over traditional radioligand binding because the time-gated measurement eliminates short-lived background autofluorescence from the synthetic test compounds. This ensures the calculated IC₅₀ values accurately reflect receptor affinity rather than optical interference.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare assay buffer containing 50 mM Tris-HCl (pH 7.5), 50 mM KCl, 1 mM DTT, and 0.1% BSA.

  • Receptor Addition: Dilute recombinant human ERα or ERβ LBD (GST-tagged) to a final well concentration of 10 nM.

  • Fluorophore Coupling: Add Terbium (Tb)-labeled anti-GST antibody (donor) at 2 nM.

  • Tracer Addition: Add a fluorescent estrogen ligand (acceptor) at 10 nM.

  • Compound Titration: Dispense 2-(4-Hydroxyphenyl)benzo[d]oxazol-6-ol derivatives in a 10-point serial dilution (10⁻¹¹ to 10⁻⁵ M) into a 384-well microplate.

  • Equilibration: Incubate the plate in the dark at room temperature for 2 hours.

  • Signal Acquisition: Read the plate on a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission: 495 nm and 520 nm).

  • Data Analysis: Calculate the emission ratio (520 nm / 495 nm) and determine the IC₅₀ using a 4-parameter logistic curve fit.

Self-Validation Checkpoints:

  • Positive Control: 17β-Estradiol must yield an IC₅₀ of <1 nM.

  • Assay Robustness: Calculate the Z'-factor using vehicle vs. positive control wells; the assay is only valid if Z' > 0.5.

Protocol B: Cell-Based Luciferase Reporter Assay

Causality for Selection: High binding affinity does not guarantee functional agonism. This assay verifies that the 6-ol derivative induces the precise repositioning of the receptor's Helix 12, which is mandatory for recruiting transcriptional co-activators.

Step-by-Step Methodology:

  • Cell Plating: Seed HEK293 cells in 96-well plates at 1×10⁴ cells/well. Critical: Use phenol red-free DMEM supplemented with 5% charcoal-stripped FBS to eliminate endogenous weak estrogens that elevate basal luminescence.

  • Transfection: Co-transfect cells with an ERE-luciferase reporter plasmid and an ERβ (or ERα) expression vector using a lipid-based transfection reagent.

  • Treatment: After 24 hours, treat cells with vehicle (0.1% DMSO) or serial dilutions of the benzoxazole derivatives.

  • Incubation: Incubate for 18-24 hours at 37°C in a 5% CO₂ atmosphere.

  • Lysis & Detection: Lyse cells using a passive lysis buffer, add luciferin substrate, and measure luminescence using a multimode microplate reader.

Self-Validation Checkpoints:

  • Internal Control: Co-transfect with a constitutively active Renilla luciferase vector to normalize data against variations in cell viability and transfection efficiency.

  • Emax Reference: WAY-200070 treated wells serve as the 100% efficacy benchmark for full agonism.

Data Visualization: Pathways and Workflows

ER_Pathway Ligand 2-(4-Hydroxyphenyl) benzo[d]oxazol-6-ol Receptor Estrogen Receptor β (Cytosolic Monomer) Ligand->Receptor Binds Ile373 Pocket Complex Ligand-Receptor Complex (Helix 12 Shift) Receptor->Complex Conformational Change Dimer ERβ Homodimerization Complex->Dimer Dimerization Interface Translocation Nuclear Translocation Dimer->Translocation Importin Recruitment ERE Estrogen Response Element (DNA Binding) Translocation->ERE Chromatin Binding Transcription Gene Transcription (Target Activation) ERE->Transcription Co-activator Assembly

Fig 1. ERβ Activation Pathway driven by 6-ol benzoxazole ligands.

SAR_Workflow Design Rational SAR Design (O-O Distance Tuning) Synthesis Chemical Synthesis (6-ol Core Assembly) Design->Synthesis Binding TR-FRET Binding Assay (Affinity & Selectivity) Synthesis->Binding Functional Luciferase Reporter Assay (Functional Efficacy) Binding->Functional ERβ IC50 < 20nM Selectivity > 50x Optimization Lead Optimization (Iterative Refinement) Binding->Optimization Poor Selectivity/Affinity InVivo In Vivo Profiling (PK/PD & Efficacy) Functional->InVivo Full Agonism Confirmed Functional->Optimization Partial/Weak Agonism Optimization->Synthesis

Fig 2. Iterative SAR optimization workflow for benzoxazole derivatives.

Conclusion

The 2-(4-Hydroxyphenyl)benzo[d]oxazol-6-ol scaffold represents a highly tunable alternative to the traditional 5-ol ERβ agonists. While the baseline 6-ol regioisomer presents a slight reduction in raw binding affinity due to a shifted O-O spatial distance, it opens a unique geometric vector for 7-position substitutions. By rigorously applying TR-FRET and cell-based reporter assays within a self-validating framework, researchers can exploit this scaffold to develop next-generation ERβ-selective therapeutics with optimized pharmacokinetic and pharmacodynamic profiles.

References

  • Malamas, M. S., Manas, E. S., McDevitt, R. E., et al. (2004). "Design and Synthesis of Aryl Diphenolic Azoles as Potent and Selective Estrogen Receptor-β Ligands." Journal of Medicinal Chemistry, 47(21), 5021–5040. URL:[Link]

  • Hughes, Z. A., Liu, F., Marquis, K. L., et al. (2008). "WAY-200070, a selective agonist of estrogen receptor beta as a potential novel anxiolytic/antidepressant agent." Neuropharmacology, 54(7), 1136-1142. URL:[Link]

  • Kovatcheva, A., Golbraikh, A., Oloff, S., et al. (2005). "Identification of the structural requirements of the receptor-binding affinity of diphenolic azoles to estrogen receptors alpha and beta by three-dimensional quantitative structure-activity relationship and structure-activity relationship analysis." Journal of Medicinal Chemistry, 48(26), 8240-8252. URL:[Link]

Safety & Regulatory Compliance

Safety

2-(4-Hydroxyphenyl)benzo[d]oxazol-6-ol proper disposal procedures

As a Senior Application Scientist, I recognize that handling highly potent, biologically active compounds requires moving beyond basic safety data sheets. 2-(4-Hydroxyphenyl)benzo[d]oxazol-6-ol, commonly known as ERB-041...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling highly potent, biologically active compounds requires moving beyond basic safety data sheets. 2-(4-Hydroxyphenyl)benzo[d]oxazol-6-ol, commonly known as ERB-041 or Prinaberel, is a highly selective estrogen receptor beta (ERβ) agonist used extensively in preclinical models of rheumatoid arthritis, inflammatory bowel disease, and endometriosis[1].

Because ERB-041 is biologically active at nanomolar concentrations (IC50 = 5.4 nM), its disposal must be managed with the same rigor as its experimental application. Improper disposal of Selective Estrogen Receptor Modulators (SERMs) and ER agonists poses a severe environmental threat; these lipophilic compounds can bypass standard municipal wastewater treatment, bioaccumulate in aquatic ecosystems, and act as potent endocrine disruptors that skew aquatic sex ratios and decimate fish populations.

The following guide provides a self-validating, step-by-step operational framework for the safe handling, decontamination, and disposal of ERB-041 to ensure absolute laboratory safety and environmental compliance.

Physicochemical & Hazard Profiling

To design an effective disposal strategy, we must first understand the physicochemical properties that dictate the compound's behavior in waste streams. ERB-041's high lipophilicity and specific solvent requirements dictate a zero-drain disposal policy .

PropertyValueOperational Implication for Disposal
Chemical Name 2-(4-Hydroxyphenyl)benzo[d]oxazol-6-olTarget compound for EHS manifesting.
CAS Number 139407-74-2Mandatory identifier for hazardous waste labeling.
Molecular Weight 227.22 g/mol Determines molarity in liquid stock waste.
Primary Target ERβ (IC50 = 5.4 nM)High potency requires strict isolation to prevent exposure.
Solubility DMSO, EthanolDictates the use of solvent-compatible waste containers.
Environmental Hazard Endocrine DisruptorIncineration is mandatory to destroy the pharmacophore.

Mechanistic Rationale for Stringent Disposal

The core principle of ERB-041 disposal is pharmacophore destruction via high-temperature incineration . Because ERB-041 functions by recruiting coactivators to repress the transcription of proinflammatory genes[2], its molecular structure is highly stable under physiological and standard environmental conditions.

Flushing ERB-041 down the drain introduces an active endocrine disruptor into the water supply. Therefore, all experimental workflows must be designed to capture 100% of the compound in solid or liquid matrices that can be routed directly to an Environmental Health and Safety (EHS) facility for incineration (>1000°C), which permanently cleaves the benzoxazole ring and neutralizes its biological activity.

ERB041_Workflow Start ERB-041 Waste Generation Decision Waste State? Start->Decision Solid Solid Powder & Consumables Decision->Solid Dry / Plastics Liquid Liquid Solutions (DMSO/EtOH) Decision->Liquid Solvent-based SolidCont Double-Bagged Chem Waste Bin Solid->SolidCont LiquidCont Sealable Amber Glass Waste Jug Liquid->LiquidCont Incineration High-Temperature Incineration (>1000°C) SolidCont->Incineration LiquidCont->Incineration Environment Endocrine Disruptor Neutralized Incineration->Environment Destroys active pharmacophore

Workflow for the segregation and high-temperature incineration of ERB-041 laboratory waste.

Operational Disposal Workflows

The following protocols are designed as self-validating systems: each step inherently prevents the failure of the next, ensuring zero environmental release.

Protocol A: Liquid Waste Segregation (DMSO/Ethanol Stocks)

Causality Note: ERB-041 is typically dissolved in DMSO or Ethanol for in vitro and in vivo assays[3]. These solvents are highly permeable to human skin and can carry the active API across the dermal barrier.

  • Segregation: Collect all ERB-041 liquid waste in a dedicated, chemically compatible container. Use a sealable amber glass jug to prevent solvent degradation and potential pressure buildup.

  • Labeling: Affix a hazardous waste label immediately upon the first drop of waste. Label clearly as: "Hazardous Pharmaceutical Waste - Endocrine Disruptor (ERB-041 in DMSO/EtOH)."

  • Storage: Store the waste jug in a secondary containment tray within a flammable safety cabinet. Critical: Do NOT mix this waste stream with heavy metals, strong acids, or oxidizing agents, as DMSO can react violently with oxidizers.

  • Disposal Route: Submit a collection request to your institutional EHS team for high-temperature incineration.

Protocol B: Solid Waste and Glassware Decontamination

Causality Note: Water alone will not remove residual ERB-041 from glassware due to its low aqueous solubility. Washing contaminated glassware directly in the sink guarantees environmental contamination.

  • Consumable Collection: Place all empty reagent vials, pipette tips, spatulas, and weighing boats used for ERB-041 into a puncture-resistant, double-bagged pharmaceutical waste bin[4].

  • Glassware Decontamination: For reusable glassware (e.g., beakers, volumetric flasks), rinse the interior three times with a suitable organic solvent (100% Ethanol or Methanol).

  • Rinsate Capture: Collect all solvent rinsate into the Liquid Waste container (Protocol A). Only after this triple-solvent rinse is the glassware considered decontaminated and safe for standard aqueous washing.

  • Disposal Route: Seal the solid waste bags and route them for incineration alongside the liquid waste.

Protocol C: Spill Response and Decontamination

Causality Note: Dry sweeping a powder spill will aerosolize the active pharmaceutical ingredient (API), leading to severe inhalation exposure risk.

  • Isolation: Immediately restrict access to the spill area.

  • PPE Verification: Don double nitrile gloves, safety goggles, and a lab coat. If a powder spill occurs outside a certified chemical fume hood, an N95 or P100 respirator is required to prevent inhalation of endocrine-active dust.

  • Containment (Powder): Do not sweep. Gently cover the powder with paper towels dampened with ethanol to trap the particles and prevent aerosolization.

  • Containment (Liquid): For liquid stock spills, absorb the liquid using an inert, non-combustible absorbent material (e.g., vermiculite or sand).

  • Surface Decontamination: Carefully scoop the absorbed material or damp towels into a sealable hazardous waste container. Wash the affected surface with a strong surfactant/detergent solution, followed by a final wipe-down with 70% Ethanol. Dispose of all cleanup materials as solid hazardous waste.

References

  • Sigma-Aldrich. "". Sigma-Aldrich Life Science.

  • StudyGuides. "". StudyGuides.com.

  • Follettie et al. "". Endocrinology, Volume 147, Issue 5, May 2006.

  • Cvoro et al. "". The Journal of Immunology, 2008.

Sources

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